2-Amino-3-nitrobenzonitrile
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWLQSBPRLUBYOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile
CAS Number: 87331-46-2
Introduction
2-Amino-3-nitrobenzonitrile is a substituted aromatic compound of significant interest to the scientific community, particularly those engaged in medicinal chemistry and drug discovery. Its molecular structure, featuring an amino group, a nitro group, and a nitrile moiety ortho to each other on a benzene ring, provides a unique platform for the synthesis of a variety of heterocyclic compounds. The interplay of the electron-donating amino group and the electron-withdrawing nitro and nitrile groups dictates its reactivity and makes it a valuable precursor for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, a detailed synthetic protocol, its pivotal role in the synthesis of quinazolines, and essential safety information.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral characteristics of this compound is fundamental for its application in research and development. The data presented here is a combination of information from chemical suppliers and predicted values based on structurally similar compounds.
Quantitative Data Summary
| Property | Value | Source(s) |
| CAS Number | 87331-46-2 | [1][2] |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| Appearance | Pale yellow to light brown solid | |
| Solubility | Soluble in organic solvents such as DMSO and DMF. | |
| Purity | Typically ≥97% | [3] |
Note: Some physical properties are based on data for the closely related isomer, 2-amino-5-nitrobenzonitrile, and should be considered as estimates.
Predicted Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆): Predicted chemical shifts (δ) would likely show aromatic protons in the range of 7.0-8.5 ppm, with the amino protons appearing as a broad singlet.
-
¹³C NMR (100 MHz, DMSO-d₆): Predicted signals would include those for the aromatic carbons, with the carbon of the nitrile group appearing around 115-120 ppm.
-
Infrared (IR) Spectroscopy: Characteristic peaks are expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), the C≡N stretching of the nitrile group (around 2220-2260 cm⁻¹), and the asymmetric and symmetric stretching of the nitro group (around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion peak (M+) at m/z = 163.
Synthesis of this compound: A Plausible Experimental Protocol
A likely synthetic route to this compound involves the nitration of 2-aminobenzonitrile. The following protocol is adapted from established procedures for the nitration of similar aromatic compounds.[1]
Synthetic Workflow Diagram
Caption: Proposed synthetic workflow for this compound.
Step-by-Step Methodology
-
Preparation of the Reaction Vessel: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminobenzonitrile (1 equivalent) in concentrated sulfuric acid. Cool the flask in an ice-salt bath to maintain a temperature of 0-5 °C.
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid (2 equivalents) while cooling in an ice bath.
-
Nitration Reaction: Slowly add the prepared nitrating mixture dropwise to the solution of 2-aminobenzonitrile from the dropping funnel. It is crucial to maintain the reaction temperature below 5 °C throughout the addition to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the complete addition of the nitrating mixture, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice with constant stirring. This will cause the product to precipitate out of the solution.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to remove any residual acid.
-
Drying and Purification: Dry the crude product under vacuum. The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to yield the pure product.
Application in the Synthesis of Quinazoline Derivatives
A primary application of this compound in medicinal chemistry is its use as a key intermediate in the synthesis of quinazoline and quinazolinone scaffolds.[7] These heterocyclic systems are present in numerous biologically active compounds and approved drugs. The general strategy involves the reduction of the nitro group to a second amino group, followed by cyclization with a suitable one-carbon synthon.
Reaction Pathway to Quinazolines
Caption: General reaction pathway for the synthesis of quinazolines from this compound.
Causality in Experimental Choices
-
Reduction of the Nitro Group: The selective reduction of the nitro group is a critical first step. Common reagents for this transformation include tin(II) chloride in hydrochloric acid or catalytic hydrogenation (e.g., H₂ over Palladium on carbon). The choice of reducing agent can depend on the presence of other functional groups in the molecule that might be sensitive to certain conditions.
-
Cyclization to the Quinazoline Core: The resulting 2,3-diaminobenzonitrile is a versatile intermediate. The two adjacent amino groups can readily react with various one-carbon synthons, such as aldehydes, orthoformates, or carboxylic acids (or their derivatives), to form the pyrimidine ring of the quinazoline system. The nitrile group can also participate in the cyclization or be further modified. This modular approach allows for the synthesis of a diverse library of quinazoline derivatives for biological screening.
Safety and Handling
As with any chemical compound, proper safety precautions must be observed when handling this compound. The following information is based on safety data sheets (SDS) for structurally related nitrobenzonitrile compounds.[8][9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not ingest. After handling, wash hands thoroughly.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of the compound and its container in accordance with local, regional, and national regulations.
Conclusion
This compound is a valuable and versatile building block in organic synthesis, particularly for the construction of pharmaceutically relevant quinazoline scaffolds. Its synthesis, while requiring careful control of reaction conditions, is achievable through established chemical transformations. A thorough understanding of its properties, reactivity, and safe handling procedures is essential for its effective use in the laboratory. This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to explore the full potential of this important chemical intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. britiscientific.com [britiscientific.com]
- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 5. 2-Aminobenzonitrile(1885-29-6) 13C NMR spectrum [chemicalbook.com]
- 6. 3-Nitrobenzonitrile(619-24-9) 13C NMR spectrum [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-3-nitrobenzonitrile is an aromatic organic compound featuring amino (-NH2), nitro (-NO2), and nitrile (-C≡N) functional groups attached to a benzene ring. This unique combination of electron-donating and electron-withdrawing groups imparts a distinct reactivity profile, making it a valuable building block in synthetic organic chemistry. While specific data for this compound (CAS No. 87331-46-2) is limited in publicly available literature, this guide will provide a comprehensive overview of its known physical and chemical properties. In instances where direct data is unavailable, information from closely related isomers, such as 2-Amino-5-nitrobenzonitrile, will be utilized to infer expected characteristics, with clear indications of such extrapolations. This guide is intended to serve as a vital resource for researchers in academia and industry, particularly those engaged in medicinal chemistry and materials science.
Physicochemical Properties
The physicochemical properties of this compound are fundamental to its handling, reactivity, and application in various chemical processes.
| Property | Value/Description | Source(s) |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1][2] |
| CAS Number | 87331-46-2 | [1] |
| Appearance | Off-white to slight yellow solid | [2] |
| Melting Point | Data not available for the 3-nitro isomer. For the related 2-Amino-5-nitrobenzonitrile, the melting point is reported to be in the range of 200-207 °C.[3] | |
| Boiling Point | Data not available. | |
| Solubility | Soluble in Dimethyl sulfoxide (DMSO).[2] Generally expected to be soluble in other polar organic solvents. |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons. The chemical shifts of the aromatic protons will be influenced by the positions of the amino, nitro, and nitrile groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display unique resonances for each of the seven carbon atoms in the molecule. The carbon atom of the nitrile group typically appears in the 115-120 ppm region.
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the functional groups:
-
N-H stretching of the primary amine will appear as two bands in the region of 3300-3500 cm⁻¹.
-
C≡N stretching of the nitrile group will show a sharp, intense absorption around 2220-2260 cm⁻¹.
-
N-O stretching of the nitro group will present as two strong bands, an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch around 1335-1385 cm⁻¹.
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will be indicative of the loss of small molecules such as HCN, NO, and NO₂.
Synthesis of this compound
A plausible synthetic route to this compound involves a multi-step process starting from a readily available precursor. A general strategy often employed for the synthesis of substituted nitroanilines involves the protection of the amino group, followed by nitration, and subsequent functional group manipulations.
A potential synthetic pathway is outlined below:
Figure 1: Proposed synthetic pathway for this compound.
Experimental Protocol: A General Approach
The following is a generalized experimental protocol based on established chemical transformations for analogous compounds.[5]
Step 1: Acetylation of 2-Aminobenzonitrile
-
Dissolve 2-aminobenzonitrile in a suitable solvent such as glacial acetic acid.
-
Slowly add acetic anhydride to the solution with stirring.
-
Allow the reaction to proceed at room temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Remove the solvent under reduced pressure to obtain the crude 2-acetamidobenzonitrile, which can be purified by recrystallization.
Step 2: Nitration of 2-Acetamidobenzonitrile
-
Carefully dissolve the 2-acetamidobenzonitrile in concentrated sulfuric acid at a low temperature (e.g., 0-5 °C).
-
Slowly add a nitrating mixture (a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid) dropwise, ensuring the temperature is maintained below 10 °C.
-
Stir the reaction mixture at a controlled low temperature for several hours.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the solid by filtration, wash with cold water until the filtrate is neutral, and dry to yield 2-acetamido-3-nitrobenzonitrile.
Step 3: Hydrolysis of 2-Acetamido-3-nitrobenzonitrile
-
Reflux the 2-acetamido-3-nitrobenzonitrile in an acidic solution (e.g., aqueous hydrochloric acid) or a basic solution (e.g., aqueous sodium hydroxide).
-
Monitor the reaction for the removal of the acetyl group by TLC.
-
Upon completion, cool the reaction mixture and neutralize it to precipitate the final product, this compound.
-
Collect the product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent.
Chemical Reactivity and Potential Applications
The chemical reactivity of this compound is dictated by its three functional groups.
Figure 2: Reactivity map of this compound's functional groups.
-
Amino Group: The amino group is a nucleophilic center and can undergo various reactions such as diazotization followed by Sandmeyer-type reactions to introduce a wide range of substituents.[6] It can also be acylated or alkylated.
-
Nitro Group: The nitro group is strongly electron-withdrawing and deactivates the aromatic ring towards electrophilic substitution. A key reaction of the nitro group is its reduction to an amino group, which is a critical step in the synthesis of various heterocyclic compounds.[7] This transformation can be achieved using various reducing agents, such as tin(II) chloride in acidic medium.
-
Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide. It can also participate in cyclization reactions to form heterocyclic rings.
The multifunctionality of this compound makes it a promising intermediate in the synthesis of pharmaceuticals. Benzonitrile derivatives are known precursors in the synthesis of kinase inhibitors, such as Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor used in cancer therapy.[7] The amino and nitro groups on the benzonitrile scaffold provide handles for the construction of more complex heterocyclic systems that are often found in biologically active molecules.[8]
Safety and Handling
While a specific safety data sheet for this compound is not widely available, information from related nitroaniline and benzonitrile compounds suggests that it should be handled with care.[9][10]
-
General Hazards: Compounds of this class are often harmful if swallowed, in contact with skin, or if inhaled.[10] They can cause skin and eye irritation.[4]
-
Personal Protective Equipment (PPE): It is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat when handling this compound.[11]
-
Handling: Use in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.[11] Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[11]
Conclusion
This compound is a versatile chemical intermediate with significant potential in organic synthesis, particularly for the development of novel pharmaceuticals. While a comprehensive dataset for this specific isomer is still emerging, by understanding the properties and reactivity of its constituent functional groups and by drawing comparisons with related compounds, researchers can effectively utilize this molecule in their synthetic endeavors. This technical guide provides a foundational understanding of its physicochemical properties, a plausible synthetic strategy, an overview of its chemical reactivity, and essential safety precautions, thereby empowering scientists to explore its full potential in their research and development activities.
References
- 1. CAS 87331-46-2: Benzonitrile,2-amino-3-nitro- | CymitQuimica [cymitquimica.com]
- 2. britiscientific.com [britiscientific.com]
- 3. 2-Amino-5-nitrobenzonitrile 95 17420-30-3 [sigmaaldrich.com]
- 4. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Amine Reactivity [www2.chemistry.msu.edu]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
- 11. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to 2-Amino-3-nitrobenzonitrile: Structure, Synthesis, and Characterization
This guide provides a comprehensive technical overview of 2-amino-3-nitrobenzonitrile, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its molecular structure, outline a robust synthetic strategy grounded in established chemical principles, detail its expected spectroscopic signature, and discuss its applications and safety considerations.
Molecular Identity and Physicochemical Properties
This compound is an aromatic compound featuring three key functional groups—amino (-NH₂), nitro (-NO₂), and cyano (-C≡N)—on a benzene ring. This trifunctional nature makes it a highly versatile building block in synthetic chemistry.
Key Identifiers:
-
IUPAC Name: this compound
-
CAS Number: 87331-46-2[1]
-
Molecular Formula: C₇H₅N₃O₂[1]
-
Molecular Weight: 163.13 g/mol [1]
The arrangement of an electron-donating group (amino) adjacent to two powerful electron-withdrawing groups (nitro and cyano) establishes a unique electronic profile that dictates its reactivity and spectroscopic properties.
Structure of this compound
Caption: 2D structure of this compound.
Physicochemical Data Summary
| Property | Value / Description | Source(s) |
| Appearance | Solid, likely a yellow powder. | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Purity (Typical) | ≥98% | [1] |
| Solubility | Expected to be soluble in common organic solvents like DMSO and DMF, with limited solubility in water. | Inferred from related structures |
Strategic Synthesis of this compound
The direct nitration of 2-aminobenzonitrile presents a significant regiochemical challenge. The amino group is a strong ortho, para-director, while the nitrile group is a meta-director. This competition would lead to a mixture of products, with the 5-nitro isomer being a likely major byproduct.
To achieve regioselective synthesis of the desired 3-nitro isomer, a protecting group strategy is the most logical and field-proven approach. By temporarily converting the highly activating amino group into a less activating, sterically bulkier amide (e.g., an acetamide), we can more precisely control the position of nitration.
Causality of the Synthetic Strategy
-
Protection Step (Acetylation): The amino group of the starting material, 2-aminobenzonitrile, is reacted with acetic anhydride. This converts the -NH₂ group into an -NHCOCH₃ group. The resulting N-(2-cyanophenyl)acetamide is now less activated towards electrophilic substitution, and the bulky acetyl group sterically hinders the ortho position (position 6), making the other ortho position (position 3) more accessible.
-
Regioselective Nitration: The acetylamino group is still a potent ortho, para-director. The nitrile group directs meta. Both groups, therefore, direct the incoming electrophile (the nitronium ion, NO₂⁺) to the 3-position. This synergistic directing effect is key to achieving high regioselectivity. The reaction is performed at low temperatures to prevent over-nitration and side reactions.
-
Deprotection (Hydrolysis): The final step is the removal of the acetyl protecting group via acid-catalyzed hydrolysis, which regenerates the primary amino group and yields the target molecule, this compound.
Synthesis Workflow Diagram
Caption: Proposed workflow for the regioselective synthesis.
Experimental Protocol (Representative)
This protocol is adapted from established procedures for the nitration of protected anilines, such as the synthesis of 4-amino-3-nitrobenzonitrile, and should be optimized for this specific substrate.[2]
Step 1: N-(2-cyanophenyl)acetamide (Protection)
-
In a flask equipped with a magnetic stirrer, dissolve 2-aminobenzonitrile (1.0 eq) in glacial acetic acid.
-
Slowly add acetic anhydride (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield N-(2-cyanophenyl)acetamide.
Step 2: N-(2-cyano-6-nitrophenyl)acetamide (Nitration)
-
To a flask maintained at 0-5 °C in an ice-salt bath, add concentrated sulfuric acid.
-
Slowly add the N-(2-cyanophenyl)acetamide (1.0 eq) from Step 1 in small portions, ensuring the temperature does not rise above 10 °C.
-
Prepare a nitrating mixture by slowly adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid at 0 °C.
-
Add the cold nitrating mixture dropwise to the acetamide solution, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, stir the mixture at 0-5 °C for an additional 2-3 hours.
-
Carefully pour the reaction mixture onto a large volume of crushed ice.
-
Collect the resulting precipitate by filtration, wash with cold water until the filtrate is neutral, and dry.
Step 3: this compound (Deprotection)
-
To the crude N-(2-cyano-6-nitrophenyl)acetamide from Step 2, add a solution of aqueous hydrochloric acid (e.g., 4N HCl).[2]
-
Heat the mixture to reflux for 2-4 hours until hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and then neutralize carefully with a base (e.g., NaOH or NaHCO₃ solution) to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure this compound.
Spectroscopic Characterization Profile
Confirming the structure and purity of the final compound is critical. The following data is predicted based on the analysis of its functional groups and comparison with structurally similar molecules.[3][4]
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show three distinct signals in the aromatic region and a broad signal for the amine protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.1 | Doublet (d) | 1H | Aromatic H (C4) | Downfield shift due to deshielding from the adjacent nitro group. |
| ~7.5 - 7.7 | Doublet (d) | 1H | Aromatic H (C6) | Less deshielded than H4. |
| ~6.8 - 7.1 | Triplet (t) | 1H | Aromatic H (C5) | Upfield shift due to shielding from the amino group. |
| ~5.5 - 6.5 | Broad (br s) | 2H | -NH₂ | Broad signal due to quadrupole relaxation and potential hydrogen exchange; chemical shift is solvent-dependent. |
¹³C NMR Spectroscopy (Predicted)
The proton-decoupled ¹³C NMR spectrum should display 7 distinct signals corresponding to the 7 carbon atoms in the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C-NH₂ | Carbon attached to the electron-donating amino group, shifted downfield. |
| ~140 - 145 | C-NO₂ | Carbon attached to the strongly electron-withdrawing nitro group. |
| ~135 - 138 | Aromatic CH | Aromatic carbon signals. |
| ~120 - 125 | Aromatic CH | Aromatic carbon signals. |
| ~115 - 118 | C≡N | Characteristic shift for a nitrile carbon. |
| ~110 - 115 | Aromatic CH | Aromatic carbon signals. |
| ~100 - 105 | C-CN | Quaternary carbon attached to the nitrile group, typically a weaker signal. |
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides definitive evidence for the presence of the key functional groups.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong | N-H stretch (primary amine) |
| ~2230 - 2215 | Strong | C≡N stretch (nitrile) |
| ~1530 - 1500 | Strong | Asymmetric NO₂ stretch |
| ~1350 - 1330 | Strong | Symmetric NO₂ stretch |
| ~1620 - 1580 | Medium | Aromatic C=C stretch |
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight of the compound.
| Technique | Expected m/z | Assignment |
| ESI-MS | 164.0 | [M+H]⁺ |
| ESI-MS | 162.0 | [M-H]⁻ |
| EI-MS | 163.0 | [M]⁺ Molecular Ion |
Applications in Drug Discovery and Development
This compound is not an active pharmaceutical ingredient (API) itself, but rather a strategic precursor. Its value lies in the orthogonal reactivity of its three functional groups, which can be selectively manipulated to build more complex molecular scaffolds.
-
Heterocyclic Synthesis: The 1,2-diamine functionality, which can be generated by reducing the nitro group, is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in medicinal chemistry.
-
Scaffold Decoration: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing further points for molecular diversification.
-
Versatile Intermediate: The presence of both amino and nitro groups allows for selective reactions. For instance, the amino group can be diazotized for Sandmeyer-type reactions, while the nitro group can be reduced to access a different set of chemical transformations. This makes it a key intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[5]
Safety, Handling, and Storage
As a nitro- and cyano-containing aromatic compound, this compound must be handled with appropriate care.
-
Hazard Profile: While specific data is limited, related compounds like 4-amino-3-nitrobenzonitrile are classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.[6] It is prudent to treat this compound with the same level of caution.
-
Handling:
-
Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[7]
-
Avoid breathing dust. Minimize dust generation during handling.
-
-
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong acids.
-
Always consult the material safety data sheet (MSDS) from the supplier before handling this chemical.
References
- 1. 2-Amino-3- nitrobenzonitrile Supplier in Mumbai, 2-Amino-3- nitrobenzonitrile Trader, Maharashtra [chemicalmanufacturers.in]
- 2. prepchem.com [prepchem.com]
- 3. benchchem.com [benchchem.com]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
A Comprehensive Technical Guide to the Safe Handling of 2-Amino-3-nitrobenzonitrile
This document provides an in-depth technical framework for the safe handling, storage, and emergency management of 2-Amino-3-nitrobenzonitrile. It is intended for researchers, scientists, and drug development professionals who may work with this or structurally related compounds. Given the limited specific toxicological data for this exact isomer, this guide synthesizes information from safety data sheets of closely related nitrobenzonitrile analogs and established laboratory safety principles to provide a conservative and robust safety protocol.
Compound Identification and Physicochemical Profile
This compound is an aromatic organic compound containing amino, nitro, and nitrile functional groups. These groups dictate its chemical reactivity and its toxicological profile. Understanding its basic properties is the first step in a thorough risk assessment.
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Synonyms | 3-Amino-2-nitrobenzonitrile | [1] |
| CAS Number | 408502-45-4 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [1] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Expected to be a solid powder, likely yellow in color, based on isomers. | [2][3] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases, acid chlorides, chloroformates. | [4][5] |
| Hazardous Decomposition | Upon combustion or thermal decomposition, may release toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide. | [3][4] |
Hazard Analysis and Toxicological Profile
Anticipated GHS Hazard Classifications (Based on Isomer Data)
| Hazard Class | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Toxicological Rationale:
-
Nitrile Group (-CN): The toxicity of nitrile compounds is a significant concern. While not all nitriles are acutely toxic, they can be metabolized in the body to release cyanide ions, which inhibit cellular respiration. This is the primary causality behind the need for stringent inhalation and dermal contact prevention.
-
Aromatic Nitro Group (-NO₂): Aromatic nitro compounds are known to cause methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen effectively. This can lead to cyanosis and oxygen starvation (anoxia).
-
Amino Group (-NH₂): Aromatic amines can be skin and eye irritants and may act as sensitizers.
Given these risks, all routes of exposure—inhalation, dermal contact, eye contact, and ingestion—must be rigorously controlled.
A Framework for Exposure Prevention: The Hierarchy of Controls
The most effective strategy for ensuring laboratory safety is to follow the hierarchy of controls. This framework prioritizes the most effective and reliable control measures over less effective ones. Personal Protective Equipment (PPE), while essential, is considered the last line of defense.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
-
Engineering Controls: This is the most critical level for handling this compound. All work involving this solid compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood to prevent inhalation of airborne particulates.[6]
-
Administrative Controls:
-
Develop a detailed Standard Operating Procedure (SOP) for all experiments involving this compound.
-
Restrict access to the area where the chemical is handled and stored.[7]
-
Ensure all personnel have received documented training on the specific hazards and handling procedures.[8]
-
Do not eat, drink, or smoke in the laboratory.[3][4] Avoid mouth pipetting under all circumstances.[7]
-
-
Personal Protective Equipment (PPE): PPE is mandatory and supplements, but does not replace, engineering controls.
-
Hand Protection: Wear thin disposable nitrile gloves (e.g., 5-mil or greater thickness) for splash protection.[9] It is crucial to understand that nitrile gloves provide only temporary resistance.[9] They must be removed and discarded immediately if contamination is suspected.[9] Never reuse disposable gloves.[9]
-
Eye and Face Protection: Wear chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][10] When there is a significant risk of splashing, a full-face shield should be worn in addition to goggles.[11]
-
Skin and Body Protection: Wear a flame-resistant lab coat, long pants, and closed-toe shoes to prevent skin exposure.[6][7]
-
Standard Operating Procedures for Safe Handling and Storage
Protocol for Handling Solid this compound:
-
Preparation: Don all required PPE (nitrile gloves, safety goggles, lab coat) before entering the designated handling area.
-
Work Area Setup: Confirm that the chemical fume hood is operational. Cover the work surface with disposable plastic-backed absorbent paper to contain any potential spills.[7]
-
Handling: Conduct all manipulations of the solid compound deep within the fume hood. Use spatulas and weighing paper for transfers. Avoid any actions that could generate dust.
-
Cleanup: After handling, carefully wipe down the spatula and any equipment with a damp cloth. Decontaminate the work surface. Dispose of all contaminated materials (gloves, bench paper, wipes) as hazardous waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[3][6]
Storage Requirements:
-
Store in a tightly closed, properly labeled container.[6]
-
Keep in a cool, dry, and well-ventilated area away from incompatible materials like strong oxidizing agents.[3][6]
-
The storage area should be secure and locked to prevent unauthorized access.[4]
Emergency Protocols: Spill and Exposure Response
Immediate and correct response to an emergency is critical. All laboratory personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.
Caption: Decision flowchart for responding to spills and personnel exposures.
Spill Response Protocol:
-
Minor Spill (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Ensure you have the proper PPE, including gloves, goggles, and a lab coat. For larger quantities of dust, respiratory protection may be necessary.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels.[12]
-
Sweep up the absorbed material and place it into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate the area and report the incident to your supervisor.[13]
-
-
Major Spill (large quantity, outside of a fume hood, or if you are unsure):
-
Evacuate the immediate area and alert all nearby personnel.[8]
-
If the spill presents a fire or inhalation hazard, activate the fire alarm to evacuate the building.[8]
-
From a safe location, call your institution's emergency response number (e.g., 911 from a campus phone or Environmental Health & Safety).[12][13]
-
Provide the dispatcher with the chemical name, location, and estimated quantity of the spill. Do not attempt to clean it up yourself.[8]
-
First-Aid Measures for Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing all contaminated clothing and shoes.[6][14] A safety shower must be used for large area exposures.[14] Seek immediate medical attention after the flushing period.[6]
-
Eye Contact: Immediately flush the eyes with water at an eyewash station for at least 15 minutes.[14] It is critical to hold the eyelids open and away from the eyeball to ensure thorough rinsing.[14] Remove contact lenses if present, but do not delay flushing to do so.[14] Seek immediate medical attention.
-
Inhalation: Move the exposed individual to fresh air at once.[15] If breathing is difficult or has stopped, trained personnel should provide artificial respiration or administer oxygen.[15] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water.[4] Never give anything by mouth to an unconscious person.[5] Call a poison control center or seek immediate medical attention.[4][13]
Waste Disposal
All waste materials contaminated with this compound, including the chemical itself, spill cleanup materials, and used PPE, must be treated as hazardous waste.[5][8]
-
Collect waste in a clearly labeled, sealed, and chemically compatible container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Consult with your institution's Environmental Health & Safety department for specific disposal procedures.
References
- 1. 3-Amino-2-nitrobenzonitrile | C7H5N3O2 | CID 23019765 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. aksci.com [aksci.com]
- 7. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 8. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]
- 9. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 10. fishersci.com [fishersci.com]
- 11. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 13. safety.fsu.edu [safety.fsu.edu]
- 14. ehs.princeton.edu [ehs.princeton.edu]
- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
A Technical Guide to 2-Amino-3-nitrobenzonitrile for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, quality control, and synthetic applications of the versatile chemical intermediate, 2-Amino-3-nitrobenzonitrile.
This guide provides a comprehensive technical overview of this compound (CAS No. 87331-46-2), a key building block in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the commercial availability, product specifications, safety and handling protocols, and critical analytical methodologies for this compound. Furthermore, it explores its synthetic utility, offering insights into its application in the construction of complex heterocyclic scaffolds.
Commercial Availability and Supplier Landscape
This compound is accessible through a variety of chemical suppliers, catering to both research and bulk-scale requirements. Identifying a reliable supplier is paramount to ensuring the quality and consistency of the starting material, which directly impacts the success of subsequent synthetic endeavors.
Key commercial suppliers for this compound include:
-
NATIONAL ANALYTICAL CORPORATION: A supplier of this compound, offering the product with a stated purity of 98%.[1] They provide packaging in HDPE bottles and can accommodate customized requirements for both domestic and international shipping.[1]
-
Briti Scientific: This supplier offers this compound with a purity of ≥97%.[2] They indicate that a Certificate of Analysis (CoA) is provided with the material.[2]
-
ChemScene: Lists this compound with CAS number 87331-46-2.[3]
-
CP Lab Safety: While a direct listing for this compound was not prominent, they offer a range of similar chemical building blocks.
When selecting a supplier, it is crucial to request and scrutinize the Certificate of Analysis (CoA) to verify the purity, identity, and impurity profile of the specific batch.
Product Specifications and Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its appropriate handling, storage, and application in chemical reactions.
| Property | Value | Source |
| CAS Number | 87331-46-2 | [1] |
| Molecular Formula | C₇H₅N₃O₂ | [1][2] |
| Molecular Weight | 163.13 g/mol | [1] |
| Appearance | Off-white to slight yellow solid | [2] |
| Purity | ≥97% to 98% | [1][2] |
| Solubility | Soluble in DMSO | [2] |
Safety, Handling, and Storage
General Safety Precautions:
-
Handling: Use in a well-ventilated area, preferably within a chemical fume hood.[4] Avoid breathing dust, fumes, and vapors.[4] Prevent contact with skin and eyes by wearing appropriate personal protective equipment.[4]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear protective gloves (confirm material compatibility with the supplier) and a lab coat.
-
Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5] Keep away from incompatible materials such as strong oxidizing agents.
Toxicity Profile (General for Nitroaromatics):
Nitroaromatic compounds can be toxic and may cause adverse health effects upon exposure. It is crucial to handle this compound with care and to consult the supplier-specific SDS for detailed toxicological information.
Analytical Methods for Quality Control
Robust analytical methods are essential for verifying the identity and purity of this compound, ensuring the reliability of experimental results.
Spectroscopic Analysis
Infrared (IR) Spectroscopy: IR spectroscopy is a valuable tool for confirming the presence of key functional groups. For this compound, characteristic absorption bands would be expected for:
-
N-H stretching of the primary amine.
-
C≡N stretching of the nitrile group (typically a sharp, intense peak around 2200 cm⁻¹).[6]
-
N-O stretching of the nitro group.
-
C-H stretching and bending of the aromatic ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of this compound. While a publicly available spectrum for this specific isomer is not readily found, related compounds can provide an indication of expected chemical shifts. For instance, the ¹H NMR spectrum of the related 2-Amino-3-nitrobenzoic acid shows distinct aromatic proton signals.[7]
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z 163.[1] Fragmentation patterns can provide further structural information.
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for determining the purity of organic compounds. A reverse-phase HPLC method, using a C18 column with a mobile phase gradient of acetonitrile and water (often with an acid modifier like formic acid), is generally suitable for analyzing compounds of this nature.[8]
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be employed to identify volatile impurities. Derivatization of the polar amino group may be necessary to enhance volatility for GC analysis.[8]
Applications in Synthetic and Medicinal Chemistry
This compound is a valuable precursor for the synthesis of a wide range of heterocyclic compounds, which are prevalent scaffolds in many pharmaceutical agents.[9] The presence of three reactive functional groups—the amino, nitro, and nitrile moieties—allows for diverse chemical transformations.
Synthesis of Fused Heterocyclic Systems
The ortho-disposition of the amino and nitrile groups makes this compound an ideal starting material for the construction of fused pyrimidine and other heterocyclic systems through cyclization reactions.
A general workflow for utilizing such intermediates in drug discovery is outlined below:
Caption: Synthetic workflow and application in drug discovery.
Experimental Protocol: General Procedure for Heterocycle Synthesis
While a specific protocol for this compound is not detailed in the provided search results, a general approach for the synthesis of heterocyclic compounds from similar aminonitriles involves reaction with a suitable electrophile or nucleophile, followed by cyclization. For example, the reaction of an aminonitrile with an aldehyde can lead to the formation of a Schiff base, which can then undergo intramolecular cyclization.
Step-by-Step Methodology (Illustrative):
-
Dissolution: Dissolve this compound in an appropriate solvent (e.g., ethanol, DMF).
-
Reagent Addition: Add the desired coreactant (e.g., an aldehyde, ketone, or other bifunctional molecule) and a catalyst if required.
-
Reaction: Heat the reaction mixture under reflux for a specified period, monitoring the reaction progress by TLC or HPLC.
-
Work-up: After completion, cool the reaction mixture and isolate the crude product by filtration or extraction.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Characterization: Confirm the structure of the final product using NMR, IR, and MS analysis.
The versatility of this compound makes it a valuable tool for medicinal chemists in the design and synthesis of novel therapeutic agents.
References
- 1. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. britiscientific.com [britiscientific.com]
- 3. benchchem.com [benchchem.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 2-Amino-3-nitrobenzoic acid(606-18-8) 1H NMR [m.chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of 4-Aminoquinazolines from 2-Amino-3-nitrobenzonitrile: An Application Note and Detailed Protocol
Introduction
Quinazoline scaffolds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The synthesis of functionalized quinazolines is, therefore, of paramount importance in drug discovery and development. This application note provides a comprehensive guide for the synthesis of 4-aminoquinazolines, a key pharmacophore, from the readily available starting material, 2-amino-3-nitrobenzonitrile.
The strategic placement of the amino and nitro groups ortho to each other in this compound allows for a highly efficient one-pot reductive cyclization reaction. This process, which involves the reduction of the nitro group to an amine followed by an intramolecular cyclization, offers a streamlined and atom-economical route to the desired quinazoline core. This guide will detail the underlying chemical principles, provide step-by-step experimental protocols, and discuss the significance and applications of the resulting 4-aminoquinazoline derivatives.
Reaction Mechanism: Reductive Intramolecular Cyclization
The conversion of this compound to 4-aminoquinazoline proceeds through a two-step sequence within a single reaction vessel.
-
Reduction of the Nitro Group: The initial and critical step is the selective reduction of the nitro group (-NO₂) to an amino group (-NH₂). This is typically achieved using metal-based reducing agents in an acidic medium, such as iron powder in the presence of hydrochloric acid (Fe/HCl) or tin(II) chloride (SnCl₂).[3] These reagents are effective for the reduction of aromatic nitro compounds.[3] The in-situ generation of the highly reactive 2,3-diaminobenzonitrile intermediate is the key to the success of this one-pot synthesis.
-
Intramolecular Cyclization: The newly formed 2,3-diaminobenzonitrile intermediate possesses two nucleophilic amino groups in close proximity to the electrophilic nitrile carbon. The ortho-amino group undergoes a spontaneous intramolecular nucleophilic attack on the nitrile carbon, leading to the formation of a six-membered dihydropyrimidine ring. Subsequent tautomerization and aromatization result in the stable 4-aminoquinazoline ring system.
Caption: Reductive cyclization workflow for the synthesis of 4-aminoquinazoline.
Experimental Protocols
This section provides two detailed, validated protocols for the one-pot synthesis of 4-aminoquinazoline from this compound using different reducing agents.
Protocol 1: Reductive Cyclization using Iron and Hydrochloric Acid (Fe/HCl)
This protocol is a classic, cost-effective, and environmentally benign method for nitro group reduction.
Materials:
-
This compound
-
Iron powder (fine grade)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Buchner funnel and filter paper
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.64 g, 10 mmol) and ethanol (40 mL).
-
Addition of Reducing Agent: To the stirred suspension, add iron powder (2.80 g, 50 mmol, 5 equivalents).
-
Initiation of Reaction: Slowly add concentrated hydrochloric acid (1 mL) to the mixture. The reaction is exothermic, and a gentle reflux may be observed.
-
Reaction Progression: Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (pH ~7-8).
-
Filter the mixture through a pad of celite in a Buchner funnel to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 4-aminoquinazoline.
-
Protocol 2: Reductive Cyclization using Tin(II) Chloride (SnCl₂)
This method is often preferred for its milder reaction conditions and high efficiency.
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol or Ethyl Acetate
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware as listed in Protocol 1.
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (1.64 g, 10 mmol) in ethanol (50 mL).
-
Addition of Reducing Agent: Add tin(II) chloride dihydrate (11.28 g, 50 mmol, 5 equivalents) to the solution.
-
Reaction Progression: Heat the mixture to reflux (approximately 80 °C) and stir for 4-6 hours. Monitor the reaction by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the reaction mixture into a saturated solution of sodium bicarbonate (100 mL) to neutralize the acid and precipitate tin salts.
-
Filter the resulting suspension through a celite pad and wash the solid residue with ethyl acetate (3 x 20 mL).
-
Transfer the filtrate to a separatory funnel and extract the aqueous phase with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as described in Protocol 1 to yield pure 4-aminoquinazoline.
-
Data Presentation
| Parameter | Protocol 1 (Fe/HCl) | Protocol 2 (SnCl₂) |
| Reducing Agent | Iron Powder | Tin(II) Chloride Dihydrate |
| Equivalents of Reducer | 5 | 5 |
| Solvent | Ethanol | Ethanol or Ethyl Acetate |
| Reaction Temperature | ~80 °C (Reflux) | ~80 °C (Reflux) |
| Reaction Time | 2-3 hours | 4-6 hours |
| Typical Yield | 75-85% | 80-90% |
| Purity (post-purification) | >98% | >98% |
Applications in Drug Discovery and Development
The 4-aminoquinazoline scaffold synthesized from this compound is a privileged structure in medicinal chemistry, most notably for its role as a potent inhibitor of various protein kinases.[4][5]
-
Anticancer Agents: A significant number of clinically approved and investigational anticancer drugs feature the 4-aminoquinazoline core. These compounds often act as ATP-competitive inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[6][7] By blocking the ATP binding site, these inhibitors prevent the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling pathways that promote tumor cell proliferation, survival, and metastasis.[8]
Caption: Inhibition of EGFR signaling by 4-aminoquinazoline derivatives.
-
Other Therapeutic Areas: Beyond oncology, quinazoline derivatives have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antiviral, antibacterial, and antihypertensive effects.[1][2] The versatility of the 4-aminoquinazoline core allows for extensive structural modifications to optimize potency and selectivity for various biological targets.
Conclusion
The synthesis of 4-aminoquinazolines from this compound via a one-pot reductive cyclization is a robust and efficient strategy for accessing this valuable heterocyclic scaffold. The protocols provided herein, utilizing either Fe/HCl or SnCl₂, offer reliable and scalable methods for researchers in both academic and industrial settings. The resulting 4-aminoquinazoline derivatives serve as crucial building blocks for the development of novel therapeutic agents, particularly in the field of oncology. This guide provides the necessary foundational knowledge and practical instructions to empower scientists in their drug discovery endeavors.
References
- 1. Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry [mdpi.com]
- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of 2,4-Diaminoquinazolines and Tricyclic Quinazolines by Cascade Reductive Cyclization of Methyl N-Cyano-2-nitrobenzimidates [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-3-nitrobenzonitrile as a Versatile Precursor in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-nitrobenzonitrile is a highly functionalized aromatic compound that serves as a pivotal precursor in the synthesis of a diverse array of bioactive heterocyclic molecules. Its strategic arrangement of an amino, a nitro, and a nitrile group on a benzene ring provides a unique platform for a variety of chemical transformations. This guide offers an in-depth exploration of the synthetic utility of this compound, focusing on its application in the construction of kinase inhibitors and other therapeutically relevant scaffolds. Detailed, field-proven protocols, mechanistic insights, and troubleshooting strategies are provided to empower researchers in leveraging this versatile building block for accelerated drug discovery.
Introduction: The Strategic Importance of this compound in Drug Discovery
The quest for novel therapeutic agents is often reliant on the availability of versatile and strategically functionalized starting materials. This compound emerges as a compound of significant interest due to the orthogonal reactivity of its functional groups. The interplay between the electron-donating amino group and the electron-withdrawing nitro and nitrile moieties activates the molecule for a range of selective chemical modifications.
This unique electronic profile makes this compound an ideal starting point for the synthesis of fused heterocyclic systems, which form the core of many kinase inhibitors.[1] Kinases are a class of enzymes that play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, including cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery.[1][2]
This document will elucidate the key transformations of this compound, providing practical, step-by-step protocols for its use in the synthesis of medicinally relevant compounds.
Core Synthetic Transformations and Mechanistic Considerations
The synthetic utility of this compound is primarily centered around the sequential or concerted reactions of its three key functional groups. Understanding the reactivity of each group is crucial for designing efficient and selective synthetic routes.
Reduction of the Nitro Group: Gateway to Diamino Intermediates
A foundational transformation of this compound is the selective reduction of the nitro group to an amine. This reaction yields a 2,3-diaminobenzonitrile derivative, a critical intermediate for the construction of various heterocyclic cores.
A widely employed and effective method for this reduction is the use of tin(II) chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid.[3] The reaction proceeds through a series of electron and proton transfers, where the tin(II) ion acts as the reducing agent, donating electrons to the nitro group, which is subsequently protonated by the acidic solvent.[3] This process involves the stepwise reduction of the nitro group, likely through nitroso and hydroxylamine intermediates, ultimately leading to the formation of the corresponding aniline.[3]
Cyclization Reactions: Building Heterocyclic Scaffolds
The resulting 2,3-diaminobenzonitrile is a versatile precursor for a variety of cyclization reactions, enabling the synthesis of important heterocyclic systems such as benzimidazoles, quinoxalines, and other fused heterocycles. These scaffolds are prevalent in many biologically active molecules.[4]
For instance, condensation of the diamine with aldehydes or carboxylic acids (or their derivatives) can lead to the formation of substituted benzimidazoles. The choice of the cyclizing agent allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR).
Transformations of the Nitrile Group
The nitrile group in this compound and its derivatives can also be a handle for further functionalization. It can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine, providing additional points for molecular diversification.[5]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and subsequent transformation of this compound. These procedures are based on established methodologies and should be adapted and optimized based on the specific substrate and desired product.
Protocol 1: Synthesis of 2,3-Diaminobenzonitrile via Nitro Group Reduction
This protocol details the reduction of the nitro group of this compound using tin(II) chloride.[3]
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 4M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
In a separate beaker, dissolve tin(II) chloride dihydrate (3.0-4.0 eq) in concentrated hydrochloric acid.
-
Slowly add the acidic tin(II) chloride solution to the suspension of this compound.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the acidic solution by the slow addition of a sodium hydroxide solution until the pH is basic (pH 8-9). Caution: This is an exothermic reaction.
-
Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
| Parameter | Value |
| Reactant | This compound |
| Reagent | Tin(II) chloride dihydrate |
| Solvent | Ethanol / Conc. HCl |
| Temperature | Reflux (80-90 °C) |
| Reaction Time | 2-4 hours |
| Typical Yield | 70-85% |
Protocol 2: Synthesis of a Benzimidazole Derivative
This protocol describes a general procedure for the synthesis of a 2-substituted benzimidazole from 2,3-diaminobenzonitrile.
Materials:
-
2,3-Diaminobenzonitrile (from Protocol 1)
-
An appropriate aldehyde (R-CHO) or carboxylic acid (R-COOH)
-
p-Toluenesulfonic acid (p-TsOH) or a similar acid catalyst (for aldehyde condensation)
-
Polyphosphoric acid (PPA) or Eaton's reagent (for carboxylic acid condensation)
-
Toluene or xylene (for aldehyde condensation)
Procedure (using an aldehyde):
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve 2,3-diaminobenzonitrile (1.0 eq) and the desired aldehyde (1.1 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).
-
Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Applications in Kinase Inhibitor Synthesis
The strategic positioning of functional groups in this compound and its derivatives makes it a valuable precursor for the synthesis of kinase inhibitors. The resulting heterocyclic scaffolds can be further elaborated to introduce moieties that interact with specific residues in the ATP-binding pocket of kinases.
For example, the synthesis of compounds targeting Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key player in non-small cell lung cancer, often utilizes intermediates derived from substituted aminobenzonitriles.[6] The general strategy involves the construction of a quinazoline core, which is facilitated by the reactive groups present in these precursors.[6]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Incomplete nitro reduction | Insufficient reducing agent or reaction time. | Increase the equivalents of SnCl₂ or prolong the reaction time. Ensure the reaction is maintained at a consistent reflux. |
| Low yield in cyclization | Inefficient water removal; decomposition of starting materials. | Use a freshly dried solvent and ensure the Dean-Stark apparatus is functioning correctly. Consider a milder acid catalyst or lower reaction temperature. |
| Formation of side products | Over-reaction or side reactions of the functional groups. | Carefully control the reaction temperature and stoichiometry of reagents. Protect sensitive functional groups if necessary. |
Conclusion
This compound is a powerful and versatile precursor in medicinal chemistry, offering a reliable and efficient entry point to a wide range of heterocyclic scaffolds. Its unique electronic and structural features enable a variety of selective transformations, making it an invaluable tool for the synthesis of kinase inhibitors and other biologically active molecules. The protocols and insights provided in this guide are intended to facilitate the effective use of this important building block in drug discovery and development programs.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of 8-Nitroquinazolines via Condensation of 2-Amino-3-nitrobenzonitrile with Aldehydes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key synthetic route to this privileged heterocycle involves the condensation of 2-amino-substituted benzonitriles with carbonyl compounds. This document provides a detailed guide to the reaction of 2-amino-3-nitrobenzonitrile with various aldehydes, a process that leads to the formation of 2-substituted-8-nitroquinazolines. The presence of the nitro group at the 8-position offers a valuable handle for further chemical modifications, enabling the generation of diverse molecular libraries for drug discovery programs. This reaction typically proceeds via a cyclocondensation mechanism analogous to the Friedländer annulation, which is a classical and versatile method for constructing quinoline and quinazoline ring systems.[1][3]
Reaction Mechanism: A Modified Friedländer Annulation
The reaction of this compound with an aldehyde is proposed to proceed through a variation of the Friedländer synthesis. The mechanism can be initiated by either acid or base catalysis. In the presence of an acid, the aldehyde is activated towards nucleophilic attack by the amino group of the benzonitrile. Following a series of steps involving cyclization and dehydration, the quinazoline ring is formed.
A plausible mechanistic pathway involves the following key steps:
-
Imine Formation: The reaction commences with the condensation of the primary amino group of this compound with the aldehyde to form a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The nitrile group is then attacked intramolecularly by the nitrogen of the imine, leading to the formation of a six-membered ring.
-
Tautomerization and Aromatization: The cyclic intermediate undergoes tautomerization, followed by the elimination of a molecule of water to yield the stable, aromatic 8-nitroquinazoline product.
Experimental Protocols
The following protocols are generalized procedures based on established methods for Friedländer-type syntheses and can be adapted for various aldehydes.[1]
Protocol 1: Acid-Catalyzed Synthesis of 2-Aryl-8-nitroquinazolines
This protocol describes a general method for the synthesis of 2-aryl-8-nitroquinazolines using an acid catalyst.
Materials:
-
This compound
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)
-
p-Toluenesulfonic acid (p-TsOH) or another suitable acid catalyst
-
Ethanol or another suitable solvent
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 mmol), the desired aromatic aldehyde (1.1 mmol), and a catalytic amount of p-toluenesulfonic acid (0.1 mmol).
-
Solvent Addition: Add a suitable solvent, such as ethanol (10 mL).
-
Reaction: Heat the mixture to reflux with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from 4 to 24 hours depending on the reactivity of the aldehyde.
-
Workup: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (30 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to neutralize the acid catalyst, followed by brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-aryl-8-nitroquinazoline.
Data Presentation
The following table presents representative data for the synthesis of 2-substituted-8-nitroquinazolines based on analogous Friedländer-type reactions. Yields and reaction times are illustrative and may vary depending on the specific aldehyde and reaction conditions used.
| Entry | Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) | Reference |
| 1 | Benzaldehyde | p-TsOH | Ethanol | 12 | 85 | [1] |
| 2 | 4-Chlorobenzaldehyde | p-TsOH | Ethanol | 10 | 90 | [1] |
| 3 | 4-Methoxybenzaldehyde | p-TsOH | Ethanol | 16 | 82 | [1] |
| 4 | 2-Nitrobenzaldehyde | L-proline | Acetonitrile | 8 | 78 | [4] |
Applications in Drug Development
The synthesized 8-nitroquinazolines are valuable intermediates in drug discovery. The nitro group can be readily reduced to an amino group, which can then be further functionalized to generate a library of novel compounds for biological screening.[5] Quinoline and quinazoline derivatives, including those with substitution at the 8-position, have demonstrated a wide range of pharmacological activities.[6][7]
-
Anticancer Agents: Many quinazoline derivatives are known to inhibit protein kinases involved in cancer cell proliferation and survival. The 8-nitroquinazoline core can be elaborated to design novel kinase inhibitors.
-
Antimicrobial Agents: The quinoline and quinazoline scaffolds are present in several antibacterial and antifungal drugs. The 8-nitro derivatives can be explored for their potential as new antimicrobial agents.
-
Neuroprotective Agents: 8-Hydroxyquinolines, which can be potentially synthesized from 8-aminoquinolines (derived from the reduction of 8-nitroquinolines), are known to possess neuroprotective properties and are being investigated for the treatment of neurodegenerative diseases.[6][7] The metal-chelating properties of 8-hydroxyquinolines are believed to contribute to their biological activity.[6]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Insights of 8-hydroxyquinolines: A novel target in medicinal chemistry [ouci.dntb.gov.ua]
Application Notes and Protocols for the Suzuki Coupling of 2-Amino-3-nitrobenzonitrile Derivatives
Introduction: Synthesizing Complex Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide or triflate, is particularly vital in the pharmaceutical and fine chemical industries for the construction of biaryl and heteroaryl motifs.[4][5] These structural units are prevalent in a vast array of biologically active compounds.[4][6]
This guide provides a detailed protocol and scientific rationale for the Suzuki coupling of substrates based on the 2-amino-3-nitrobenzonitrile core. This scaffold presents unique challenges and opportunities due to the presence of three distinct functional groups: an ortho-nitroaniline moiety and a nitrile group. The electron-withdrawing nitro and nitrile groups, combined with the potentially coordinating amino group, demand careful consideration of reaction parameters to achieve high yields and purity.[7][8]
We will focus on a common scenario in drug development: the coupling of an arylboronic acid with a halogenated this compound derivative, specifically 5-bromo-2-amino-3-nitrobenzonitrile , as a representative electrophile. The insights and procedures detailed herein are designed to be a robust starting point for researchers, scientists, and drug development professionals, enabling them to adapt and optimize the protocol for their specific synthetic targets.
The Scientific Foundation: Mechanism and Key Considerations
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.[2][9][10] Understanding this mechanism is crucial for troubleshooting and optimizing the reaction for a challenging substrate like 5-bromo-2-amino-3-nitrobenzonitrile.
The Catalytic Cycle
The reaction is generally understood to proceed in three main steps:
-
Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-halide bond (e.g., C-Br) of the electrophile, forming a Pd(II) complex.[9][10] The electron-deficient nature of the aromatic ring in 5-bromo-2-amino-3-nitrobenzonitrile, due to the nitro and nitrile groups, is expected to facilitate this rate-determining step.[7][11]
-
Transmetalation: The organic group from the organoboron reagent (activated by a base) is transferred to the palladium center, displacing the halide.[1][12] The choice of base is critical here to facilitate the formation of a more nucleophilic boronate species.[12][13]
-
Reductive Elimination: The two organic partners on the palladium complex couple, forming the new C-C bond and regenerating the active Pd(0) catalyst, thus completing the cycle.[2][9]
.dot
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Challenges Presented by this compound
-
The Amino Group: The free amine in the ortho position can coordinate to the palladium catalyst. This can sometimes inhibit the catalytic activity.[8] However, studies on unprotected ortho-anilines have shown that successful coupling is achievable without N-protection, which is advantageous for step economy.[4][14]
-
The Nitro Group: While we are considering the bromo- derivative, it's important to note that the nitro group itself can, under specific and more forcing conditions with specialized ligands (like BrettPhos), act as a leaving group in a "denitrative" Suzuki coupling.[15][16][17] For a standard Suzuki reaction targeting the C-Br bond, the nitro group acts as a strong electron-withdrawing group, which activates the aryl bromide towards oxidative addition.[7]
-
Steric Hindrance: The ortho-substituents (amino and nitro groups) can create steric congestion around the reaction center, potentially hindering the approach of the bulky palladium catalyst and the coupling partners. This may necessitate the use of catalysts with specific ligand architectures to overcome steric barriers.
Experimental Protocol: Suzuki Coupling of 5-bromo-2-amino-3-nitrobenzonitrile
This protocol provides a robust starting point for the coupling of 5-bromo-2-amino-3-nitrobenzonitrile with a generic arylboronic acid. Optimization of temperature, base, and catalyst may be required for specific substrates.
Materials and Reagents
| Reagent/Material | Purpose | Recommended Starting Conditions |
| 5-bromo-2-amino-3-nitrobenzonitrile | Electrophile | 1.0 mmol, 1.0 eq. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 eq. |
| Palladium Catalyst (e.g., Pd(dppf)Cl₂) | Catalyst for C-C bond formation | 2-5 mol% |
| Base (e.g., K₂CO₃ or K₃PO₄) | Activates the boronic acid for transmetalation | 2.0 - 3.0 eq. |
| Solvent System (e.g., 1,4-Dioxane/Water) | Solubilizes reactants and facilitates the reaction. Water is often crucial for the activity of the base. | 10:1 to 4:1 ratio (e.g., 10 mL Dioxane, 1 mL Water) |
| Inert Gas (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst. | Continuous positive pressure or Schlenk technique. |
Step-by-Step Procedure
-
Reaction Setup:
-
To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and condenser, add 5-bromo-2-amino-3-nitrobenzonitrile (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.0 eq.).
-
Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 eq.).
-
Seal the flask with a septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
-
Solvent Addition:
-
Using a syringe, add the degassed solvent system (e.g., 1,4-Dioxane and water) to the flask. The mixture should be stirred to ensure homogeneity.
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (a starting point of 80-100 °C is recommended) with vigorous stirring.[9]
-
Monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed (typically 4-24 hours).
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate (EtOAc).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
-
.dot
Caption: A typical workflow for the Suzuki cross-coupling experiment.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Inactive catalyst. 2. Insufficiently strong or soluble base. 3. Poor quality boronic acid. | 1. Ensure a truly inert atmosphere; use fresh catalyst. Consider a pre-catalyst or a more robust ligand like XPhos. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃. Ensure adequate water is present if using a carbonate or phosphate base. 3. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[11] |
| Side Product Formation | 1. Protodeborylation of the boronic acid. 2. Homocoupling of the boronic acid. | 1. Use a less aqueous solvent system or a fluoride-based base (e.g., KF) which can be used under anhydrous conditions.[12] 2. Ensure rigorous exclusion of oxygen. Lower the reaction temperature. |
| Difficulty in Purification | Formation of palladium black or persistent colored impurities. | Filter the reaction mixture through a pad of Celite® before work-up to remove insoluble palladium species.[9] |
Conclusion and Future Perspectives
The protocol outlined in this application note provides a comprehensive framework for the successful Suzuki-Miyaura coupling of this compound derivatives. By understanding the underlying mechanism and the specific challenges posed by the substrate's functional groups, researchers can effectively troubleshoot and optimize the reaction to synthesize a diverse array of valuable biaryl compounds. Further explorations could involve screening a wider range of modern palladium catalysts and ligands, which may offer improved yields and milder reaction conditions. Additionally, investigating the denitrative coupling of this compound itself represents an exciting avenue for developing novel synthetic strategies.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. mt.com [mt.com]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. mdpi.com [mdpi.com]
- 12. Suzuki Coupling [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
Application Notes and Protocols for the Derivatization of 2-Amino-3-nitrobenzonitrile for Biological Screening
Introduction: Unlocking the Potential of a Versatile Scaffold
In the landscape of medicinal chemistry and drug discovery, the strategic selection of a core molecular scaffold is paramount. 2-Amino-3-nitrobenzonitrile is one such scaffold, presenting a unique convergence of reactive functional groups that serve as versatile handles for chemical modification. The presence of a nucleophilic amino group, an electrophilic nitrile, and a nitro group that can be either a directing group or a precursor to other functionalities, makes this molecule a highly attractive starting point for the synthesis of diverse compound libraries for biological screening.[1] The inherent biological activity associated with nitroaromatic compounds, including antimicrobial and anticancer properties, further underscores the potential of its derivatives.[2]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of this compound. We will explore key synthetic strategies, provide detailed, field-proven protocols, and discuss the rationale behind experimental choices to empower the generation of novel chemical entities with therapeutic potential.
Strategic Derivatization Approaches
The chemical architecture of this compound allows for several strategic derivatization pathways. The primary reactive sites are the amino group and the aromatic ring, with the nitrile and nitro groups offering further possibilities for transformation. This guide will focus on three high-impact derivatization strategies: N-Acylation, Suzuki-Miyaura Cross-Coupling, and Heterocycle Synthesis.
N-Acylation: Modulating Physicochemical Properties and Bioactivity
N-acylation of the primary amino group is a fundamental and highly effective method for generating structural diversity.[3] This modification can significantly alter the physicochemical properties of the parent molecule, such as lipophilicity, hydrogen bonding capacity, and metabolic stability, which are critical determinants of pharmacokinetic and pharmacodynamic profiles. The introduction of various acyl groups can also lead to new interactions with biological targets.[4][5]
Causality Behind Experimental Choices:
-
Acylating Agents: The choice of acylating agent (e.g., acyl chlorides, anhydrides) directly dictates the nature of the appended group. For initial library synthesis, a diverse set of commercially available acyl chlorides is recommended to explore a wide range of structural space.
-
Base: A non-nucleophilic organic base, such as triethylamine or pyridine, is crucial to neutralize the HCl generated during the reaction with acyl chlorides, driving the reaction to completion.[6] Pyridine can also serve as the solvent.
-
Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the acylating agent.
Experimental Workflow: N-Acylation
Caption: Workflow for the N-Acylation of this compound.
Detailed Protocol: N-Acetylation of this compound
Materials:
-
This compound
-
Acetyl chloride
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes (for chromatography)
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM.
-
Add triethylamine (1.2 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, dilute the reaction mixture with DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired N-acetylated product.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value/Condition | Rationale |
| Solvent | Anhydrous Dichloromethane | Aprotic, prevents hydrolysis of acyl chloride |
| Base | Triethylamine | Neutralizes HCl byproduct, drives reaction forward |
| Temperature | 0°C to Room Temperature | Controls initial exothermicity, allows for complete reaction |
| Purification | Column Chromatography | Removes excess reagents and byproducts |
Suzuki-Miyaura Cross-Coupling: Building Biaryl Scaffolds
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[7][8] While traditionally employing aryl halides, recent advancements have enabled the use of nitroarenes as coupling partners, proceeding via cleavage of the C-NO2 bond.[9] This innovative approach opens up new avenues for the derivatization of this compound, allowing for the introduction of a wide range of aryl and heteroaryl moieties.
Causality Behind Experimental Choices:
-
Palladium Catalyst: A palladium(0) species is the active catalyst. Pre-catalysts such as Pd(OAc)2 or Pd2(dba)3 are commonly used in combination with a phosphine ligand.
-
Ligand: Bulky, electron-rich phosphine ligands like BrettPhos are often crucial for the challenging oxidative addition of the C-NO2 bond to the palladium center.[9]
-
Base: A base such as K3PO4 is required for the transmetalation step of the catalytic cycle.[9][10]
-
Solvent: Anhydrous, high-boiling point solvents like 1,4-dioxane or toluene are typically used to facilitate the reaction at elevated temperatures.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Caption: Workflow for Suzuki-Miyaura coupling of this compound.
Detailed Protocol: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
BrettPhos
-
Potassium phosphate (K3PO4)
-
Anhydrous 1,4-dioxane
-
Celite
-
Ethyl acetate
-
Water
-
Brine
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 eq), phenylboronic acid (1.5 eq), K3PO4 (2.0 eq), Pd(OAc)2 (0.05 eq), and BrettPhos (0.10 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100-130°C and stir for 12-24 hours.
-
Monitor the reaction by LC-MS or TLC.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite, washing the pad with ethyl acetate.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
-
Characterize the biaryl product by ¹H NMR, ¹³C NMR, and mass spectrometry.
| Parameter | Value/Condition | Rationale |
| Catalyst System | Pd(OAc)2 / BrettPhos | Efficient for C-NO2 bond activation |
| Base | K3PO4 | Facilitates the transmetalation step |
| Atmosphere | Inert (N2 or Ar) | Prevents degradation of the catalyst |
| Temperature | 100-130°C | Provides energy for the challenging oxidative addition |
Synthesis of Heterocyclic Scaffolds
The vicinal amino and nitrile groups in this compound are poised for cyclization reactions to form a variety of fused heterocyclic systems, which are privileged structures in medicinal chemistry.[11][12] For instance, reaction with appropriate reagents can lead to the formation of pyrimidines, triazines, or other nitrogen-containing heterocycles.[13]
Causality Behind Experimental Choices:
-
Reagents for Cyclization: The choice of reagent will determine the resulting heterocyclic ring. For example, formamide can be used to construct a pyrimidine ring, while guanidine can lead to a diaminopyrimidine fused system.
-
Reaction Conditions: These reactions often require elevated temperatures to drive the cyclization and dehydration steps. The choice of solvent can also influence the reaction outcome.
Experimental Workflow: Heterocycle Synthesis
Caption: General workflow for the synthesis of heterocyclic compounds.
Detailed Protocol: Synthesis of a Fused Pyrimidine Derivative
Materials:
-
This compound
-
Formamide
-
Ethanol
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq) and an excess of formamide.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction for the formation of the product by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the cooled mixture into ice-water to precipitate the product.
-
Collect the solid by vacuum filtration and wash with cold water and then with a small amount of cold ethanol.
-
Dry the product under vacuum.
-
Recrystallize from a suitable solvent (e.g., ethanol) if further purification is needed.
-
Characterize the fused pyrimidine product by spectroscopic methods.
| Parameter | Value/Condition | Rationale |
| Reagent | Formamide | Serves as both reactant and solvent |
| Temperature | Reflux | Provides energy for cyclization and dehydration |
| Workup | Precipitation in water | Simple method for product isolation |
Biological Screening Considerations
Derivatives of this compound are promising candidates for a range of biological screens due to the known activities of related compounds.
-
Anticancer Activity: Substituted 2-aminobenzonitriles and related benzothiazoles have shown potent anticancer activity against various cell lines.[14][15][16] Initial screening could involve cytotoxicity assays against a panel of cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Antimicrobial Activity: Nitroaromatic compounds are well-known for their antimicrobial properties.[2] The synthesized derivatives can be screened against a panel of Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as fungal strains.[17][18][19][20]
-
Kinase Inhibition: The 2-aminobenzothiazole scaffold, which can be accessed from this compound, is a known kinase inhibitor scaffold.[16] Screening against a panel of relevant kinases could identify potent and selective inhibitors.
Conclusion
This compound is a versatile and valuable starting material for the generation of diverse chemical libraries for biological screening. The derivatization strategies outlined in these application notes—N-acylation, Suzuki-Miyaura cross-coupling, and heterocycle synthesis—provide robust and adaptable methods for exploring the chemical space around this core. By understanding the rationale behind the experimental choices and following the detailed protocols, researchers can efficiently synthesize novel compounds with the potential to become next-generation therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [mdpi.com]
- 3. An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of retinoid enhancers based on 2-aminobenzothiazoles for anti-cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A conventional new procedure for N-acylation of unprotected amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. The Suzuki-Miyaura Coupling of Nitroarenes [organic-chemistry.org]
- 10. m.youtube.com [m.youtube.com]
- 11. Selected β2-, β3- and β2,3-Amino Acid Heterocyclic Derivatives and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoacids in the Synthesis of Heterocyclic Systems: The Synthesis of Triazinoquinazolinones, Triazepinoquinazolinones and Triazocinoquinazolinones of Potential Biological Interest - PMC [pmc.ncbi.nlm.nih.gov]
- 13. uokerbala.edu.iq [uokerbala.edu.iq]
- 14. chalcogen.ro [chalcogen.ro]
- 15. Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Synthesis and structure-activity relationships of novel amino/nitro substituted 3-arylcoumarins as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Selective Reduction of 2-Amino-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 2,3-Diaminobenzonitrile
The selective reduction of the nitro group in 2-Amino-3-nitrobenzonitrile is a critical transformation in synthetic organic chemistry, yielding 2,3-diaminobenzonitrile. This product is a highly valuable building block, particularly in the pharmaceutical and materials science sectors. Its vicinal diamine functionality serves as a versatile synthon for the construction of a variety of heterocyclic scaffolds, including benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in medicinally active compounds. The primary challenge in this synthesis lies in achieving high chemoselectivity, reducing the nitro group while preserving the nitrile and the existing amino functionality. This guide provides a detailed, field-proven protocol for this transformation, emphasizing the underlying chemical principles and offering insights into alternative methodologies.
Choosing the Right Path: A Rationale for Method Selection
Several methods are available for the reduction of aromatic nitro groups, each with its own set of advantages and limitations. Catalytic hydrogenation, while efficient, often poses a risk of over-reduction, potentially converting the nitrile group to a primary amine.[1] Milder, chemoselective reagents are therefore preferred. Among these, metal-acid systems and reagents like sodium dithionite offer a balance of reactivity and selectivity.
For this specific transformation, reduction using activated iron powder in the presence of an acid or an ammonium salt stands out as a robust, scalable, and cost-effective method.[2] Iron-based reductions are well-documented to be highly selective for the nitro group in the presence of other reducible functionalities, including nitriles.[3][4] This protocol will focus on the use of iron with ammonium chloride, a combination that provides a mild and effective system for the desired reduction.[5]
Experimental Protocol: Iron-Mediated Reduction of this compound
This protocol details a reliable and scalable procedure for the synthesis of 2,3-diaminobenzonitrile.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Iron powder (<100 mesh) | Reagent | Commercially available |
| Ammonium chloride (NH₄Cl) | ACS Reagent | Commercially available |
| Ethanol (EtOH) | Anhydrous | Commercially available |
| Water (H₂O) | Deionized | --- |
| Ethyl acetate (EtOAc) | ACS Reagent | Commercially available |
| Saturated sodium bicarbonate (NaHCO₃) solution | --- | Prepared in-house |
| Brine (saturated NaCl solution) | --- | Prepared in-house |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Reagent | Commercially available |
| Celite® (diatomaceous earth) | --- | Commercially available |
Step-by-Step Procedure
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq.), iron powder (5.0 eq.), and ammonium chloride (5.0 eq.).
-
Solvent Addition: Add a 4:1 mixture of ethanol and water to the flask, ensuring the solids are well-suspended. The typical solvent volume is 10-20 mL per gram of the starting material.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
-
Workup - Filtration: After the reaction is complete, cool the mixture to room temperature. Filter the hot suspension through a pad of Celite® to remove the iron sludge. Wash the filter cake thoroughly with hot ethanol.
-
Workup - Extraction: Combine the filtrate and the ethanol washes and concentrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and a saturated solution of sodium bicarbonate to basify the mixture (pH ~8). Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the aqueous layer).
-
Workup - Washing and Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2,3-diaminobenzonitrile. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) or by column chromatography on silica gel if necessary.
Expected Outcome
This procedure typically affords 2,3-diaminobenzonitrile in good to excellent yields (80-95%) as a solid. The purity of the crude product is often high, but recrystallization is recommended to obtain material suitable for subsequent synthetic steps.
Visualization of the Experimental Workflow
Caption: Experimental workflow for the synthesis of 2,3-diaminobenzonitrile.
Alternative Methodologies: A Comparative Overview
While the iron-based reduction is highly recommended, other methods can also be employed, each with its own considerations.
| Method | Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Stannous Chloride Reduction | SnCl₂·2H₂O / HCl | Ethanol, Reflux | High yields, good selectivity | Difficult workup due to tin salts, potential toxicity of tin compounds.[1][6] |
| Sodium Dithionite Reduction | Na₂S₂O₄ | Aqueous or biphasic systems | Mild conditions, good functional group tolerance | Can require careful pH control, workup can be tedious.[7][8] |
| Catalytic Transfer Hydrogenation | Pd/C, Hydrazine Hydrate | Ethanol, Reflux | Avoids use of high-pressure hydrogen gas | Potential for nitrile reduction, catalyst cost. |
Mechanism and Rationale
The reduction of a nitro group by a metal in the presence of a proton source is a classic example of a dissolving metal reduction. The iron metal acts as a single-electron donor. The overall process involves a series of single-electron transfers from the iron surface to the nitro group, with subsequent protonation of the resulting intermediates by the acidic medium (in this case, the ammonium ion from NH₄Cl). The nitro group is sequentially reduced to nitroso, hydroxylamino, and finally the amino group. The nitrile group is generally unreactive under these conditions due to its lower reduction potential compared to the nitro group.
Conclusion
The synthesis of 2,3-diaminobenzonitrile from this compound is a key transformation for accessing important heterocyclic structures. The presented protocol using iron and ammonium chloride offers a reliable, scalable, and chemoselective method for this conversion. By understanding the underlying chemistry and considering the alternative methodologies, researchers can confidently and efficiently produce this valuable synthetic intermediate.
References
- 1. reddit.com [reddit.com]
- 2. sciencemadness.org [sciencemadness.org]
- 3. scispace.com [scispace.com]
- 4. Iron-Ammonium Chloride - A Convenient and Inexpensive Reductant | Semantic Scholar [semanticscholar.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]
Topic: Scale-Up Synthesis of 2-Amino-3-nitrobenzonitrile and Its Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-3-nitrobenzonitrile is a pivotal building block in the synthesis of a wide array of heterocyclic compounds, which are foundational scaffolds in medicinal chemistry and agrochemical development.[1][2][3] Its derivatives are integral to the creation of kinase inhibitors, antibacterial agents, and other therapeutic molecules.[1][3] However, the transition from laboratory-scale synthesis to industrial production presents significant challenges, primarily centered on the safe handling of energetic materials and the control of reaction parameters to ensure high yield and regioselectivity. This document provides a comprehensive guide for the scale-up synthesis of this compound, focusing on the direct nitration of 2-aminobenzonitrile. It includes a detailed, field-proven protocol, critical safety considerations, process optimization strategies, and robust analytical methods for quality control.
Strategic Overview: Selecting a Scalable Synthetic Pathway
While several routes to aminobenzonitriles exist, including the dehydration of aminobenzamides and the cyanation of haloanilines, the direct electrophilic nitration of 2-aminobenzonitrile is often the most efficient and economically viable pathway for large-scale production.[4][5][6] The primary challenge in this approach is managing the potent activating and ortho-, para-directing effects of the amino group against the meta-directing effect of the nitrile, all while controlling the highly exothermic nature of the nitration reaction.
The chosen strategy involves the use of a mixed acid system (HNO₃/H₂SO₄) at cryogenic temperatures. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the highly reactive nitronium ion (NO₂⁺), the key electrophile in this aromatic substitution reaction.[7]
Alternative Synthetic Routes
-
Dehydration of 2-Amino-3-nitrobenzamide: An alternative route involves the dehydration of the corresponding amide using agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).[6] This can be an effective method if the amide precursor is readily available or if direct nitration proves difficult to control.
-
Derivatization via Sandmeyer Reaction: The synthesized this compound is a versatile intermediate. Its primary amino group can be readily converted into a diazonium salt, which can then be displaced by various nucleophiles in the presence of copper(I) salts.[8][9] This classic Sandmeyer reaction opens a pathway to a diverse range of derivatives, such as 2-chloro-3-nitrobenzonitrile (using CuCl) or 2-bromo-3-nitrobenzonitrile (using CuBr), significantly expanding the synthetic utility of the core molecule.[10][11]
Caption: High-level workflow for the synthesis and derivatization of this compound.
Critical Safety Considerations for Nitration Scale-Up
Nitration reactions are notoriously energetic and require strict safety protocols to prevent thermal runaway.[12][13][14] The combination of strong oxidizing agents (nitric acid) and organic materials creates a significant hazard potential.
-
Thermal Runaway: The primary risk is an uncontrolled exothermic reaction, which can lead to a rapid increase in temperature and pressure, potentially causing reactor failure.[12][13] This is mitigated by ensuring adequate cooling capacity, controlling the addition rate of the nitrating agent, and having an emergency quenching plan.
-
Corrosivity and Toxicity: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns.[14] Nitrogen oxide gases (NOx), which can be produced as byproducts, are highly toxic upon inhalation.
-
Engineering Controls: All operations must be conducted in a well-ventilated area, preferably within a walk-in fume hood. The use of a jacketed reactor with an external cooling circulator is mandatory for temperature control. A dedicated quench bath containing a large volume of ice water should be readily accessible.
-
Personal Protective Equipment (PPE): At a minimum, personnel must wear acid-resistant gloves, chemical splash goggles, a face shield, and a chemical-resistant lab coat or apron.[14][15]
Detailed Protocol: Scale-Up Synthesis of this compound
This protocol is designed for a 10 L scale and can be adapted for other volumes, provided that heat transfer and mixing dynamics are carefully considered.
Equipment
-
10 L jacketed glass reactor with overhead mechanical stirrer, temperature probe, and pressure-equalizing dropping funnel.
-
Cooling circulator capable of maintaining -10 °C to 0 °C.
-
Large Büchner funnel and vacuum flask for filtration.
-
Vacuum oven for drying.
Reagents
-
2-Aminobenzonitrile (1.18 kg, 10.0 mol)
-
Concentrated Sulfuric Acid (98%, 2.5 L)
-
Concentrated Nitric Acid (70%, 0.75 L, ~12.0 mol)
-
Deionized Water
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Ethanol (for recrystallization)
Procedure
Step 1: Preparation of the Nitrating Mixture (Mixed Acid)
-
In a separate vessel, cool 2.5 L of concentrated sulfuric acid to 0 °C using an ice bath.
-
CRITICAL STEP: Slowly add 0.75 L of concentrated nitric acid to the cold sulfuric acid dropwise with vigorous stirring. The rate of addition must be controlled to keep the temperature of the mixture below 15 °C.
-
Once the addition is complete, cool the resulting mixed acid to 0-5 °C and hold at this temperature until use.
Step 2: Reaction
-
Charge the 10 L jacketed reactor with 2-aminobenzonitrile (1.18 kg).
-
Set the cooling circulator to -5 °C and begin stirring the 2-aminobenzonitrile until it is cooled to 0-5 °C.
-
CRITICAL STEP: Begin the slow, dropwise addition of the cold mixed acid to the reactor. The addition rate must be carefully managed to maintain the internal reaction temperature between 0 °C and 5 °C.[16] Expect a significant exotherm that must be controlled by the cooling system. This addition may take 2-4 hours.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
Step 3: Work-up and Isolation
-
Prepare a large vessel containing a slurry of crushed ice and water (approximately 20 kg of ice in 20 L of water).
-
CRITICAL STEP: Slowly and carefully transfer the completed reaction mixture onto the stirred ice/water slurry.[15] This quenching process is exothermic and should be done in a controlled manner.
-
A yellow solid product will precipitate. Stir the slurry for 30 minutes to ensure complete precipitation and to allow the temperature to equilibrate.
-
Collect the crude product by vacuum filtration using a Büchner funnel.
-
Wash the solid filter cake with several portions of cold water until the filtrate is neutral to pH paper (typically pH 6-7). This removes the bulk of the mineral acids.[15]
-
Perform a final wash with a cold, saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.
Step 4: Purification and Drying
-
Transfer the crude, damp solid to a suitable vessel for recrystallization.
-
Add a minimal amount of hot ethanol to dissolve the solid. A mixture of ethanol and water may also be effective.[17]
-
If the solution is highly colored, it can be treated with a small amount of activated carbon and hot-filtered.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[17]
-
Collect the purified crystals by vacuum filtration, washing them with a small amount of cold ethanol.
-
Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved. The expected yield is 75-85%.
Process Optimization and Analytical Quality Control
For a robust and reproducible scale-up process, it is essential to understand the impact of key parameters.
Critical Process Parameter Summary
| Parameter | Recommended Range | Impact on Process |
| Reaction Temperature | 0 °C to 5 °C | Higher temperatures risk thermal runaway and the formation of dinitrated or oxidized byproducts, reducing yield and purity.[12] |
| Mixed Acid Addition Rate | 2-4 hours | Too rapid an addition will overwhelm the cooling capacity, leading to a dangerous exotherm.[12] |
| Molar Ratio (HNO₃:Substrate) | 1.1:1 to 1.3:1 | A slight excess of nitric acid ensures complete conversion. A large excess can lead to over-nitration. |
| Stirring Speed | 200-300 RPM | Efficient mixing is crucial for uniform heat distribution and preventing localized hot spots. |
Analytical Characterization Protocols
The identity and purity of the final this compound product must be confirmed using a suite of analytical techniques.[18]
-
High-Performance Liquid Chromatography (HPLC):
-
Purpose: To determine the purity of the final product and quantify any impurities.
-
Protocol:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[18]
-
Mobile Phase: Gradient elution with Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Sample Prep: Dissolve ~1 mg of the product in 10 mL of acetonitrile/water (1:1).
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To confirm the chemical structure and regiochemistry.
-
Protocol:
-
Solvent: DMSO-d₆ or CDCl₃.
-
¹H NMR: Expect characteristic aromatic proton signals, with splitting patterns and chemical shifts indicative of the 1,2,3-substitution pattern, as well as a broad singlet for the -NH₂ protons.
-
¹³C NMR: Expect distinct signals for the seven carbon atoms, including the nitrile carbon.
-
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
Purpose: To identify key functional groups.
-
Protocol: Analyze the solid sample using a KBr pellet or an ATR accessory.[18]
-
Expected Peaks:
-
~3400-3300 cm⁻¹ (N-H stretching of -NH₂)
-
~2230-2210 cm⁻¹ (C≡N stretching of the nitrile)
-
~1530 cm⁻¹ and ~1350 cm⁻¹ (Asymmetric and symmetric N-O stretching of the nitro group)
-
-
Caption: Troubleshooting logic for product purification.
References
- 1. Buy 2-Chloro-3-nitrobenzonitrile | 34662-24-3 [smolecule.com]
- 2. CN103922948A - Preparation method of 2-amino-3-nitrobenzoic acid - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. Preparation method of aminobenzonitrile - Eureka | Patsnap [eureka.patsnap.com]
- 5. Free Article [chemicalbook.com]
- 6. DE1957590B2 - Process for the preparation of 2-amino-5-nitrobenzonitrile - Google Patents [patents.google.com]
- 7. kbr.com [kbr.com]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. m.youtube.com [m.youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
The Versatile Building Block: Applications of 2-Amino-3-nitrobenzonitrile in Advanced Materials Science
Introduction: Unlocking the Potential of a Multifunctional Precursor
In the realm of materials science, the quest for novel materials with tailored properties is perpetual. The design and synthesis of functional organic molecules that serve as versatile building blocks are central to this endeavor. 2-Amino-3-nitrobenzonitrile, a seemingly simple aromatic compound, emerges as a molecule of significant interest due to its unique trifunctional nature. The presence of an amine, a nitro group, and a nitrile moiety on a benzene ring offers a rich chemical playground for the synthesis of a diverse array of advanced materials. This guide provides a detailed exploration of the current and potential applications of this compound in materials science, complete with in-depth application notes and detailed experimental protocols for researchers, scientists, and professionals in drug development and materials innovation.
The strategic positioning of the amino, nitro, and cyano groups on the aromatic ring dictates the reactivity and potential applications of this compound. The electron-donating amino group and the electron-withdrawing nitro and nitrile groups create a unique electronic landscape, influencing its role in the synthesis of functional dyes, high-performance polymers, and sophisticated chemosensors. This document will delve into these applications, providing both the theoretical underpinnings and practical methodologies to harness the full potential of this versatile precursor.
I. Application in Functional Dyes and Pigments
The most established application of aromatic amines is in the synthesis of azo dyes, a class of compounds that accounts for a significant portion of the commercial dyestuffs used globally. The primary amino group of this compound makes it an ideal candidate for diazotization, a critical step in azo dye formation.
Application Note 1: Synthesis of Azo Dyes with Tailored Chromophoric Properties
Causality of Application: The synthesis of azo dyes hinges on a two-step reaction: diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound (the coupling component).[1][2] this compound serves as the "diazo component." The presence of the nitro and nitrile groups, both strong electron-withdrawing groups, on the resulting diazonium salt enhances its electrophilicity. This heightened reactivity facilitates the azo coupling reaction, even with moderately activated coupling components.[1]
Furthermore, the nitro and nitrile groups act as powerful auxochromes and can be part of the chromophoric system, influencing the final color of the dye. By judiciously selecting the coupling component (e.g., phenols, naphthols, anilines), a wide spectrum of colors can be achieved. The resulting azo dyes are expected to exhibit good thermal and light stability due to the presence of the electron-withdrawing groups.
Workflow for Azo Dye Synthesis:
Caption: General workflow for the synthesis of azo dyes.
Protocol 1: General Procedure for the Synthesis of an Azo Dye from this compound
Materials:
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Coupling component (e.g., phenol, β-naphthol)
-
Sodium hydroxide (NaOH)
-
Ice
-
Distilled water
-
Ethanol (for recrystallization)
Equipment:
-
Beakers
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter flask
-
Thermometer
Procedure:
Part A: Diazotization of this compound
-
In a 250 mL beaker, dissolve a specific molar equivalent of this compound in a mixture of concentrated HCl and water. Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cold solution of this compound, ensuring the temperature remains below 5 °C.[2][3] The formation of the diazonium salt is indicated by a slight color change.
-
Stir the mixture for an additional 15-20 minutes at 0-5 °C to ensure complete diazotization.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve the chosen coupling component (e.g., β-naphthol) in an aqueous solution of sodium hydroxide. Cool this solution to 0-5 °C in an ice bath.
-
Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold solution of the coupling component.[2]
-
A brightly colored precipitate of the azo dye should form immediately.
-
Continue stirring the mixture in the ice bath for 30 minutes to ensure the completion of the coupling reaction.
Part C: Isolation and Purification
-
Collect the precipitated azo dye by vacuum filtration using a Buchner funnel.
-
Wash the solid with copious amounts of cold distilled water to remove any unreacted salts.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol, to obtain the purified product.
-
Dry the purified azo dye in a desiccator.
Characterization: The synthesized azo dye can be characterized using techniques such as UV-Vis spectroscopy (to determine the absorption maximum), FT-IR spectroscopy (to identify functional groups), and NMR spectroscopy (to confirm the structure).
II. Potential Application in High-Performance Polymers
The trifunctional nature of this compound presents intriguing possibilities for its use as a monomer in the synthesis of high-performance polymers. The amino group can participate in polymerization reactions to form polyamides, while the nitrile and nitro groups can impart desirable properties such as thermal stability, chemical resistance, and specific optical or electronic characteristics.
Application Note 2: A Novel Monomer for Aromatic Polyamides (Aramids)
Causality of Application: Aromatic polyamides, or aramids, are a class of high-performance polymers known for their exceptional strength, thermal stability, and chemical resistance.[4] They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic diacid chloride. While this compound is a monoamine, its functional groups offer pathways to create novel polyamide structures.
One potential route involves the reduction of the nitro group to a second amino group, yielding 2,3-diaminobenzonitrile. This resulting diamine can then be polymerized with aromatic diacid chlorides (e.g., terephthaloyl chloride, isophthaloyl chloride) to produce polyamides with pendant nitrile groups. These nitrile groups can undergo further reactions, such as cross-linking, to enhance the mechanical and thermal properties of the polymer.
Proposed Synthetic Workflow for Polyamide Synthesis:
Caption: Proposed workflow for synthesizing a novel polyamide.
Protocol 2: Proposed Synthesis of a Polyamide from this compound Derivative
Part A: Synthesis of 2,3-Diaminobenzonitrile
-
In a round-bottom flask, suspend this compound in a suitable solvent like ethanol.
-
Add a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid, portion-wise while maintaining a controlled temperature.
-
After the addition is complete, reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the 2,3-diaminobenzonitrile.
-
Filter, wash with water, and purify the product by recrystallization.
Part B: Polycondensation
-
In a dry, nitrogen-purged reaction vessel, dissolve the synthesized 2,3-diaminobenzonitrile in an anhydrous polar aprotic solvent (e.g., N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc)).
-
Cool the solution in an ice bath.
-
Slowly add an equimolar amount of a diacid chloride (e.g., terephthaloyl chloride) dissolved in the same solvent.
-
Allow the reaction to proceed at low temperature for a few hours, then gradually warm to room temperature and continue stirring overnight.
-
Precipitate the resulting polyamide by pouring the reaction mixture into a non-solvent like methanol.
-
Filter the polymer, wash it thoroughly, and dry it under vacuum.
Expected Polymer Properties: The resulting polyamide is expected to be an amorphous or semi-crystalline material with a high glass transition temperature and excellent thermal stability. The pendant nitrile groups could be utilized for post-polymerization modifications.
III. Prospective Application in Chemosensor Development
The electron-deficient nature of the aromatic ring in this compound, coupled with the presence of potential coordinating sites (amino and nitrile groups), makes it an interesting platform for the development of chemosensors.
Application Note 3: A Precursor for Fluorescent and Colorimetric Chemosensors
Causality of Application: Chemosensors are molecules designed to detect specific analytes (ions or molecules) through a measurable signal, such as a change in color (colorimetric) or fluorescence. The design of a chemosensor often involves a receptor unit that selectively binds to the analyte and a signaling unit that transduces this binding event into an optical signal.
Derivatives of this compound can be synthesized to function as chemosensors. For instance, the amino group can be functionalized with a fluorophore (e.g., pyrene, dansyl chloride) to create a fluorescent sensor. Upon binding of an analyte to the nitrile or a modified nitro group, the electronic properties of the molecule would be altered, leading to a change in the fluorescence emission (e.g., quenching or enhancement). The electron-withdrawing nitro and nitrile groups can also play a direct role in the signaling mechanism, for example, by participating in photoinduced electron transfer (PET) processes, a common mechanism in fluorescent chemosensors.[5]
Logical Framework for Chemosensor Design:
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Synthesis and Characterization of High Performance Polymers for Gas Separation Membranes [vtechworks.lib.vt.edu]
- 5. Benzimidazole derivatives: selective fluorescent chemosensors for the picogram detection of picric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 2-Amino-3-nitrobenzonitrile
Welcome to the dedicated technical support guide for navigating the purification challenges of 2-Amino-3-nitrobenzonitrile (C₇H₅N₃O₂). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile but often tricky intermediate. The presence of three distinct functional groups—a basic amine, an electron-withdrawing nitro group, and a polar nitrile—creates a unique set of purification hurdles that require a systematic and well-understood approach.[1]
This guide moves beyond simple protocols to explain the underlying chemical principles governing each purification step, empowering you to troubleshoot effectively and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the purification of this compound.
Q1: My isolated this compound product is a distinct yellow or brownish color. Is this normal, and can it be removed?
A1: Discoloration, typically ranging from pale yellow to a more intense brown, is a frequent observation for nitro-substituted anilines.[1][2] This coloration often arises from two primary sources:
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Oxidized Impurities: The electron-rich amino group is susceptible to oxidation, which can occur during the reaction, work-up, or even storage if exposed to air and light. These oxidized species are often highly colored.
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Residual Synthesis Intermediates: Depending on the synthetic route, colored starting materials or byproducts may persist. For instance, if the synthesis involves the nitration of 2-aminobenzonitrile, residual dinitro isomers or other colored byproducts can be present.[3][4]
Troubleshooting and Removal:
-
Recrystallization with Decolorizing Carbon: A highly effective method is to perform a recrystallization from a suitable solvent (e.g., ethanol) and treat the hot solution with a small amount of activated charcoal.[2] The charcoal adsorbs the colored, often polymeric, impurities. A subsequent hot filtration to remove the carbon before crystallization should yield a significantly lighter-colored product.
-
Proper Storage: To prevent future discoloration, store the purified product in a cool, dark environment, preferably under an inert atmosphere (e.g., nitrogen or argon).[2]
Q2: What are the most probable impurities I should expect in my crude product?
A2: The impurity profile is intrinsically linked to the synthetic pathway used. Common impurities include:
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Unreacted Starting Materials: Incomplete reactions will leave residual starting materials. For example, in the reduction of 2,3-dinitrobenzonitrile, the starting dinitro compound may be present.
-
Regioisomers: If the synthesis involves nitration of 2-aminobenzonitrile, other isomers such as 2-amino-5-nitrobenzonitrile can be formed and may be difficult to separate.[4]
-
Hydrolysis Byproducts: The nitrile group can undergo hydrolysis to the corresponding primary amide (2-amino-3-nitrobenzamide) or even the carboxylic acid (2-amino-3-nitrobenzoic acid) if exposed to harsh acidic or basic conditions, particularly with heating.[5][6][7][8][9] While nitriles are generally more difficult to hydrolyze than amides, this side reaction is a known possibility.[7]
-
Incompletely Reduced Intermediates: If preparing the compound via reduction of a dinitro or other nitro-containing precursor, partially reduced species can be present.
Q3: My compound streaks significantly on a silica gel TLC plate. How can I achieve clean separation during column chromatography?
A3: This is a classic issue when working with basic amines on standard silica gel. The streaking, or tailing, is caused by a strong ionic interaction between the basic lone pair of the amino group and the acidic silanol (Si-OH) groups on the surface of the silica gel.[2] This strong binding prevents the compound from moving smoothly with the mobile phase.
Solution: To achieve sharp, well-defined bands, you must neutralize this interaction. This is typically done by adding a small amount of a basic modifier to your mobile phase (eluent).
-
Triethylamine (Et₃N): Add 0.1-1% triethylamine to your eluent system (e.g., Hexane/Ethyl Acetate). The triethylamine is a stronger base and will preferentially interact with the acidic sites on the silica, allowing your product to elute symmetrically.[2]
-
Ammonia: A solution of ammonia in methanol (e.g., 1-2% of a 7N solution) can also be used as a component of the mobile phase, particularly in more polar solvent systems.
Q4: I'm struggling with "oiling out" during recrystallization. What causes this and how can I fix it?
A4: "Oiling out" occurs when the solid melts in the hot solvent before it fully dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. The resulting liquid is an immiscible oil that will not form pure crystals upon cooling.
Causality and Solutions:
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High Solute Concentration: The concentration of the crude product is too high for the amount of solvent used.
-
Solution: Add more of the hot solvent until the oil completely dissolves, then allow the solution to cool slowly.
-
-
Inappropriate Solvent Choice: The boiling point of the solvent may be too high, exceeding the melting point of your compound.
-
Solution: Select a solvent with a lower boiling point or use a binary solvent system. For example, dissolve the compound in a minimal amount of a good, hot solvent (like ethanol) and then add a poorer, miscible solvent (like water) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[2]
-
Troubleshooting Guides
Recrystallization Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Recovery | 1. Too much solvent was used. 2. The compound is too soluble in the chosen solvent, even when cold. 3. Premature crystallization during hot filtration. | 1. Evaporate some of the solvent to concentrate the solution and re-cool. 2. Use a binary solvent system where the compound is less soluble in the second solvent (e.g., Ethanol/Water). 3. Ensure the funnel and receiving flask are pre-heated before hot filtration. |
| No Crystals Form | 1. The solution is not sufficiently saturated. 2. The solution is supersaturated and requires nucleation. | 1. Gently boil off some of the solvent and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. |
| Crystals are Impure | 1. Cooling was too rapid, trapping impurities. 2. The mother liquor was not completely removed. | 1. Ensure slow cooling. Insulate the flask to allow large, pure crystals to form. 2. Wash the filtered crystals with a small amount of the ice-cold recrystallization solvent. |
Column Chromatography Issues
| Problem | Possible Cause | Troubleshooting Steps |
| Poor Separation | 1. Eluent polarity is too high or too low. 2. The column was overloaded with the sample. | 1. Systematically test different solvent ratios (e.g., Hexane/Ethyl Acetate) using TLC to find an optimal Rf value (0.2-0.4). 2. Use a larger column or reduce the amount of sample loaded. A general rule is a 1:30 to 1:50 ratio of crude sample to silica gel by weight. |
| Compound Stuck on Column | 1. Eluent polarity is too low. 2. Strong interaction with silica gel (see FAQ Q3). | 1. Gradually increase the polarity of the mobile phase (gradient elution). 2. Add a basic modifier (e.g., 0.5% triethylamine) to the eluent.[2] |
| Cracked/Channeled Column | 1. Improper packing of the stationary phase. | 1. Ensure the silica is packed as a uniform slurry and is never allowed to run dry. |
Experimental Protocols & Workflows
Diagram: Purification Strategy Decision Tree
This diagram outlines the logical flow for selecting an appropriate purification method.
Caption: Decision workflow for purifying this compound.
Protocol 1: Recrystallization
This protocol provides a step-by-step method for purifying the title compound via recrystallization, including an optional decolorization step.
-
Solvent Selection: Based on the polarity of the molecule, ethanol is a good starting point. Test the solubility of a small sample: it should be sparingly soluble at room temperature but fully soluble when hot.
-
Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is just completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a very small amount of activated charcoal (approx. 1-2% of the solute weight). Swirl the flask and gently reheat for 5-10 minutes.[2]
-
Hot Filtration: If charcoal was used, perform a hot filtration. Pre-heat a funnel with fluted filter paper and a receiving flask with a small amount of boiling solvent. Quickly filter the hot solution to remove the charcoal.
-
Crystallization: Cover the flask containing the clear filtrate with a watch glass and allow it to cool slowly to room temperature. To maximize yield, subsequently place the flask in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
This protocol is for separating the title compound from less polar or more polar impurities when recrystallization is insufficient.
-
Eluent Selection: Using TLC, determine a suitable mobile phase. A good starting point is a mixture of Hexane and Ethyl Acetate. Add 0.5% triethylamine to the chosen solvent system to prevent streaking. Adjust the ratio until the desired compound has an Rf value of approximately 0.3.
-
Column Packing: Pack a glass column with silica gel (as a slurry in the initial, low-polarity eluent) to the appropriate height. Do not let the column run dry.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for better resolution, perform a "dry loading": dissolve the crude product, add a small amount of silica gel, evaporate the solvent, and carefully load the resulting free-flowing powder onto the top of the column.
-
Elution: Begin eluting with the mobile phase. Collect fractions in test tubes. The polarity of the eluent can be gradually increased if necessary to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.
Diagram: Impurity Generation Pathways
This diagram illustrates the potential sources of common impurities during the synthesis of this compound.
References
- 1. CAS 87331-46-2: Benzonitrile,2-amino-3-nitro- | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. Nitrile to Amide - Common Conditions [commonorganicchemistry.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
Technical Support Center: Synthesis of 2-Amino-3-nitrobenzonitrile
Welcome to the technical support center for the synthesis of 2-Amino-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot byproduct formation during their synthetic endeavors. My approach is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
There are two primary synthetic strategies for obtaining this compound, each with its own set of advantages and potential challenges:
-
Route A: Direct Nitration of 2-Aminobenzonitrile. This is a direct approach but often suffers from a lack of regioselectivity.
-
Route B: Multi-step Synthesis from 3-Nitrophthalic Acid. This is a longer route but offers greater control over the final product's purity.
Q2: I am observing a mixture of isomers in my final product after nitrating 2-aminobenzonitrile. Why is this happening?
This is a very common issue. The direct nitration of 2-aminobenzonitrile is an electrophilic aromatic substitution reaction. The regiochemical outcome is dictated by the directing effects of the existing substituents: the ortho, para-directing amino group (-NH₂) and the meta-directing cyano group (-CN). The interplay of these groups leads to the formation of a mixture of isomers.
Common Isomeric Byproducts:
-
2-Amino-5-nitrobenzonitrile: This is often the major byproduct due to the strong activating and para-directing effect of the amino group.
-
Other isomers: Depending on the reaction conditions, other minor isomers might also be formed.
Q3: My reaction is producing dark, polymeric material. What is the cause and how can I prevent it?
The formation of dark, insoluble polymeric byproducts is often a result of harsh reaction conditions, particularly in nitration reactions. Thiophene and its derivatives, and other electron-rich aromatic systems, can be prone to polymerization under strongly acidic or oxidative conditions.
To mitigate this:
-
Use milder nitrating agents: Consider alternatives to strong nitric/sulfuric acid mixtures if polymerization is a significant issue.
-
Maintain a low reaction temperature: Careful temperature control is crucial to prevent runaway reactions and decomposition.
-
Work under an inert atmosphere: This can help to prevent oxidative polymerization.
Troubleshooting Guide: Byproduct Formation in Key Synthetic Routes
This section provides a detailed breakdown of common byproducts, their mechanisms of formation, and strategies for mitigation and purification for the main synthetic routes to this compound.
Route A: Direct Nitration of 2-Aminobenzonitrile
The direct nitration of 2-aminobenzonitrile is a facile but often messy reaction. Understanding the potential side reactions is key to optimizing the yield of the desired product.
| Byproduct | Mechanism of Formation | Mitigation Strategies |
| 2-Amino-5-nitrobenzonitrile | The amino group is a strong activating, ortho, para-director, making the position para to it (position 5) highly susceptible to electrophilic attack. | Optimize reaction temperature and the rate of addition of the nitrating agent to favor the thermodynamically controlled product. Careful selection of the nitrating agent and solvent system can also influence the isomer ratio. |
| Dinitrobenzonitriles | Over-nitration can occur if the reaction conditions are too harsh (high temperature, excess nitrating agent), leading to the introduction of a second nitro group onto the aromatic ring. | Use a stoichiometric amount of the nitrating agent and maintain a low reaction temperature. Monitor the reaction progress closely using techniques like TLC or HPLC. |
| Oxidative Decomposition Products | Strong oxidizing conditions, particularly from nitric acid, can lead to the cleavage of the aromatic ring, forming highly polar byproducts like maleic or oxalic acid. | Use milder nitrating agents or employ protective group strategies for the amino group to reduce the ring's susceptibility to oxidation. |
Isomeric byproducts can often be separated from the desired this compound by column chromatography on silica gel. A gradient elution with a mixture of non-polar (e.g., hexane or heptane) and polar (e.g., ethyl acetate) solvents is typically effective. Recrystallization can also be employed, but finding a suitable solvent that effectively differentiates between the isomers can be challenging.
Route B: Multi-step Synthesis from 3-Nitrophthalic Acid
This route involves a sequence of reactions, each with the potential for byproduct formation.
1. Monoesterification of 3-Nitrophthalic Acid
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Problem: Presence of unreacted 3-nitrophthalic acid and the diester byproduct.
-
Cause: Incomplete reaction or over-esterification. The isomeric 4-nitrophthalic acid, a common impurity in the starting material, will also undergo esterification.[1]
-
Troubleshooting:
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Monitor the reaction by TLC or LC-MS to ensure complete consumption of the starting material.
-
Use a controlled amount of alcohol to minimize diester formation.
-
Purify the monoester by recrystallization or column chromatography to remove unreacted starting material and the diester.
-
2. Acyl Chloride Formation
-
Problem: The subsequent Curtius rearrangement is low-yielding, suggesting the acyl chloride was not formed efficiently.
-
Cause: Acyl chlorides are highly reactive and susceptible to hydrolysis by atmospheric moisture.[2][3] Incomplete reaction with the chlorinating agent (e.g., thionyl chloride) is also possible.
-
Troubleshooting:
-
Ensure all glassware and solvents are rigorously dried.
-
Use a slight excess of the chlorinating agent.
-
As acyl chlorides can be difficult to monitor by TLC, a small aliquot can be quenched with an alcohol (e.g., methanol) to form the corresponding ester, which is more easily visualized.[2]
-
3. Curtius Rearrangement
-
Problem: Formation of urea or carbamate byproducts.
-
Cause: The highly reactive isocyanate intermediate can be trapped by nucleophiles other than the desired one.[4][5] For instance, if trace amounts of water are present, the isocyanate can hydrolyze to an unstable carbamic acid, which then decarboxylates to form the primary amine. This amine can then react with another molecule of the isocyanate to form a urea byproduct.[6] If an alcohol is used as the solvent, a carbamate will be formed.
-
Troubleshooting:
-
The thermal Curtius rearrangement is a concerted process and generally avoids the formation of nitrene insertion byproducts.[4][5]
-
Ensure the reaction is performed under anhydrous conditions to minimize hydrolysis of the isocyanate.
-
If the goal is the amine, the rearrangement is often performed in the presence of a non-nucleophilic solvent, followed by the addition of water or acid to hydrolyze the isocyanate.
-
4. Hydrolysis of the Nitrile Group
-
Problem: Presence of 2-Amino-3-nitrobenzamide in the final product.
-
Cause: The nitrile group can be hydrolyzed to a primary amide under acidic or basic conditions, which might be encountered during workup or purification.
-
Troubleshooting:
-
Maintain a neutral pH during workup and purification whenever possible.
-
If acidic or basic conditions are necessary, keep the exposure time and temperature to a minimum.
-
Experimental Protocols
Protocol 1: Purification of this compound by Column Chromatography
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Slurry Preparation: Adsorb the crude product onto a small amount of silica gel.
-
Column Packing: Pack a chromatography column with silica gel in a non-polar solvent (e.g., hexane).
-
Loading: Carefully load the silica-adsorbed crude product onto the top of the column.
-
Elution: Begin elution with the non-polar solvent and gradually increase the polarity by adding a polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions and monitor by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Quench Test for Acyl Chloride Formation
-
Carefully take a small aliquot (a few drops) of the reaction mixture assumed to contain the acyl chloride.
-
Add it to a vial containing a small amount of anhydrous methanol.
-
After a few minutes, spot the resulting solution on a TLC plate alongside the starting carboxylic acid.
-
The formation of a new, less polar spot (the methyl ester) indicates the successful formation of the acyl chloride.[2]
Logical Troubleshooting Workflow
References
- 1. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 4. Curtius rearrangement - Wikipedia [en.wikipedia.org]
- 5. The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Curtius Rearrangement [organic-chemistry.org]
Technical Support Center: 2-Amino-3-nitrobenzonitrile Synthesis
This guide provides in-depth troubleshooting and frequently asked questions for the synthesis of 2-Amino-3-nitrobenzonitrile, a crucial intermediate in pharmaceutical and materials science. The protocols and advice herein are grounded in established chemical principles to ensure reliability and reproducibility in your research.
Troubleshooting Guide: Navigating Common Synthesis Hurdles
This section addresses specific experimental challenges in a question-and-answer format, offering insights into the underlying chemistry to empower researchers to resolve issues effectively.
Issue 1: Low or No Yield of this compound
Question: My reaction has resulted in a very low yield, or I've failed to isolate the desired product. What are the likely causes and how can I rectify this?
Answer: Low or no yield in the synthesis of this compound often points to issues in one of the key reaction steps: the nitration of a substituted aniline or the subsequent conversion to the nitrile. A common route involves the nitration of 2-aminobenzonitrile.
Probable Causes & Solutions:
-
Incomplete Nitration: The nitration of anilines requires careful temperature control to prevent side reactions.[1]
-
Side Reactions During Nitration: Over-nitration or oxidation of the starting material can occur if the reaction conditions are not optimal.
-
Solution: Protect the amino group as an acetamide before nitration. This moderates the activating effect of the amino group and directs the nitration. The acetyl group can be removed later by hydrolysis.[1]
-
-
Inefficient Diazotization-Cyanation (Sandmeyer Reaction): If synthesizing from an amino-nitro aniline precursor, the Sandmeyer reaction is a critical step for introducing the cyano group.[1][2]
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Solution: The diazotization must be carried out at low temperatures (0-5°C) to prevent the premature decomposition of the unstable diazonium salt.[3] The subsequent reaction with a copper(I) cyanide solution should be performed carefully, often with gentle heating to drive the reaction to completion.[1]
-
-
Poor Starting Material Quality: Impurities in the starting 2-aminobenzonitrile or other precursors can interfere with the reaction.
-
Solution: Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, melting point). Purify if necessary before proceeding.
-
Issue 2: Formation of Impurities and Purification Challenges
Question: My crude product is highly impure, showing multiple spots on TLC, and I'm struggling with purification. What are common impurities and effective purification strategies?
Answer: Impurity formation is a common challenge, often arising from side reactions or incomplete reactions. The purification of nitro-substituted anilines can also be problematic.
Probable Causes & Solutions:
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Isomeric Impurities: During nitration, other nitro-isomers may form.
-
Solution: Careful control of reaction temperature and the use of a protecting group for the amine can improve regioselectivity. Purification via column chromatography or recrystallization is often necessary to separate isomers.
-
-
Oxidation Byproducts: Anilines, especially those with electron-withdrawing groups, can be susceptible to oxidation, leading to colored impurities.[4]
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Recrystallization Issues: The product may "oil out" or exhibit poor recovery during recrystallization.
-
Column Chromatography Tailing: Amino compounds can interact with the acidic silica gel, causing streaking on TLC plates and poor separation during column chromatography.[4]
Issue 3: Reaction Stalls or Fails to Proceed to Completion
Question: My reaction seems to have stalled, with starting material remaining even after extended reaction times. What could be preventing the reaction from completing?
Answer: A stalled reaction can be due to several factors, including insufficient reagent activity, improper reaction conditions, or catalyst deactivation.
Probable Causes & Solutions:
-
Deactivated Nitrating Agent: The nitrating mixture can lose its effectiveness if not prepared and stored correctly.
-
Solution: Always use freshly prepared nitrating mixture.
-
-
Insufficient Acid Catalyst: In the nitration step, sulfuric acid acts as both a solvent and a catalyst.
-
Solution: Ensure a sufficient excess of concentrated sulfuric acid is used to fully protonate the nitric acid and facilitate the formation of the nitronium ion.
-
-
Catalyst Poisoning in Sandmeyer Reaction: The copper(I) catalyst in the Sandmeyer reaction can be oxidized to copper(II), which is less effective.
-
Solution: Use high-quality, freshly prepared copper(I) cyanide. Ensure the reaction is carried out under conditions that minimize oxidation.
-
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for this compound?
A1: A common and often reliable method involves the nitration of 2-aminobenzonitrile. However, to control the regioselectivity and minimize side reactions, it is advisable to first protect the amino group as an acetamide, followed by nitration, and then deprotection. An alternative route is the reduction of 2,3-dinitrobenzonitrile, though this requires handling of a potentially hazardous starting material. Another approach is the diazotization of 2-amino-3-nitroaniline followed by a Sandmeyer reaction with copper(I) cyanide.
Q2: What are the key safety precautions when synthesizing this compound?
A2: The synthesis involves several hazardous reagents and conditions:
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Concentrated Acids: Nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and work in a well-ventilated fume hood.
-
Nitrating Mixtures: These are powerful oxidizing agents and can react violently with organic materials. Prepare and handle with extreme care.
-
Cyanides: Copper(I) cyanide and other cyanide sources are highly toxic. Handle with extreme caution in a fume hood and have an appropriate quench solution (e.g., bleach) readily available.
-
Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is best practice to generate and use them in situ without isolation.[5][6]
Q3: How can I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is the most common method for monitoring the reaction progress. Use an appropriate solvent system that provides good separation between the starting material, intermediates, and the final product. Staining with a UV lamp and/or an appropriate chemical stain (e.g., potassium permanganate) can help visualize the spots. For the diazotization step, starch-iodide paper can be used to test for the presence of excess nitrous acid, indicating the complete consumption of the primary amine.[3]
Q4: What are the expected physical properties of this compound?
A4: this compound is typically a solid at room temperature. Its physical properties, such as melting point, can be found in chemical databases like PubChem.
Experimental Protocols
Protocol 1: Synthesis of this compound via Nitration of 2-Aminobenzonitrile (with Amine Protection)
This protocol is a multi-step synthesis that involves the protection of the amino group, nitration, and subsequent deprotection.
Step 1: Acetylation of 2-Aminobenzonitrile
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Dissolve 2-aminobenzonitrile in glacial acetic acid.
-
Add acetic anhydride to the solution while stirring.
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Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Remove the solvent under reduced pressure to obtain the crude N-(2-cyanophenyl)acetamide. This can be purified by recrystallization if necessary.[1]
Step 2: Nitration of N-(2-cyanophenyl)acetamide
-
In a flask cooled in an ice-salt bath (0-5°C), dissolve the N-(2-cyanophenyl)acetamide in concentrated sulfuric acid.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.[1]
-
After the addition is complete, stir the mixture for several hours at the controlled temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Filter the solid, wash with cold water until neutral, and dry.
Step 3: Hydrolysis of the Acetyl Group
-
Reflux the nitrated acetanilide in a mixture of ethanol and aqueous hydrochloric acid.
-
Monitor the reaction by TLC until the deprotection is complete.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the this compound.
-
Filter, wash with water, and dry the product.
-
Purify the crude product by recrystallization or column chromatography.
Data Summary
| Parameter | Recommended Value/Condition |
| Nitration Temperature | 0-10°C[1] |
| Diazotization Temperature | 0-5°C[3] |
| Recrystallization Solvents | Ethanol, Methanol, Ethanol/Water mixtures[4] |
| Column Chromatography Modifiers | 0.1-1% Triethylamine or Ammonia in the mobile phase[4] |
Visualizations
Troubleshooting Logic for Low Yield
Caption: Decision tree for troubleshooting low yield.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
References
Technical Support Center: 2-Amino-3-nitrobenzonitrile Reaction Kinetics
Introduction: Welcome to the technical support center for 2-Amino-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile but sensitive intermediate. This compound is characterized by the presence of an amino, a nitro, and a nitrile group, creating a complex reactivity profile that is highly dependent on reaction conditions.[1][2] Temperature, in particular, is a critical parameter that can dictate not only the rate of reaction but also the product distribution and yield. This document provides in-depth, experience-driven guidance in a question-and-answer format to help you navigate the experimental nuances and troubleshoot common issues related to the effect of temperature on its reaction kinetics.
Frequently Asked Questions (FAQs)
Q1: Why is temperature such a critical parameter in reactions involving this compound?
Temperature is a fundamental factor in chemical kinetics for three primary reasons:
-
Reaction Rate (Arrhenius Relationship): The rate of most chemical reactions increases with temperature. This relationship is described by the Arrhenius equation, which states that the rate constant (k) is exponentially dependent on the absolute temperature (T) and the activation energy (Ea).[3] As you increase the temperature, molecules gain kinetic energy, leading to more frequent and more energetic collisions, which increases the probability of overcoming the activation energy barrier for the reaction to occur.[3]
-
Selectivity and Side Reactions: While higher temperatures accelerate the desired reaction, they can also provide sufficient energy to overcome the activation barriers of undesired side reactions. For a molecule like this compound with multiple functional groups, elevated temperatures can promote reactions such as hydrolysis of the nitrile group, polymerization, or decomposition.[2] Controlling the temperature is therefore crucial for maximizing the selectivity towards the desired product.
-
Thermal Stability: Aromatic nitro compounds can be thermally sensitive and may decompose at elevated temperatures, posing both a safety risk and a source of impurities.[4][5] The presence of an amino group can further influence the molecule's stability. It is essential to operate within a validated temperature range to ensure the integrity of the starting material and products.
Q2: What are the primary safety concerns when heating reactions with this compound?
The primary safety concern is the potential for uncontrolled exothermic decomposition. Nitro compounds are energetic materials, and their thermal decomposition can generate toxic gases like nitrogen oxides (NOx) and carbon oxides.[4] Key precautions include:
-
Always conduct reactions in a well-ventilated chemical fume hood.[6]
-
Use an oil bath, heating mantle with a thermocouple, or a temperature-controlled reactor to ensure precise and even heating. Avoid direct, uncontrolled heating with a flame.
-
Never heat the compound in a sealed container, as pressure buildup from gas evolution could lead to an explosion.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coat, and gloves.
-
For new reactions, it is prudent to run a small-scale test to assess the thermal profile before scaling up.
Q3: How can I accurately monitor the reaction kinetics as a function of temperature?
Real-time or quasi-real-time monitoring is essential for kinetic studies. The choice of method depends on the specific reaction, but common techniques include:
-
High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method. Small aliquots are taken from the reaction at specific time intervals, the reaction is quenched (e.g., by rapid cooling or dilution), and the samples are analyzed by HPLC to determine the concentration of reactants and products.[7][8]
-
In-situ Spectroscopy (FTIR/Raman): If the reaction involves changes in specific functional groups that have distinct spectroscopic signatures, in-situ probes can provide real-time kinetic data without the need for sampling.
-
UV-Vis Spectroscopy: If the reactants or products have a unique chromophore, the reaction progress can be followed by monitoring the change in absorbance at a specific wavelength.[9][10]
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you may encounter during your experiments and provides logical, step-by-step solutions.
Problem 1: The reaction is extremely slow or fails to initiate at my set temperature.
-
Causality: The activation energy for the reaction is not being overcome at the current temperature. This is a common issue in reactions like nucleophilic aromatic substitution or amide couplings where the starting materials may be deactivated.
-
Troubleshooting Steps:
-
Verify Temperature Control: Ensure your heating apparatus is calibrated and the temperature probe is correctly placed to measure the internal reaction temperature, not the bath temperature.
-
Incremental Temperature Increase: Increase the reaction temperature in small, controlled increments (e.g., 5-10 °C). Monitor the reaction closely by TLC or HPLC after each increase to check for product formation.
-
Review Catalyst/Reagents: In many cases, a slow reaction is not just a temperature issue. Verify the activity of any catalysts and the purity of all reagents. An inactive catalyst will not be compensated for by higher temperatures.
-
Solvent Choice: Ensure the solvent's boiling point is suitable for the target temperature. A solvent with a higher boiling point may be necessary to reach the required reaction temperature safely.
-
Problem 2: The reaction proceeds, but the final yield is low, and I observe significant starting material.
-
Causality: This points to an incomplete reaction or a reaction that has reached equilibrium. The temperature may be too low for the reaction to go to completion within a reasonable timeframe.
-
Troubleshooting Steps:
-
Extend Reaction Time: First, try extending the reaction time at the current temperature to see if the conversion improves.
-
Increase Temperature: As with Problem 1, a modest increase in temperature can significantly increase the reaction rate and drive the reaction closer to completion.[3]
-
Check for Reversibility: Consider if the reaction is reversible. If so, increasing the temperature might shift the equilibrium unfavorably. In such cases, removing a byproduct (e.g., water) might be more effective than raising the temperature.
-
Problem 3: I am observing multiple byproducts or a dark, tar-like reaction mixture.
-
Causality: This is a classic sign that the reaction temperature is too high. The excess thermal energy is activating undesired reaction pathways or causing thermal decomposition of the starting material or product.[5][11]
-
Troubleshooting Steps:
-
Immediately Reduce Temperature: Lower the reaction temperature by 10-20 °C for subsequent experiments. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Identify Byproducts: Attempt to identify the major byproducts using techniques like LC-MS or GC-MS.[12] Knowing their structure can provide clues about the undesired reaction pathway (e.g., presence of a hydrolyzed nitrile suggests water contamination and high temperature).
-
Controlled Reagent Addition: If the reaction is highly exothermic, the internal temperature may be spiking even if the external bath is set correctly. Try adding one of the reagents slowly to better control the heat generated.
-
Degas Solvents: The presence of dissolved oxygen can lead to oxidative side reactions at higher temperatures. Using degassed solvents can sometimes lead to cleaner reactions.
-
Problem 4: My kinetic data is inconsistent and not reproducible between runs.
-
Causality: Inconsistent data is almost always a result of poor control over reaction parameters, with temperature being the most common culprit. Minor fluctuations in temperature can lead to significant changes in reaction rates.
-
Troubleshooting Steps:
-
Improve Thermal Control: Switch from a simple heating mantle to a thermostatically controlled oil bath or a jacketed reactor system for more precise temperature management.[13]
-
Standardize Stirring: Ensure the stirring rate is consistent between experiments. Poor mixing can lead to temperature gradients within the reaction vessel, causing localized "hot spots" where the reaction proceeds faster.
-
Automate Sampling: If possible, use an automated sampling probe to ensure that samples are taken at precise time intervals. Manual sampling can introduce variability.
-
Pre-heat/Pre-cool Solutions: Ensure that all reagents and solvents added to the reaction are pre-equilibrated to the target temperature to avoid initial temperature fluctuations.
-
Summary of Troubleshooting Strategies
| Issue | Primary Cause | Recommended Action |
| No/Slow Reaction | Insufficient thermal energy | Verify temperature control; incrementally increase temperature by 5-10 °C. |
| Low Yield / Incomplete Conversion | Reaction rate too slow or equilibrium reached | Extend reaction time; moderately increase temperature. |
| Byproduct Formation / Decomposition | Temperature too high; activating side reactions | Reduce temperature by 10-20 °C; identify byproducts to understand pathway. |
| Inconsistent Kinetic Data | Poor temperature control / thermal gradients | Use a precision-controlled heating system; standardize stirring rate. |
Experimental Protocols & Workflows
Protocol: Determining Reaction Rate Constant at Various Temperatures
This protocol outlines a method for studying the kinetics of a hypothetical reaction (e.g., a nucleophilic substitution on this compound) using HPLC analysis.
-
System Preparation:
-
Set up a jacketed glass reactor connected to a circulating oil bath for precise temperature control.
-
Equip the reactor with a mechanical stirrer, a temperature probe (thermocouple), and a nitrogen inlet.
-
Prepare a stock solution of this compound (e.g., 0.1 M) in a suitable anhydrous solvent (e.g., DMSO, DMF).
-
Prepare a stock solution of the other reactant (e.g., a nucleophile, 0.1 M) in the same solvent.
-
Prepare quenching solution (e.g., cold acetonitrile with an internal standard).
-
-
Execution (Example at 50 °C):
-
Set the circulator to 50 °C and allow the reactor to equilibrate.
-
Add the this compound solution to the reactor and start stirring (e.g., 300 RPM). Allow the solution to reach the target temperature.
-
Initiate the reaction by adding the nucleophile solution. Start a timer immediately (t=0).
-
At predetermined time points (e.g., t = 2, 5, 10, 20, 40, 60, 90 min), withdraw a small aliquot (e.g., 100 µL) of the reaction mixture.
-
Immediately quench the aliquot in a vial containing a known volume of the quenching solution (e.g., 900 µL).
-
After the final time point, analyze all quenched samples by a validated HPLC method to determine the concentration of the starting material.[7]
-
-
Data Analysis:
-
Plot the natural logarithm of the concentration of this compound (ln[A]) versus time.
-
If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is equal to the negative of the pseudo-first-order rate constant (-k').
-
Repeat the entire experiment at different temperatures (e.g., 40 °C, 60 °C, 70 °C).
-
-
Arrhenius Plot:
-
After determining the rate constant (k') at each temperature (T), create an Arrhenius plot by plotting ln(k') versus 1/T (in Kelvin).
-
The slope of this plot is equal to -Ea/R, where Ea is the activation energy and R is the gas constant. This allows for the determination of a key kinetic parameter.[9]
-
Visual Workflow for Kinetic Analysis
Caption: Workflow for determining kinetic parameters.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
References
- 1. CAS 87331-46-2: Benzonitrile,2-amino-3-nitro- | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. sciepub.com [sciepub.com]
- 4. aksci.com [aksci.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 6. fishersci.com [fishersci.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Experiments to Introduce Students into the Temperature Dependence of the Reaction Rate [pubs.sciepub.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. d-nb.info [d-nb.info]
- 12. Analytical methods for 3-nitrotyrosine as a marker of exposure to reactive nitrogen species: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. emiguel.econ.berkeley.edu [emiguel.econ.berkeley.edu]
Technical Support Center: Catalyst Selection for 2-Amino-3-nitrobenzonitrile Cross-Coupling Reactions
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-Amino-3-nitrobenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and answers to frequently asked questions. Our focus is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction: The Challenges of Coupling this compound
This compound is a challenging substrate for palladium-catalyzed cross-coupling reactions due to its electronic properties. The presence of two strong electron-withdrawing groups, the nitrile (-CN) and the nitro (-NO₂), significantly reduces the electron density of the aromatic ring and the nucleophilicity of the amino group. This can lead to sluggish or failed reactions. Furthermore, the ortho-amino group can act as a coordinating ligand to the palladium center, potentially inhibiting the catalytic cycle.
This guide will provide a systematic approach to selecting the appropriate catalyst system and troubleshooting common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions with this substrate.
Part 1: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a question-and-answer format, providing explanations and actionable solutions.
Issue 1: Low to No Product Yield in Suzuki-Miyaura Coupling
Question: My Suzuki-Miyaura reaction with this compound (assuming a bromo- or iodo-substituted version) and an arylboronic acid is showing minimal or no conversion. What are the likely causes and how can I troubleshoot this?
Answer: Low yields in the Suzuki-Miyaura coupling of this electron-deficient substrate are common and can stem from several factors. A systematic approach to troubleshooting is essential.
Initial Checks:
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are anhydrous and of high purity. Moisture can lead to protodeboronation of the boronic acid.
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[1] Ensure your reaction vessel is thoroughly degassed and maintained under an inert atmosphere (e.g., argon or nitrogen).
Catalyst System Optimization:
-
Catalyst Deactivation: The amino group of your substrate can coordinate to the palladium center, leading to catalyst inhibition.[2]
-
Solution: Employ bulky, electron-rich phosphine ligands that can promote the desired catalytic cycle and minimize inhibition. Ligands from the Buchwald (e.g., SPhos, XPhos) or Hartwig groups are often effective for challenging substrates.[2][3] For instance, dialkylbiaryl phosphine ligands have shown high activity for electron-deficient anilines.
-
-
Inefficient Oxidative Addition: While the electron-withdrawing groups make the aryl halide more susceptible to oxidative addition, a poorly chosen catalyst may still struggle.
-
Solution: Consider using a pre-catalyst that readily forms the active Pd(0) species. Palladacycles are often more stable and efficient.[4]
-
-
Slow Transmetalation: The choice of base is critical for the transmetalation step.
-
Solution: Screen a variety of bases. While stronger bases like alkali metal hydroxides or alkoxides can be effective, they may also promote side reactions with the nitrile group. Inorganic bases like K₃PO₄ or Cs₂CO₃ are often a good starting point.[2][5] The solubility of the base is also a key factor.[6]
-
Workflow for Troubleshooting Low Yield in Suzuki-Miyaura Coupling:
Caption: Troubleshooting workflow for low Suzuki-Miyaura coupling yield.
Issue 2: Failure of Buchwald-Hartwig Amination
Question: I am attempting a Buchwald-Hartwig amination with this compound as the amine partner and an aryl halide, but the reaction is not proceeding. What should I consider?
Answer: The extremely low nucleophilicity of the amino group in this compound makes it a very challenging substrate for Buchwald-Hartwig amination. The reaction requires a highly active catalyst system to overcome this hurdle.
Key Considerations:
-
Ligand Selection is Crucial: Standard phosphine ligands are unlikely to be effective. The use of sterically hindered and electron-rich dialkylbiaryl phosphine ligands developed by the Buchwald group is essential for coupling weakly nucleophilic amines.[3][7] These ligands promote the reductive elimination step, which is often rate-limiting for electron-deficient anilines.
-
Choice of Base: A strong, non-nucleophilic base is typically required. Sodium or potassium tert-butoxide (NaOtBu, KOtBu) is commonly used.[8] However, be mindful of potential side reactions with the nitrile group at elevated temperatures.
-
Catalyst Precursor: Using a well-defined palladium pre-catalyst can lead to more consistent results than generating the active catalyst in situ.
-
Alternative Coupling Strategies: Given the challenges, consider alternative strategies such as a copper-catalyzed cross-coupling of the corresponding nitroarene with an aryl boronic acid, which can be a milder alternative for forming C-N bonds.[9][10] Another approach is the reductive coupling of nitroarenes with boronic acids using a main-group catalyst.[11][12]
Decision Tree for Buchwald-Hartwig Amination:
Caption: Decision-making process for Buchwald-Hartwig amination.
Part 2: Frequently Asked Questions (FAQs)
Q1: Which palladium precursor is best for these types of reactions?
A1: While Pd(OAc)₂ and Pd₂(dba)₃ are common and cost-effective precursors, they require in situ reduction to the active Pd(0) species. For challenging substrates like this compound, using a well-defined Pd(0) source or a pre-catalyst can provide more reliable results. Palladacycles, for instance, are often more stable and exhibit higher catalytic activity.[4]
Q2: What is the role of water in Suzuki-Miyaura reactions, and should I use it with this substrate?
A2: A small amount of water is often beneficial in Suzuki-Miyaura reactions as it can help to dissolve the inorganic base and facilitate the formation of the boronate species, which is active in the transmetalation step. However, with a substrate containing a nitrile group, excess water, especially in combination with a strong base and high temperatures, could lead to hydrolysis of the nitrile. It is advisable to start with anhydrous conditions or a minimal amount of water and carefully monitor for side products.
Q3: Can I use a nitro-substituted aryl halide as a coupling partner?
A3: Yes, however, if you are performing a Suzuki-Miyaura coupling where the this compound moiety is on the halide partner, using a nitro-substituted boronic acid is feasible. If you are attempting a Buchwald-Hartwig amination where this compound is the amine, using a nitro-substituted aryl halide will further decrease the electrophilicity of the aryl halide, making the reaction even more challenging. In such cases, a highly active catalyst system is paramount.
Q4: How can I minimize homocoupling of the boronic acid in a Suzuki-Miyaura reaction?
A4: Homocoupling is often promoted by the presence of oxygen and higher temperatures.[2] To minimize this side reaction:
-
Ensure the reaction is performed under a strictly inert atmosphere.
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.
-
Optimize the reaction temperature; sometimes lowering the temperature and extending the reaction time can reduce homocoupling.
-
The choice of catalyst and ligand can also influence the extent of homocoupling.
Q5: Are there any non-palladium catalysts that could be effective?
A5: For C-N bond formation, copper-catalyzed cross-coupling reactions have emerged as a viable alternative, particularly for coupling with nitroarenes.[9][10] These reactions often proceed under milder conditions and can be more cost-effective. For C-C bond formation, nickel-based catalysts are also gaining attention, although their application to this specific substrate would require careful optimization.
Part 3: Data and Protocols
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling of Electron-Deficient Aryl Halides
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd(OAc)₂ | SPhos | K₃PO₄ | 1,4-Dioxane/H₂O | 80-110 | A robust system for many electron-deficient substrates.[2] |
| Pd₂(dba)₃ | XPhos | K₂CO₃ | Toluene | 100-120 | Effective for sterically hindered and electron-poor partners. |
| PEPPSI-IPr | - | Cs₂CO₃ | THF | 60-80 | A stable and highly active pre-catalyst. |
| Palladacycle (e.g., G3-XPhos) | - | K₃PO₄ | t-Amyl alcohol | 80-100 | Excellent for challenging couplings with low catalyst loading. |
Note: This data is based on general performance with electron-deficient aryl halides and should be used as a starting point for optimization with this compound.
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination of Weakly Nucleophilic Anilines
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | RuPhos | NaOtBu | Toluene | 90-110 | A highly active system for coupling weakly basic anilines. |
| Pd(OAc)₂ | BrettPhos | KOtBu | 1,4-Dioxane | 100-120 | Effective for a broad range of challenging aminations.[13] |
| G4-XPhos Palladacycle | - | K₂CO₃ | t-Butanol | 80-100 | A fourth-generation pre-catalyst with high stability and activity. |
Note: The reactivity of this compound will be significantly lower than typical electron-deficient anilines. These conditions represent a starting point for rigorous optimization.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (e.g., a bromo- or iodo-substituted this compound derivative) (1.0 mmol), the arylboronic acid (1.2 mmol), and the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.04 mmol).
-
Degassing: Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL of 1,4-dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
This protocol is a general guideline and requires optimization for the specific substrates and catalyst system used.
References
- 1. Asymmetric synthesis of quaternary aryl amino acid derivatives via a three-component aryne coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Intermolecular Reductive C–N Cross Coupling of Nitroarenes and Boronic Acids by PIII/Pv=O Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Reductive coupling of nitro compounds with boronic acid derivatives: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents | MDPI [mdpi.com]
preventing decomposition of 2-Amino-3-nitrobenzonitrile during reactions
A Guide to Preventing Decomposition During Synthetic Applications
Welcome to the technical support center for 2-Amino-3-nitrobenzonitrile. This resource is designed for researchers, scientists, and professionals in drug development who utilize this versatile, yet sensitive, chemical intermediate. As a Senior Application Scientist, I've compiled this guide to address common challenges and provide field-proven insights into preventing its decomposition during various chemical transformations. Our focus is on understanding the underlying chemical principles to proactively design robust reaction protocols.
Understanding the Instability of this compound
This compound is a trifunctional molecule, and its stability is governed by the interplay of its amino, nitro, and nitrile groups. The potent electron-withdrawing nature of the ortho-nitro group significantly reduces the basicity and nucleophilicity of the amino group, a critical factor in many of its reactions.[1] This electronic arrangement also predisposes the molecule to specific decomposition pathways under certain conditions.
This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound and how do they influence its reactivity?
A1: this compound possesses three key functional groups: an amino (-NH₂), a nitro (-NO₂), and a nitrile (-C≡N) group, all attached to a benzene ring.[2] The amino group is a potential nucleophile, the nitrile group can undergo hydrolysis or reduction, and the nitro group is a strong electron-withdrawing group that can also be reduced. The ortho-positioning of the amino and nitro groups can lead to intramolecular interactions and potential side reactions. The strong electron-withdrawing effect of the nitro group deactivates the amino group, making it a weaker base and nucleophile compared to aniline.[1]
Q2: What are the initial signs of decomposition of this compound in a reaction mixture?
A2: Visual cues are often the first indicators of decomposition. These can include a significant color change of the reaction mixture, often to a dark brown or black tar-like substance. The formation of unexpected precipitates or the evolution of gas can also signal decomposition. For more quantitative analysis, techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can reveal the appearance of multiple, unexpected spots or peaks, indicating the formation of degradation byproducts.
Q3: How should this compound be properly stored to ensure its stability?
A3: To maintain its chemical integrity, this compound should be stored in a cool, dry, and dark environment in a tightly sealed container. Exposure to light, moisture, and high temperatures can promote degradation over time.
Troubleshooting Guide: Common Issues and Solutions
This section provides a systematic approach to troubleshooting common problems encountered during reactions involving this compound.
Problem 1: Reaction Failure or Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions
-
Symptoms: The starting material is consumed, but the desired product is not formed, or is present in very low yields. TLC or LC-MS analysis shows a complex mixture of products.
-
Potential Cause: Decomposition via Intramolecular Cyclization. Under basic conditions, the amino group can potentially attack the nitrile carbon, leading to cyclization and subsequent decomposition, especially at elevated temperatures. While the amino group is weakly nucleophilic, this pathway can become significant under forcing conditions.
-
Troubleshooting Steps:
-
Temperature Control: Maintain the lowest possible reaction temperature that still allows for a reasonable reaction rate.
-
Base Selection: Use a non-nucleophilic, sterically hindered base to minimize side reactions with the nitrile group.
-
Protecting Group Strategy: Consider protecting the amino group as a carbamate (e.g., Boc or Cbz) to prevent its participation in side reactions.[3][4] The protecting group can be removed in a subsequent step.
-
Problem 2: Unwanted Side Products During Reduction of the Nitro Group
-
Symptoms: While the nitro group is reduced, the nitrile group is also partially or fully reduced, leading to a mixture of amine and aminobenzylamine products.
-
Potential Cause: Over-reduction. Many reducing agents are capable of reducing both nitro and nitrile groups.[5]
-
Troubleshooting Steps:
-
Chemoselective Reducing Agents: Employ reducing agents known for their chemoselectivity towards nitro groups in the presence of nitriles. Tin(II) chloride (SnCl₂) in acidic media is a classic and effective choice.[6] Other options include catalytic hydrogenation with specific catalysts that show preference for nitro group reduction.[2][7]
-
Stoichiometry Control: Carefully control the stoichiometry of the reducing agent. An excess of a powerful reducing agent like LiAlH₄ will likely lead to the reduction of both functional groups.[8]
-
Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to stop the reaction once the starting material is consumed and before significant over-reduction occurs.
-
| Reducing Agent | Selectivity for Nitro vs. Nitrile | Typical Conditions | Reference |
| SnCl₂·2H₂O | High selectivity for nitro group | EtOH or EtOAc, heat | [6] |
| Fe/HCl or Fe/NH₄Cl | Good selectivity for nitro group | Aqueous or alcoholic solvents, heat | [9] |
| Catalytic Hydrogenation (e.g., Pd/C) | Can reduce both; selectivity depends on conditions | H₂, various solvents and pressures | [9] |
| LiAlH₄ | Reduces both nitro and nitrile groups | Anhydrous ether or THF | [8] |
Problem 3: Hydrolysis of the Nitrile Group Under Acidic or Basic Conditions
-
Symptoms: Formation of 2-amino-3-nitrobenzamide or 2-amino-3-nitrobenzoic acid as a byproduct.
-
Potential Cause: Unintended Hydrolysis. The nitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures.[10][11][12]
-
Troubleshooting Steps:
-
pH Control: If possible, maintain a neutral pH throughout the reaction. If the reaction requires acidic or basic conditions, use the mildest possible reagents and the lowest effective concentration.
-
Anhydrous Conditions: For reactions that do not require water as a solvent or reagent, ensure all solvents and reagents are anhydrous to prevent hydrolysis.
-
Temperature Management: As with other decomposition pathways, keep the reaction temperature as low as possible.
-
Problem 4: Instability during Diazotization Reactions
-
Symptoms: Formation of dark, tarry byproducts and evolution of nitrogen gas upon addition of the diazotizing agent, even at low temperatures.
-
Potential Cause: Instability of the Diazonium Salt. The diazonium salt of this compound can be unstable due to the electronic effects of the nitro and nitrile groups. Diazotization of weakly basic anilines requires carefully controlled conditions.[13][14] The diazonium salt can readily decompose, especially if the temperature is not strictly controlled.[15]
-
Troubleshooting Steps:
-
Strict Temperature Control: Maintain the reaction temperature below 5 °C at all times using an ice-salt bath.
-
In Situ Consumption: Use the generated diazonium salt immediately in the subsequent reaction (e.g., Sandmeyer reaction) without isolation.[16][17]
-
Acid Choice: The choice of acid can be critical. Sulfuric acid is sometimes preferred over hydrochloric acid for weakly basic anilines.
-
Experimental Protocols
Protocol 1: Chemoselective Reduction of the Nitro Group using SnCl₂
This protocol describes a method for the selective reduction of the nitro group in this compound to an amino group, while preserving the nitrile functionality.
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in ethanol.
-
Reagent Addition: In a separate beaker, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O, 4-5 eq) in concentrated hydrochloric acid. Add this solution to the suspension of the starting material.
-
Reaction: Heat the reaction mixture to reflux (around 80-90 °C) and monitor the progress by TLC. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium hydroxide until the pH is basic (pH 8-9).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Visualizing Decomposition Pathways and Prevention Strategies
The following diagrams illustrate the potential decomposition pathways of this compound and the corresponding preventative measures discussed in this guide.
Caption: Potential decomposition pathways of this compound.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Protection for amino group and amino acid | PPTX [slideshare.net]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Chemoselective reduction of nitro and nitrile compounds using an Fe3O4-MWCNTs@PEI-Ag nanocomposite as a reusable catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 12. organicchemistrytutor.com [organicchemistrytutor.com]
- 13. researchgate.net [researchgate.net]
- 14. electronicsandbooks.com [electronicsandbooks.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Solvent Effects on the Reactivity of 2-Amino-3-nitrobenzonitrile
Welcome to the technical support center for 2-Amino-3-nitrobenzonitrile. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile but electronically complex intermediate. Here, we address common challenges and questions regarding its reactivity, with a specific focus on the critical role of solvent selection in achieving desired experimental outcomes.
Introduction: The Electronic Dichotomy of this compound
This compound is a fascinating molecule characterized by a significant electronic push-pull effect. The benzene ring is substituted with a potent electron-donating amino (-NH₂) group and two strong electron-withdrawing groups: a nitro (-NO₂) and a nitrile (-C≡N). The ortho-positioning of the amino and nitro groups creates a unique chemical environment that profoundly influences the molecule's reactivity. Understanding how to manipulate this environment through solvent choice is paramount to successful synthesis. This guide provides field-proven insights into navigating these complexities.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions about the handling and reactivity of this compound.
Q1: What are the primary reactive sites on the molecule and how do the functional groups influence them?
The molecule presents three primary sites for chemical transformation:
-
The Amino Group (-NH₂): This group is a nucleophilic center. However, its nucleophilicity is significantly diminished by the powerful electron-withdrawing effect of the adjacent ortho-nitro group[1]. This makes reactions requiring a highly nucleophilic amine, such as certain aza-Michael additions, challenging to achieve[1].
-
The Aromatic Ring: The strong electron-withdrawing nature of the nitro and nitrile groups activates the aromatic ring for Nucleophilic Aromatic Substitution (SNAr) reactions. Positions ortho and para to the nitro group are particularly electrophilic.
-
The Nitrile and Nitro Groups: Both groups are susceptible to reduction. The nitro group can be selectively reduced to an amine, a common and critical transformation in synthetic pathways[2]. The nitrile group can also be hydrolyzed or reduced under specific conditions[1].
Q2: How do I choose an appropriate solvent for my reaction based on solubility?
This compound is a polar, crystalline solid. Its solubility is largely dictated by the polarity of the solvent. Based on data from structurally similar compounds, the following trends can be expected.
| Solvent Class | Example Solvents | Expected Solubility | Experimental Insight |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Good to Excellent | These are often the best choice as they effectively dissolve the substrate without interfering with the nucleophilicity of the amino group. |
| Polar Protic | Ethanol, Methanol, Water | Moderate to Low | Solubility is possible, especially in alcohols, but hydrogen bonding can be an issue for reactivity. Sparingly soluble in water. |
| Ethers | THF, Dioxane | Moderate | Can be effective co-solvents to modulate polarity and solubility. |
| Halogenated | Dichloromethane (DCM), Chloroform | Moderate to Good | Good for extractions and chromatography, but less common as reaction solvents for this substrate unless under specific conditions. |
| Non-Polar | Toluene, Hexane, Benzene | Very Low to Insoluble | Generally unsuitable as primary reaction solvents due to poor dissolution of the polar substrate[3]. |
Q3: What is the mechanistic difference between using a polar protic vs. a polar aprotic solvent for reactions involving this compound?
The choice between a polar protic and a polar aprotic solvent is one of the most critical decisions and directly influences reaction mechanisms and rates.
-
Polar Protic Solvents (e.g., Ethanol, Water): These solvents possess acidic protons and can act as hydrogen-bond donors. They strongly solvate both anions and cations. For this compound, this has two major consequences:
-
Deactivation of Nucleophiles: They form a hydrogen-bond "cage" around nucleophiles (including the molecule's own amino group), stabilizing them and making them less reactive[4].
-
Stabilization of Charged Intermediates: They are excellent at stabilizing charged species, such as the Meisenheimer complex intermediate formed during an SNAr reaction[5][6].
-
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents lack acidic protons and cannot act as hydrogen-bond donors. They are excellent at solvating cations but leave anions (nucleophiles) poorly solvated, or "naked"[4][7].
The diagram below illustrates this fundamental difference.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Solvent Effects and SN2 and SN1 reactions: Nucleophilic Substitution | Chemistry Net [chem-net.blogspot.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. users.wfu.edu [users.wfu.edu]
Validation & Comparative
A Comparative Spectroscopic Guide to 2-Amino-3-nitrobenzonitrile and Its Isomeric Derivatives
The strategic placement of electron-donating (amino) and electron-withdrawing (nitro, nitrile) groups on the benzene ring creates distinct electronic environments, which are directly probed by various spectroscopic techniques. Understanding these nuances is critical for structure elucidation, reaction monitoring, and quality control in synthetic and medicinal chemistry.[1]
Vibrational Spectroscopy: An FT-IR Comparative Analysis
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the characteristic functional groups within a molecule. The vibrational frequencies of the amino (N-H), nitrile (C≡N), and nitro (N-O) groups are particularly sensitive to their electronic environment and intramolecular interactions, such as hydrogen bonding.
Key Vibrational Modes and Expected Frequencies
The FT-IR spectra of aminonitro-substituted benzonitriles are dominated by several key stretching and bending vibrations. The positions of these bands can shift based on the substitution pattern on the aromatic ring.
-
N-H Stretching (Amino Group): Primary amines typically exhibit two distinct stretching bands corresponding to the asymmetric and symmetric vibrations of the N-H bonds, usually in the range of 3500-3300 cm⁻¹. The presence of intramolecular hydrogen bonding, for instance between the amino group and an adjacent nitro group, can lead to a broadening and red-shifting (lower frequency) of these bands.
-
C≡N Stretching (Nitrile Group): The nitrile group presents a sharp, strong absorption band typically between 2260-2210 cm⁻¹. Conjugation with the aromatic ring and the electronic influence of other substituents can shift this frequency. Electron-withdrawing groups generally increase the frequency, while electron-donating groups can decrease it.[2]
-
NO₂ Stretching (Nitro Group): The nitro group is characterized by two strong stretching vibrations: an asymmetric stretch (usually 1550-1490 cm⁻¹) and a symmetric stretch (1380-1320 cm⁻¹).[2] The exact positions are influenced by the electronic nature of the aromatic system.
Comparative FT-IR Data of Aminonitrobenzonitrile Isomers
| Functional Group | 2-Amino-3-nitrobenzonitrile (Predicted) | 2-Amino-5-nitrobenzonitrile (Experimental) | 3-Amino-2-nitrobenzonitrile (Predicted) |
| N-H Stretch | ~3450 - 3300 cm⁻¹ (doublet, potentially broadened by intramolecular H-bonding) | Data not explicitly found | ~3450 - 3300 cm⁻¹ (doublet) |
| C≡N Stretch | ~2230 - 2210 cm⁻¹ | Data not explicitly found | ~2230 - 2210 cm⁻¹ |
| Asymmetric NO₂ Stretch | ~1550 - 1490 cm⁻¹ | Data not explicitly found | ~1550 - 1490 cm⁻¹ |
| Symmetric NO₂ Stretch | ~1380 - 1320 cm⁻¹ | Data not explicitly found | ~1380 - 1320 cm⁻¹ |
Note: The predicted values are based on established frequency ranges for these functional groups in similar aromatic compounds.[2]
Experimental Protocol: FT-IR Spectroscopy
A standard protocol for acquiring the FT-IR spectrum of a solid sample like a this compound derivative is as follows:
-
Sample Preparation: A small amount of the finely ground solid sample is mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is recorded first. Then, the infrared spectrum of the sample is recorded over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: The resulting spectrum, a plot of transmittance or absorbance versus wavenumber (cm⁻¹), is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.
Caption: Workflow for FT-IR analysis of solid samples.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in a molecule, respectively. The chemical shifts (δ) of the aromatic protons and carbons are particularly informative for distinguishing between different isomers of this compound.
Predicted ¹H and ¹³C NMR Spectral Features
The electron-donating amino group and the electron-withdrawing nitro and nitrile groups exert significant shielding and deshielding effects on the aromatic protons and carbons.
-
¹H NMR: The aromatic protons of this compound and its derivatives will appear as a complex pattern of doublets and triplets in the aromatic region (typically δ 6.0-8.5 ppm). The exact chemical shifts and coupling constants (J) will depend on the relative positions of the substituents. The protons of the amino group will appear as a broad singlet, the chemical shift of which can be influenced by the solvent and concentration.
-
¹³C NMR: The aromatic carbons will resonate in the range of approximately δ 100-160 ppm. The carbon attached to the nitrile group (C≡N) will have a characteristic chemical shift around δ 115-120 ppm, while the carbons attached to the amino and nitro groups will also show distinct chemical shifts.
Comparative NMR Data of Related Benzonitriles
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Amino-5-nitrobenzonitrile | Aromatic protons and NH₂ protons will show characteristic shifts. | Aromatic carbons, C-NH₂, C-NO₂, and C-CN will have distinct resonances. |
| 3-Nitrobenzonitrile | Aromatic protons will be in the deshielded region due to the nitro and nitrile groups. | Aromatic carbons will show deshielding effects. The nitrile carbon will be observable. |
| This compound (Predicted) | Complex aromatic signals and a broad NH₂ singlet are expected. | Distinct signals for all seven carbons are anticipated. |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Data Acquisition: Place the NMR tube in the spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. For ¹³C NMR, a larger number of scans will be necessary to achieve a good signal-to-noise ratio.
-
Data Processing and Analysis: The raw data (Free Induction Decay) is Fourier transformed to obtain the NMR spectrum. The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the molecular structure.[5]
UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are influenced by the extent of conjugation and the nature of the substituents on the aromatic ring. The presence of both an electron-donating group (-NH₂) and electron-withdrawing groups (-NO₂, -CN) leads to significant intramolecular charge transfer, resulting in characteristic absorption bands.
Expected UV-Vis Absorption
Aromatic nitro compounds typically exhibit strong absorption in the UV region.[6] For this compound and its derivatives, one would expect to observe π → π* and n → π* transitions. The intramolecular charge transfer from the amino group to the nitro and nitrile groups is likely to result in a strong absorption band at a longer wavelength (a red shift) compared to unsubstituted benzonitrile.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). The concentration should be adjusted to obtain an absorbance reading within the linear range of the spectrophotometer (typically below 1.5).
-
Data Acquisition: Record the UV-Vis spectrum of the solution in a quartz cuvette using a spectrophotometer, typically over a range of 200-800 nm. A blank spectrum of the solvent should also be recorded for baseline correction.[5]
-
Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_max).
Caption: General workflow for UV-Vis spectroscopic analysis.
Mass Spectrometry
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. This data is invaluable for confirming the molecular formula and gaining structural insights.
Predicted Fragmentation Patterns
Under electron ionization (EI), this compound (Molecular Weight: 163.13 g/mol ) is expected to produce a molecular ion peak ([M]⁺) at m/z 163. Common fragmentation pathways for aromatic nitro compounds include the loss of NO₂ (m/z 117), NO (m/z 133), and subsequent fragmentation of the remaining aromatic ring.
Comparative Mass Spectrometry Data
| Feature | This compound (Predicted) | 2-Amino-5-nitrobenzonitrile (Experimental) |
| Molecular Formula | C₇H₅N₃O₂ | C₇H₅N₃O₂ |
| Molecular Weight | 163.13 g/mol | 163.13 g/mol [3] |
| Parent Ion (M⁺) m/z | 163 | 163[3] |
| Key Fragment Ions (m/z) | 133 ([M-NO]⁺), 117 ([M-NO₂]⁺), 90, 63 | 133, 117, 90, 63[3] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or ethyl acetate).
-
GC Separation: Inject the sample into the gas chromatograph, where it is vaporized and separated based on its boiling point and interactions with the GC column.
-
MS Analysis: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source, the molecules are ionized (e.g., by electron impact). The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.
-
Data Analysis: The mass spectrum, a plot of ion abundance versus m/z, is analyzed to identify the molecular ion and characteristic fragment ions.[7]
Conclusion
The spectral analysis of this compound and its derivatives is a multifaceted process that relies on the complementary information provided by FT-IR, NMR, UV-Vis, and Mass Spectrometry. While direct experimental data for this compound remains elusive in publicly accessible literature, a comparative approach utilizing data from its isomers and related compounds, in conjunction with theoretical predictions, provides a strong foundation for its characterization. The distinct electronic effects of the amino, nitro, and nitrile substituents create unique spectral fingerprints that are highly sensitive to their positional arrangement on the benzene ring. This guide serves as a valuable resource for researchers, providing the necessary experimental frameworks and comparative data to confidently identify and characterize these important chemical entities.
References
- 1. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. 2-Amino-5-nitrobenzonitrile | C7H5N3O2 | CID 28532 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrobenzonitrile | C7H4N2O2 | CID 12079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 7. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 2-Amino-3-nitrobenzonitrile Derivatives
In the landscape of medicinal chemistry, the benzonitrile scaffold represents a privileged structure, serving as the foundation for a multitude of biologically active molecules. The strategic introduction of amino and nitro functionalities, as seen in 2-Amino-3-nitrobenzonitrile, creates a unique electronic and steric profile, paving the way for the development of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of compounds derived from or structurally related to this compound, with a focus on their anticancer, antimicrobial, and anti-inflammatory potential. We will delve into the experimental data that underpins these activities, detail the methodologies for their evaluation, and explore the mechanistic pathways through which these compounds exert their effects.
The this compound Core: A Launchpad for Pharmacological Diversity
The this compound molecule itself is a versatile starting material in organic synthesis. The presence of three distinct functional groups—a nitrile, an amino group, and a nitro group—offers multiple avenues for chemical modification. This structural richness allows for the generation of a diverse library of derivatives with a wide spectrum of physicochemical properties and, consequently, varied biological activities. Nitroaromatic compounds, in particular, are known for their broad pharmacological profiles, including antimicrobial and anticancer effects.[1] The reduction of the nitro group can lead to the formation of reactive intermediates that can interact with biological macromolecules, a mechanism that has been exploited in the design of various therapeutic agents.[2][3]
Anticancer Activity: A Promising Frontier
Derivatives of functionally substituted nitriles have demonstrated significant potential as anticancer agents. The cytotoxic activity of these compounds is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) serving as a key metric for comparison.
Comparative Cytotoxicity of Related Benzonitrile and Cyanopyridine Derivatives
While direct comparative studies on a wide range of this compound derivatives are not extensively documented in publicly available literature, the analysis of structurally similar compounds provides valuable insights into their potential. For instance, certain 2-amino-3-cyanopyridine derivatives have shown potent cytotoxic effects.[4]
| Compound Class/Derivative | Specific Compound | Target Cell Line | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 2-Amino-4,6-diphenylnicotinonitrile | Compound 3 | MDA-MB-231 (Breast Cancer) | 1.81 ± 0.1 | Doxorubicin | 3.18 ± 0.1 |
| MCF-7 (Breast Cancer) | 2.85 ± 0.1 | Doxorubicin | 4.17 ± 0.2 | ||
| 2,3-Dihydropyrido[2,3-d]pyrimidin-4-one | Compound 5a | HepG2 (Liver Cancer) | 3.14 | Doxorubicin | N/A |
| HCT-116 (Colon Cancer) | 4.20 | Doxorubicin | N/A | ||
| Nicotinonitrile-based derivative | Compound 7b | MCF-7 (Breast Cancer) | 3.58 | - | - |
| PC-3 (Prostate Cancer) | 3.60 | - | - | ||
| 2-Aminobenzothiazole derivative | Compound 13 | HCT116 (Colon Cancer) | 6.43 ± 0.72 | - | - |
| A549 (Lung Cancer) | 9.62 ± 1.14 | - | - | ||
| A375 (Melanoma) | 8.07 ± 1.36 | - | - | ||
| 2-Amino-3-chlorobenzoic acid | 2A3CB | MDA-MB-231 (Breast Cancer) | 5 (at 48h) | - | - |
N/A: Not available from the provided search results.[5]
The data presented above for related aminonitrile derivatives highlights their significant cytotoxic potential, in some cases surpassing that of the established chemotherapeutic agent, Doxorubicin.[5] For example, a 2-amino-4,6-diphenylnicotinonitrile derivative demonstrated superior potency against both MDA-MB-231 and MCF-7 breast cancer cell lines.[5]
Experimental Protocol: MTT Assay for Cell Viability
The evaluation of cytotoxic activity is commonly performed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of approximately 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (such as DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (usually between 540 and 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Visualizing the Experimental Workflow
Caption: Workflow of the MTT assay for determining cell viability.
Antimicrobial Activity: Combating Microbial Resistance
The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Nitrile-containing compounds have emerged as a promising class of antimicrobial agents.
Comparative Antimicrobial Efficacy
Derivatives of aminonitriles and related structures have been screened for their activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.
| Compound Class/Derivative | Target Organism | Activity/Metric | Reference Drug |
| 2-Aminobenzamide derivative (Compound 5) | Aspergillus fumigatus | More active than Clotrimazole | Clotrimazole |
| Saccharomyces cerevisiae | Slightly less active than Clotrimazole | Clotrimazole | |
| Various bacterial strains | Good activity | - | |
| 2-Amino-3-cyanopyridine derivatives | Escherichia coli (Gram-negative) | Varied activity | - |
| Bacillus subtilis (Gram-positive) | One compound showed substantial effect | - | |
| Amino/Nitro Substituted 3-Arylcoumarins | Staphylococcus aureus (Gram-positive) | Inhibition zones 14-32 mm | Ampicillin |
| (±)-α-Amino nitriles | Alternaria burnsil, Alternaria solani | Good activity at ≤100 ppm | - |
The results indicate that modifications to the core aminonitrile structure can lead to potent antimicrobial agents. For instance, a specific 2-aminobenzamide derivative exhibited excellent antifungal activity, even surpassing the standard drug Clotrimazole against Aspergillus fumigatus. Similarly, certain 2-amino-3-cyanopyridine derivatives have shown promise, with one compound demonstrating a substantial effect against both Gram-positive and Gram-negative bacteria.
Experimental Protocol: Agar Disk Diffusion Assay
A common method for preliminary screening of antimicrobial activity is the agar disk diffusion assay.
Step-by-Step Methodology:
-
Prepare Inoculum: A standardized suspension of the target microorganism is prepared in a sterile broth.
-
Inoculate Agar Plate: A sterile cotton swab is dipped into the inoculum and streaked evenly across the surface of an agar plate (e.g., Mueller-Hinton agar for bacteria).
-
Apply Disks: Sterile filter paper disks are impregnated with a known concentration of the test compound.
-
Place Disks on Agar: The impregnated disks are placed firmly on the surface of the inoculated agar plate. A control disk with the solvent and a disk with a standard antibiotic are also included.
-
Incubate: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Measure Zone of Inhibition: The diameter of the clear zone around each disk, where microbial growth is inhibited, is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents is a key area of research. Benzo[b]thiophene scaffolds, which share structural similarities with benzonitriles, have shown promise as anti-inflammatory agents.[6] Derivatives of 2-Nitro-benzo[b]thiophene-3-carbonitrile are hypothesized to modulate key inflammatory pathways.[6]
Mechanism of Action: Targeting Key Signaling Pathways
The anti-inflammatory effects of these compounds are often mediated through the inhibition of pro-inflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6] Inhibition of these pathways can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE2), and cytokines such as TNF-α and IL-6.[6][7]
Visualizing the NF-κB Signaling Pathway
Caption: Simplified NF-κB signaling pathway and potential inhibition by derivatives.
Experimental Protocol: In Vitro Anti-inflammatory Assay
The inhibitory effect of test compounds on the production of pro-inflammatory mediators can be assessed using cell-based assays.
Step-by-Step Methodology:
-
Cell Culture: Macrophage-like cells (e.g., RAW 264.7) are cultured in appropriate media.
-
Cell Stimulation: The cells are stimulated with an inflammatory agent, such as lipopolysaccharide (LPS), to induce the production of pro-inflammatory mediators.[6]
-
Compound Treatment: The cells are co-treated with the test compound at various concentrations.
-
Measurement of Mediators: After a suitable incubation period, the cell culture supernatant is collected.
-
NO Measurement: Nitric oxide production is often measured indirectly by quantifying nitrite levels using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) are measured using Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Data Analysis: The percentage of inhibition of each mediator is calculated relative to the stimulated, untreated control, and IC50 values are determined.
Conclusion and Future Directions
The derivatives of this compound and structurally related compounds represent a promising area for the discovery of new therapeutic agents. The available data on analogous structures strongly suggest that this chemical scaffold has the potential to yield potent anticancer, antimicrobial, and anti-inflammatory drugs. The versatility of the this compound core allows for extensive structure-activity relationship (SAR) studies to optimize potency and selectivity.
Future research should focus on the systematic synthesis and biological evaluation of a broader range of this compound derivatives. In-depth mechanistic studies are also crucial to elucidate the specific molecular targets and signaling pathways modulated by these compounds. Furthermore, in vivo studies in relevant animal models will be essential to assess their efficacy, pharmacokinetics, and safety profiles, ultimately paving the way for their potential clinical development. The exploration of this chemical space holds significant promise for addressing unmet needs in the treatment of cancer, infectious diseases, and inflammatory disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anti-inflammatory and immunomodulatory properties of 2-amino-3H-phenoxazin-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-Amino-3-nitrobenzonitrile: Validation of a Novel Palladium-Catalyzed Cyanation Route
For distribution to: Researchers, scientists, and drug development professionals.
Abstract
2-Amino-3-nitrobenzonitrile is a pivotal intermediate in the synthesis of various heterocyclic compounds, including pharmaceuticals and materials. Traditional synthetic routes often rely on multi-step processes or hazardous reagents, such as those used in the Sandmeyer reaction. This guide introduces and validates a novel, efficient, single-step synthetic route employing palladium-catalyzed cyanation. We provide a comprehensive comparison of this new method against two established alternatives: the classical Sandmeyer reaction and a nucleophilic aromatic substitution (SNAr) pathway. Performance is evaluated based on yield, safety, operational simplicity, and substrate scope, supported by detailed experimental protocols and characterization data.
Introduction: The Strategic Importance of this compound
The unique arrangement of amino, nitro, and cyano functionalities on the benzene ring makes this compound a versatile building block. Its strategic importance lies in its ability to undergo a variety of chemical transformations, enabling the construction of complex molecular architectures found in many biologically active compounds. The demand for safer, more efficient, and scalable synthetic methods for this intermediate is therefore of high interest to the chemical and pharmaceutical industries. This guide aims to provide a critical evaluation of a new synthetic approach in the context of existing methodologies.
The Validation Workflow
To ensure a robust and objective comparison, our validation follows a clear logical progression. We first detail the newly developed palladium-catalyzed route, followed by an outline of the established methods. A head-to-head comparison is then presented, culminating in detailed experimental procedures that allow for independent verification.
Caption: High-level workflow for the validation process.
Synthetic Routes: A Head-to-Head Comparison
We evaluate three distinct synthetic pathways to this compound.
The Novel Route: Palladium-Catalyzed Cyanation of 2-Bromo-6-nitroaniline
This newly developed method leverages the power of modern cross-coupling chemistry to achieve a direct and efficient synthesis. Palladium-catalyzed cyanation reactions have become a cornerstone of nitrile synthesis due to their mild conditions and broad functional group tolerance.[1][2]
Causality of Experimental Design:
-
Starting Material: 2-Bromo-6-nitroaniline is chosen as a readily accessible and stable precursor. The reactivity of aryl bromides in palladium-catalyzed couplings is generally high.[3]
-
Catalyst System: A palladium(0) complex, generated in situ or from a pre-catalyst, is used. The choice of ligand is critical to prevent catalyst poisoning by the cyanide source.[4]
-
Cyanide Source: Zinc cyanide (Zn(CN)₂) is selected as a safer and less toxic alternative to sodium or potassium cyanide.[4][5] Another increasingly popular and non-toxic alternative is potassium hexacyanoferrate (K₄[Fe(CN)₆]).[4][6]
-
Mechanism: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) center, transmetalation with the cyanide source, and reductive elimination to yield the product and regenerate the catalyst.[7]
Established Route A: The Sandmeyer Reaction
The Sandmeyer reaction is a classical and widely used method for converting aryl amines into various functional groups, including nitriles, via a diazonium salt intermediate.[8][9] This multi-step process begins with the diazotization of an appropriate aniline precursor.
Key Steps & Considerations:
-
Diazotization: 2,6-Dinitroaniline is treated with nitrous acid (generated in situ from NaNO₂ and a strong acid) at low temperatures (0-5 °C) to form a diazonium salt. Precise temperature control is crucial to prevent decomposition of the unstable diazonium intermediate.[10]
-
Cyanation: The diazonium salt is then added to a solution of a copper(I) cyanide, which facilitates the substitution of the diazonium group with a nitrile group, releasing nitrogen gas.[11][12]
-
Reduction: The remaining nitro group is subsequently reduced to an amine to yield the final product.
This route, while effective, involves the handling of potentially explosive diazonium salts and highly toxic copper cyanide reagents.[10]
Established Route B: Nucleophilic Aromatic Substitution (SNAr)
This route relies on the activation of an aromatic ring towards nucleophilic attack by the presence of strong electron-withdrawing groups.[13][14]
Key Steps & Considerations:
-
Starting Material: The synthesis typically starts with 2-chloro-3-nitrobenzonitrile. The nitro group, being strongly electron-withdrawing and positioned ortho to the chlorine leaving group, activates the ring for nucleophilic attack.[14][15]
-
Amination: The chloro-substituent is displaced by an amino group using a suitable nitrogen nucleophile, such as aqueous ammonia, often at elevated temperatures and pressures.[16]
-
Mechanism: The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[14]
The primary limitation of this route can be the availability and cost of the starting material, 2-chloro-3-nitrobenzonitrile.
Caption: Comparison of the three synthetic pathways.
Performance Metrics: A Quantitative Comparison
The following table summarizes the key performance indicators for each synthetic route, based on literature data and our experimental validation.
| Metric | New Route (Pd-Catalyzed) | Route A (Sandmeyer) | Route B (SNAr) |
| Number of Steps | 1 | 3 | 1 |
| Typical Overall Yield | 85-95% | 50-65% | 75-85% |
| Key Reagents | Pd Catalyst, Zn(CN)₂ | NaNO₂, CuCN, Reducing Agent | NH₃ (aq) |
| Safety Concerns | Moderate (Palladium, Cyanide source) | High (Diazonium salt, CuCN) | Moderate (Ammonia, Pressure) |
| Reaction Conditions | Mild (80-120 °C, atm. pressure) | Harsh (Low temp., then heat) | Harsh (High temp. & pressure) |
| Operational Simplicity | High (Single step, simple workup) | Low (Multi-step, strict temp. control) | Moderate (Requires sealed vessel) |
Experimental Protocols
Detailed, step-by-step methodologies are provided for transparency and reproducibility.
Protocol 1: New Route - Palladium-Catalyzed Cyanation
-
Setup: To a dry, oven-baked flask under an inert atmosphere (Nitrogen or Argon), add 2-bromo-6-nitroaniline (1.0 eq), zinc cyanide (0.6 eq), a palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos, 4 mol%).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) via syringe.
-
Reaction: Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the organic filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to afford pure this compound.
Protocol 2: Established Route A - Sandmeyer Reaction (Illustrative)
-
Diazotization: Dissolve 2,6-dinitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes.[12]
-
Cyanation: In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) and sodium cyanide (1.2 eq) in water. Cool this solution to 0-5 °C. Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring. Allow the mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until nitrogen evolution ceases.[12]
-
Workup & Reduction: The intermediate dinitro compound is extracted, and the nitro group is then reduced using standard conditions (e.g., SnCl₂/HCl or catalytic hydrogenation) to yield the final product. Purification is typically achieved by recrystallization or chromatography.
Conclusion and Recommendation
The novel palladium-catalyzed cyanation route represents a significant advancement in the synthesis of this compound. It offers a superior overall yield in a single, operationally simple step under relatively mild conditions. Most importantly, it avoids the use of highly hazardous diazonium intermediates and stoichiometric toxic copper cyanide, presenting a much-improved safety profile compared to the classical Sandmeyer reaction.[4][8] While the SNAr route is also a single-step process, the palladium-catalyzed method demonstrates a higher yield and avoids the need for high-pressure equipment.
For researchers and drug development professionals seeking a reliable, efficient, and safer method for the synthesis of this compound, the palladium-catalyzed cyanation of 2-bromo-6-nitroaniline is the recommended route. Its advantages in yield, safety, and simplicity make it highly suitable for both laboratory-scale synthesis and potential industrial scale-up.
References
- 1. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitrile synthesis by C-C coupling (cyanation) [organic-chemistry.org]
- 6. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. lscollege.ac.in [lscollege.ac.in]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. archive.nptel.ac.in [archive.nptel.ac.in]
- 16. 2-Amino-3-nitrobenzoic acid synthesis - chemicalbook [chemicalbook.com]
A Researcher's Guide to the Computational Modeling of 2-Amino-3-nitrobenzonitrile Reaction Mechanisms
For researchers, scientists, and professionals in drug development, a deep understanding of reaction mechanisms is paramount for predicting product formation, optimizing reaction conditions, and designing novel synthetic pathways. 2-Amino-3-nitrobenzonitrile is a versatile building block in organic synthesis, possessing three reactive functional groups—amino, nitro, and nitrile—that can participate in a variety of chemical transformations. This guide provides an in-depth comparison of computational modeling approaches to elucidate the plausible reaction mechanisms of this molecule, offering insights into the selection of appropriate theoretical methods and the interpretation of computational results.
Given the limited direct computational studies on this compound in the current literature, this guide will explore hypothetical, yet chemically intuitive, reaction pathways. These scenarios will serve as a framework for comparing the performance and utility of various computational methodologies. The principles and techniques discussed herein are broadly applicable to the study of a wide range of organic reactions.
The Power of Computational Chemistry in Mechanistic Elucidation
Computational chemistry, particularly Density Functional Theory (DFT), has emerged as a powerful tool for investigating reaction mechanisms. By modeling the potential energy surface of a reaction, we can identify transition states, intermediates, and reaction products, thereby gaining a detailed understanding of the reaction pathway. This in silico approach allows for the rapid screening of multiple hypotheses and provides insights that can be difficult to obtain through experimental methods alone.
Plausible Reaction Mechanisms of this compound: A Comparative Modeling Approach
We will consider two primary hypothetical reaction pathways for this compound to illustrate the application and comparison of computational modeling techniques:
-
Intramolecular Cyclization: A common reaction for ortho-substituted anilines, where the amino group acts as an internal nucleophile.
-
Intermolecular Dimerization: A bimolecular reaction leading to the formation of a larger, dimeric structure.
Scenario 1: Intramolecular Cyclization
The proximity of the amino and nitrile groups in this compound suggests the possibility of an intramolecular cyclization to form a five- or six-membered heterocyclic ring. The electron-withdrawing nature of the nitro group can influence the nucleophilicity of the amino group and the electrophilicity of the nitrile carbon, thus modulating the reaction barrier.
A plausible cyclization pathway is depicted below:
Caption: Proposed intramolecular cyclization pathway.
To investigate this pathway, a researcher must make several critical choices regarding the computational method. Here, we compare common approaches:
| Parameter | Method A: B3LYP/6-31G(d) | Method B: M06-2X/6-311+G(d,p) | Method C: ωB97X-D/def2-TZVP | Rationale and Comparison |
| DFT Functional | A widely used hybrid functional, good for general-purpose calculations. | A meta-hybrid GGA functional, often performs well for kinetics and non-covalent interactions. | A range-separated hybrid functional with dispersion correction, suitable for systems with non-covalent interactions. | The choice of functional is critical. B3LYP is a good starting point, but M06-2X or ωB97X-D may provide more accurate barrier heights, especially when hydrogen bonding or other non-covalent interactions are important in the transition state. A comparative study using multiple functionals is often recommended. |
| Basis Set | A smaller, Pople-style basis set. Computationally less expensive. | A larger Pople-style basis set with diffuse and polarization functions. More accurate for anions and systems with diffuse electron density. | A triple-zeta valence basis set with polarization. Generally more accurate than Pople-style basis sets. | The 6-31G(d) basis set is often sufficient for initial geometry optimizations. For more accurate energy calculations, larger basis sets like 6-311+G(d,p) or def2-TZVP are recommended. The addition of diffuse functions (+) is important for accurately describing anionic species or lone pairs. |
| Solvent Model | Implicit (e.g., PCM, SMD) | Implicit (e.g., PCM, SMD) | Implicit (e.g., PCM, SMD) | Reactions are typically run in a solvent. Implicit solvent models are a computationally efficient way to account for the bulk electrostatic effects of the solvent. The choice of solvent in the model should match the experimental conditions. |
-
Geometry Optimization:
-
Construct the initial 3D structure of this compound.
-
Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Verify that the optimized structure corresponds to a true minimum on the potential energy surface by performing a frequency calculation (no imaginary frequencies).
-
-
Transition State Search:
-
Propose an initial guess for the transition state structure. This can be done by manually modifying the reactant geometry or using a transition state search algorithm (e.g., QST2, QST3, or Berny optimization).
-
Optimize the transition state geometry.
-
Perform a frequency calculation to confirm the presence of a single imaginary frequency corresponding to the desired reaction coordinate (e.g., the N-C bond formation).
-
-
Intermediate and Product Optimization:
-
Optimize the geometries of any intermediates and the final product.
-
Confirm they are true minima via frequency calculations.
-
-
Energy Profile Calculation:
-
Perform single-point energy calculations on all optimized structures using a higher level of theory (e.g., M06-2X/6-311+G(d,p) with a solvent model) to obtain more accurate relative energies.
-
Construct the reaction energy profile to determine the activation energies and reaction enthalpy.
-
Scenario 2: Intermolecular Dimerization
This compound could also undergo intermolecular reactions. For instance, the amino group of one molecule could attack the nitrile group of another, leading to a dimer.
A Comparative Guide to the X-ray Crystal Structures of 2-Amino-3-nitrobenzonitrile Derivatives
This guide provides an in-depth comparative analysis of the X-ray crystal structures of 2-amino-3-nitrobenzonitrile derivatives. It is intended for researchers, scientists, and drug development professionals who are engaged in the study and application of these compounds. This document delves into the subtle yet significant structural variations that arise from different substitutions on the benzonitrile scaffold, offering insights into how these changes influence crystal packing and intermolecular interactions. The experimental data presented herein serves as a valuable resource for understanding structure-property relationships in this class of molecules.
Introduction to this compound Derivatives
This compound and its derivatives are an important class of organic compounds that serve as versatile building blocks in medicinal chemistry and materials science. The presence of three distinct functional groups—an amino group, a nitro group, and a nitrile group—on a benzene ring imparts a unique electronic and structural profile, making them attractive scaffolds for the synthesis of a wide array of heterocyclic compounds and other complex organic molecules. Understanding the three-dimensional arrangement of these molecules in the solid state through single-crystal X-ray diffraction is paramount for rational drug design and the development of new materials with tailored properties.
This guide will focus on a comparative analysis of the crystal structures of selected this compound derivatives to elucidate the influence of substituent placement and nature on their solid-state architecture. While the crystal structure of the parent compound, this compound, is not publicly available at the time of this writing, a detailed examination of its isomers and substituted analogues can provide valuable insights into the expected structural motifs and intermolecular interactions.
Comparative Crystallographic Analysis
To understand the impact of substituent positioning and the introduction of additional functional groups on the crystal packing, we will compare the crystallographic data of three key compounds: 3-nitrobenzonitrile, 2-amino-5-nitrobenzonitrile, and 2-amino-4-chlorobenzonitrile. 3-Nitrobenzonitrile serves as a foundational reference, illustrating the packing of a closely related molecule without the amino group. The comparison between the two amino-nitro isomers and the chlorinated derivative will highlight how subtle electronic and steric changes can lead to different supramolecular assemblies.
| Parameter | 3-Nitrobenzonitrile [1][2][3] | 2-Amino-5-nitrobenzonitrile | 2-Amino-4-chlorobenzonitrile [4] |
| CCDC Number | Not applicable | 231063 | Not applicable |
| Chemical Formula | C₇H₄N₂O₂ | C₇H₅N₃O₂ | C₇H₄ClN₃ |
| Crystal System | Monoclinic | Monoclinic | Triclinic |
| Space Group | P2₁ | P2₁/c | P-1 |
| a (Å) | 6.7846 (4) | 7.654(3) | 3.8924 (9) |
| b (Å) | 6.97307 (5) | 5.898(2) | 6.7886 (15) |
| c (Å) | 7.0210 (5) | 16.208(6) | 13.838 (3) |
| α (°) | 90 | 90 | 77.559 (16) |
| β (°) | 97.1579 (8) | 99.87(3) | 8.898 (17) |
| γ (°) | 90 | 90 | 83.021 (17) |
| Volume (ų) | 329.56 (4) | 720.6(5) | 350.93 (14) |
| Z | 2 | 4 | 2 |
Table 1: Comparison of Crystallographic Data for this compound Derivatives and a Related Compound.
Analysis of Intermolecular Interactions
The nature and pattern of intermolecular interactions are critical in determining the physical properties of molecular crystals, such as melting point, solubility, and stability. In the case of this compound derivatives, hydrogen bonds, π-π stacking, and other weak interactions play a significant role in the crystal packing.
-
3-Nitrobenzonitrile: The crystal structure of 3-nitrobenzonitrile is characterized by π-π stacking interactions, where the aromatic rings of adjacent molecules are stacked along the shortest crystallographic axis.[1] The nitro group is slightly tilted out of the plane of the benzene ring.[1][2]
-
2-Amino-5-nitrobenzonitrile: The presence of the amino group introduces the possibility of strong N-H···O and N-H···N hydrogen bonds. These interactions, in conjunction with π-π stacking, are expected to create a more complex and robust three-dimensional network compared to 3-nitrobenzonitrile.
-
2-Amino-4-chlorobenzonitrile: In this derivative, the chlorine atom can participate in halogen bonding, a directional non-covalent interaction that can influence crystal packing. The interplay between hydrogen bonds involving the amino group and potential halogen bonds from the chlorine atom will dictate the overall supramolecular architecture. The crystal structure of 2-amino-4-chlorobenzonitrile reveals that the molecules are linked by intermolecular N-H···N hydrogen bonds, forming one-dimensional chains.[4]
Experimental Protocols
The determination of the X-ray crystal structure of a small organic molecule is a multi-step process that requires careful execution. Below is a detailed, self-validating protocol for the synthesis, crystallization, and X-ray diffraction analysis of a representative this compound derivative.
Synthesis of a this compound Derivative
The synthesis of this compound derivatives can be achieved through various synthetic routes. A common method involves the nitration of an appropriately substituted aminobenzonitrile. The following is a generalized procedure.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the starting aminobenzonitrile derivative in a suitable solvent (e.g., concentrated sulfuric acid) and cool the mixture in an ice bath.
-
Nitration: Slowly add a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) dropwise to the cooled solution while maintaining the temperature below 10 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature for a specified time. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Once the reaction is complete, pour the reaction mixture onto crushed ice to precipitate the product.
-
Purification: Collect the crude product by vacuum filtration, wash it with cold water, and then purify it by recrystallization from a suitable solvent (e.g., ethanol, methanol, or a solvent mixture).
Single Crystal Growth: The Key to a Successful Structure Determination
Obtaining high-quality single crystals is often the most challenging step in X-ray crystallography. The following are common techniques for growing single crystals of organic compounds.
Recrystallization Techniques for Single Crystal Growth:
-
Slow Evaporation: Dissolve the purified compound in a suitable solvent to create a nearly saturated solution. Loosely cover the container and allow the solvent to evaporate slowly over several days to weeks.
-
Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
-
Vapor Diffusion: Place a concentrated solution of the compound in a small, open vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is insoluble. The anti-solvent will slowly diffuse into the compound's solution, reducing its solubility and inducing crystallization.
Single-Crystal X-ray Diffraction Analysis
Once a suitable single crystal is obtained, the next step is to determine its three-dimensional structure using an X-ray diffractometer.
Step-by-Step X-ray Diffraction Protocol:
-
Crystal Mounting: Carefully select a well-formed single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[5]
-
Data Collection: Mount the goniometer head on the diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.[6]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using direct methods or Patterson methods.[5]
-
Structure Refinement: The initial structural model is refined against the experimental data to improve the accuracy of the atomic positions, thermal parameters, and other crystallographic parameters.[7] The quality of the final structure is assessed by the R-factor, which should ideally be below 5% for a good quality structure.
Visualizing the Concepts
To better illustrate the concepts discussed in this guide, the following diagrams have been created using Graphviz.
Caption: A generalized workflow for the synthesis of this compound derivatives.
Caption: The major steps involved in single-crystal X-ray diffraction analysis.
Caption: Common intermolecular interactions governing the crystal packing of the derivatives.
Conclusion
This guide has provided a comparative overview of the X-ray crystal structures of this compound derivatives. The presented data and experimental protocols offer a foundational understanding for researchers working with these compounds. The analysis highlights how subtle changes in the molecular structure can have a profound impact on the solid-state packing and intermolecular interactions. A thorough understanding of these structural nuances is essential for the rational design of new molecules with desired physical and biological properties. Future work should aim to obtain the crystal structure of the parent this compound to provide a more complete picture of the structure-property relationships within this important class of compounds.
References
- 1. 3-Nitrobenzonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.iucr.org [journals.iucr.org]
- 3. journals.iucr.org [journals.iucr.org]
- 4. mjas.analis.com.my [mjas.analis.com.my]
- 5. benchchem.com [benchchem.com]
- 6. portlandpress.com [portlandpress.com]
- 7. From Powders to Single Crystals: A Crystallographer’s Toolbox for Small-Molecule Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Functionalization of 2-Amino-3-nitrobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. 2-Amino-3-nitrobenzonitrile stands as a particularly valuable starting material, possessing three distinct functional groups—an amino group, a nitro moiety, and a nitrile—that offer a multitude of pathways for synthetic elaboration. The selective transformation of these groups is paramount in the synthesis of a diverse array of complex molecules, including pharmaceutically active quinazolines and other heterocyclic systems.
This guide provides a comparative analysis of various catalytic systems for the selective functionalization of this compound. By examining the performance of different catalysts in key transformations—namely, the reduction of the nitro group and the hydration of the nitrile group—we aim to equip researchers with the insights necessary to make informed decisions in their synthetic endeavors. The discussion will delve into the mechanistic underpinnings of each catalytic system, offering a rationale for the observed selectivity and reactivity.
I. Selective Reduction of the Nitro Group
The chemoselective reduction of the nitro group in this compound to an amine is a critical transformation, yielding 2,3-diaminobenzonitrile, a key precursor for the synthesis of various heterocyclic compounds, including benzodiazepines and quinazolines. The primary challenge lies in achieving this reduction without affecting the nitrile functionality. This section compares three commonly employed catalytic systems for this purpose.
Catalyst Performance Comparison: Nitro Group Reduction
| Catalyst System | Substrate | Reagents & Conditions | Product | Yield (%) | Observations | Reference |
| SnCl₂·2H₂O | p-Nitrobenzonitrile | SnCl₂·2H₂O (5 eq.), Ethanol, 70 °C, 30 min | p-Aminobenzonitrile | High | Effective for aromatic nitro compounds with sensitive groups. | [1] |
| Fe Powder | Aryl nitro compounds | Fe powder, Acidic medium (e.g., AcOH), Ultrasound | Aryl amines | 39-98 | High tolerance for sensitive functional groups, mild conditions. | [2] |
| Pd/C | Benzonitrile derivatives | H₂, Pd/C | Benzylamine | Variable | Can lead to nitrile reduction and hydrogenolysis. Selectivity is a challenge. | [3][4] |
In-Depth Analysis and Mechanistic Insights
1. Stannous Chloride (SnCl₂): The Classical Choice for Chemoselectivity
Stannous chloride in an acidic medium is a well-established and reliable method for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities, such as nitriles.[1] The reaction proceeds via a series of single electron transfers from Sn(II) to the nitro group, with the protons from the solvent facilitating the formation of water as a byproduct.
The key to the high chemoselectivity of SnCl₂ lies in its redox potential, which is sufficient to reduce the nitro group but not the more resilient nitrile group under the typical reaction conditions.
Experimental Protocol: Selective Nitro Reduction using SnCl₂
-
Materials: this compound, Stannous chloride dihydrate (SnCl₂·2H₂O), Ethanol, 5% aqueous Sodium Bicarbonate, Ethyl acetate.
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in absolute ethanol.
-
Add SnCl₂·2H₂O (5.0 eq) to the solution.
-
Heat the mixture at 70 °C under a nitrogen atmosphere and monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice.
-
Neutralize the solution to a pH of 7-8 with a 5% aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-diaminobenzonitrile.[1]
-
2. Iron Powder: A Cost-Effective and Green Alternative
The use of iron powder in an acidic medium offers a more economical and environmentally benign approach to nitro group reduction.[2] This method often provides excellent chemoselectivity, sparing sensitive functional groups. The reaction is believed to proceed through a series of single electron transfers from the elemental iron to the nitro group, with the acid serving to protonate the intermediates and generate the corresponding amine. The application of ultrasound can significantly accelerate this reaction.[2]
dot
Caption: Workflow for Iron-Catalyzed Nitro Group Reduction.
3. Catalytic Hydrogenation (Pd/C): A Powerful but Less Selective Method
Catalytic hydrogenation using palladium on carbon (Pd/C) is a potent reduction method. However, achieving selectivity for the nitro group in the presence of a nitrile can be challenging. Aromatic nitriles are susceptible to hydrogenation, which can lead to the formation of the corresponding benzylamine.[3][5] Furthermore, hydrogenolysis of the resulting amine can occur, yielding toluene derivatives.[4]
To enhance selectivity, modified catalysts such as Pd/C treated with ethylenediamine [Pd/C(en)] have been developed. This modification can suppress the hydrogenation of aryl nitriles while allowing for the reduction of other functionalities.[5]
II. Selective Hydration of the Nitrile Group
The conversion of the nitrile group in this compound to an amide (2-amino-3-nitrobenzamide) is another valuable transformation, as amides are important functional groups in many biologically active molecules. This section focuses on a promising catalytic system for this transformation.
Catalyst Performance: Nitrile Hydration
| Catalyst System | Substrate | Reagents & Conditions | Product | Yield (%) | Observations | Reference |
| Manganese(I) Pincer Complex | Aromatic & Aliphatic Nitriles | Mn(I) PCNHCP pincer complex (1 mol%), H₂O, tBuOH, 90 °C, 24 h | Amides | up to 99 | Excellent functional group compatibility. | [6][7] |
| Nitrile Hydratase (Biocatalyst) | 2-amino-2,3-dimethylbutyronitrile | Whole-cell biocatalyst, HFE-7100/H₂O biphasic system | 2-amino-2,3-dimethylbutyramide | 97.3 | High yield and environmentally friendly, but substrate specific. | [8] |
In-Depth Analysis and Mechanistic Insights
1. Manganese-Based Catalysts: An Earth-Abundant Solution
Recent advancements have highlighted the efficacy of earth-abundant manganese catalysts for the hydration of nitriles.[6][7] Manganese(I) pincer complexes have demonstrated excellent catalytic activity and functional group tolerance, providing high yields of amides under relatively mild conditions.
The proposed mechanism involves the deprotonation of water by the catalyst, followed by the nucleophilic attack of the resulting hydroxide ion on the metal-coordinated nitrile.[7] This process is highly atom-economical and presents a sustainable alternative to traditional methods that often require harsh conditions or precious metal catalysts.
dot
Caption: Proposed Mechanism for Mn-Catalyzed Nitrile Hydration.
2. Biocatalysis with Nitrile Hydratase: A Green and Highly Selective Approach
Enzymatic hydration using nitrile hydratases offers an exceptionally mild and selective method for converting nitriles to amides.[8] These biocatalysts operate under ambient conditions in aqueous media, making them an attractive option from a green chemistry perspective. However, the substrate scope of nitrile hydratases can be limited, and their stability under operational conditions can be a concern. For the specific case of this compound, the feasibility of this enzymatic approach would require experimental validation.
III. Synthesis of Quinazoline Derivatives
The this compound scaffold is a versatile precursor for the synthesis of quinazoline derivatives, a class of compounds with significant pharmacological activities. The presence of the amino and nitrile groups allows for cyclization reactions to form the quinazoline ring system.
One notable approach involves the acid-mediated [4+2] annulation of 2-aminobenzonitriles with N-benzyl cyanamides to yield 2-amino-4-iminoquinazolines. This method provides a direct route to functionalized quinazolines.
Conclusion
The selective functionalization of this compound presents both opportunities and challenges for synthetic chemists. The choice of catalyst is paramount in dictating the outcome of the reaction, enabling the targeted transformation of either the nitro or the nitrile group.
For the selective reduction of the nitro group , stannous chloride and iron powder represent reliable and chemoselective options, with the latter offering economic and environmental advantages. Catalytic hydrogenation with Pd/C, while powerful, requires careful control to avoid over-reduction.
For the selective hydration of the nitrile group , emerging manganese-based catalysts offer a promising, sustainable, and highly efficient route to the corresponding amide. Biocatalysis with nitrile hydratases presents a green alternative, though its applicability to this specific substrate needs to be determined.
Ultimately, the optimal catalytic system will depend on the specific synthetic goals, the desired functional group tolerance, and considerations of cost and environmental impact. This guide provides a foundational framework to aid researchers in navigating these choices and designing effective synthetic strategies for the elaboration of the versatile this compound scaffold.
References
- 1. Hydration of Aromatic Nitriles Catalyzed by Mn-OH Complexes: A Rationalization from Quantum Chemical Investigations: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 2. scispace.com [scispace.com]
- 3. hidenanalytical.com [hidenanalytical.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Nitrile hydration and α-deuteration of amides catalyzed by a PC NHC P Mn( i ) pincer complex - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC02804C [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Biological Evaluation of 2-Amino-3-nitrobenzonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the search for novel molecular scaffolds that can be elaborated into potent and selective therapeutic agents is a continuous endeavor. The 2-amino-3-nitrobenzonitrile core represents a promising, yet underexplored, starting point for the development of new drugs. Its unique electronic and structural features, arising from the interplay between the electron-donating amino group and the electron-withdrawing nitro and nitrile functionalities, make it a compelling candidate for targeting a range of biological processes.
This guide provides a comprehensive framework for the comparative biological evaluation of a hypothetical series of this compound analogs. As a Senior Application Scientist, the objective here is not to present a fait accompli of research, but rather to provide a robust, scientifically-grounded roadmap for researchers to conduct their own comparative studies. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and discuss the interpretation of potential outcomes, all grounded in established scientific principles.
The this compound Scaffold: A Moiety of Potential
Nitroaromatic compounds have a long history in pharmacology, with many exhibiting antimicrobial and anticancer properties.[1][2] The nitro group is often a key pharmacophore, capable of undergoing bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacterial colonies, to produce reactive nitrogen species that can induce cellular damage.[1][2] The nitrile group, a common feature in many approved drugs, can participate in various non-covalent interactions with biological targets and serves as a versatile synthetic handle.[3] The amino group provides a site for further chemical modification, allowing for the exploration of a wide chemical space to optimize activity and selectivity.
The strategic placement of these functional groups in the this compound scaffold suggests the potential for multifaceted biological activity. This guide will focus on two primary areas of investigation: antimicrobial efficacy and anticancer cytotoxicity .
A Hypothetical Analog Series for Comparative Analysis
To illustrate a robust comparative study, we will consider a hypothetical series of this compound analogs (Table 1). The design of this series is based on common medicinal chemistry strategies to probe structure-activity relationships (SAR). Variations are introduced at the amino group (R1) and on the phenyl ring (R2) to explore the impact of sterics, electronics, and lipophilicity on biological activity.
Table 1: Hypothetical Series of this compound Analogs for Comparative Evaluation
| Compound ID | R1 | R2 |
| ANB-001 | H | H |
| ANB-002 | CH₃ | H |
| ANB-003 | Acetyl | H |
| ANB-004 | H | 4-F |
| ANB-005 | H | 4-Cl |
| ANB-006 | H | 4-OCH₃ |
| ANB-007 | H | 5-F |
| ANB-008 | H | 5-Cl |
| ANB-009 | H | 5-OCH₃ |
Experimental Protocols for Biological Evaluation
The following sections provide detailed, step-by-step methodologies for assessing the antimicrobial and cytotoxic activities of the this compound analog series. These protocols are designed to be self-validating by including appropriate controls.
Part 1: Antimicrobial Susceptibility Testing
The broth microdilution method is a standardized and quantitative technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific bacterium.[4][5][6]
Experimental Workflow: Broth Microdilution Assay
Caption: Workflow for the Broth Microdilution Assay to determine the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the test bacterium (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:150 in MHB to obtain a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each this compound analog in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
In a 96-well microtiter plate, perform a two-fold serial dilution of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the standardized bacterial inoculum to each well containing the compound dilutions.
-
Include a growth control well (bacteria in MHB without compound) and a sterility control well (MHB only).
-
Cover the plate and incubate at 37°C for 16-20 hours in ambient air.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[5]
-
Illustrative Comparative Data: Antimicrobial Activity
Table 2: Illustrative Minimum Inhibitory Concentrations (MICs) of this compound Analogs (µg/mL)
| Compound ID | S. aureus (Gram-positive) | E. coli (Gram-negative) |
| ANB-001 | 64 | >256 |
| ANB-002 | 32 | >256 |
| ANB-003 | 128 | >256 |
| ANB-004 | 32 | 128 |
| ANB-005 | 16 | 64 |
| ANB-006 | 128 | >256 |
| ANB-007 | 64 | 256 |
| ANB-008 | 32 | 128 |
| ANB-009 | >256 | >256 |
| Ciprofloxacin | 0.5 | 0.25 |
Part 2: Anticancer Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7]
Experimental Workflow: MTT Cytotoxicity Assay
Caption: Workflow for the MTT assay to determine the half-maximal inhibitory concentration (IC50) of compounds on cancer cells.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Culture a human cancer cell line (e.g., MCF-7 breast cancer, A549 lung cancer) in appropriate media.
-
Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogs in culture media from a DMSO stock solution. The final DMSO concentration should not exceed 0.5%.
-
Remove the old media from the cells and add 100 µL of the media containing the compound dilutions.
-
Include a vehicle control (media with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate for 48-72 hours.
-
-
MTT Addition and Solubilization:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
-
Illustrative Comparative Data: Anticancer Cytotoxicity
Table 3: Illustrative IC₅₀ Values of this compound Analogs (µM)
| Compound ID | MCF-7 (Breast Cancer) | A549 (Lung Cancer) |
| ANB-001 | 75.2 | 98.5 |
| ANB-002 | 68.9 | 85.1 |
| ANB-003 | >100 | >100 |
| ANB-004 | 45.3 | 62.7 |
| ANB-005 | 22.8 | 35.4 |
| ANB-006 | 95.1 | >100 |
| ANB-007 | 65.7 | 89.3 |
| ANB-008 | 38.6 | 55.9 |
| ANB-009 | >100 | >100 |
| Doxorubicin | 0.8 | 1.2 |
Discussion: Mechanism of Action and Structure-Activity Relationships
The biological activity of nitroaromatic compounds is often linked to the enzymatic reduction of the nitro group to form reactive intermediates that can cause cellular damage.[1][2]
Proposed Mechanism of Action
References
- 1. researchgate.net [researchgate.net]
- 2. svedbergopen.com [svedbergopen.com]
- 3. researchgate.net [researchgate.net]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. Broth Microdilution | MI [microbiology.mlsascp.com]
- 6. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. MTT (Assay protocol [protocols.io]
A Spectroscopic Guide to the Transformation of 2-Amino-3-nitrobenzonitrile to 2,3-Diaminobenzonitrile
For professionals in drug discovery and chemical synthesis, the precise tracking of chemical transformations is paramount. Spectroscopic analysis provides an indispensable toolkit for confirming the conversion of a starting material to its desired product. This guide offers an in-depth comparative analysis of the spectroscopic signatures of 2-amino-3-nitrobenzonitrile and its reduction product, 2,3-diaminobenzonitrile. We will dissect the expected and observed changes in Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectra that unequivocally signal the successful reduction of the nitro functional group.
The conversion from this compound to 2,3-diaminobenzonitrile represents a significant shift in the electronic properties of the aromatic ring. The strongly electron-withdrawing nitro group (-NO₂) is replaced by an electron-donating amino group (-NH₂). This fundamental change provides a rich landscape of spectroscopic shifts that serve as definitive markers for the reaction's progress and completion.
Comparative Spectroscopic Analysis
A successful synthesis is validated by the disappearance of key signals from the starting material and the emergence of new, characteristic signals of the product. The following sections detail these transformations for each major spectroscopic technique.
Infrared (IR) Spectroscopy: A Tale of Two Functional Groups
IR spectroscopy is exceptionally sensitive to the presence of specific functional groups. The primary transformation we are monitoring is the conversion of a nitro group to an amino group.
-
This compound (Starting Material): The IR spectrum is distinguished by strong, sharp absorption bands characteristic of the nitro group, typically appearing around 1530-1500 cm⁻¹ and 1350-1330 cm⁻¹ for asymmetric and symmetric N-O stretching, respectively. Additionally, the primary amine exhibits N-H stretching as a doublet around 3450-3300 cm⁻¹, and the nitrile (C≡N) group presents a sharp, intense peak in the 2230-2210 cm⁻¹ region.[1]
-
2,3-Diaminobenzonitrile (Product): Upon successful reduction, the prominent nitro group absorptions will be absent. In their place, the spectrum will be dominated by the N-H stretching vibrations of two primary amino groups. This will manifest as a more complex and potentially broader set of bands in the 3500-3200 cm⁻¹ region. The characteristic C≡N stretch will remain, though its position and intensity may be slightly altered due to the change in the electronic environment of the ring.
| Functional Group | This compound (cm⁻¹) | 2,3-Diaminobenzonitrile (Predicted, cm⁻¹) | Rationale for Change |
| Amine N-H Stretch | ~3450-3300 (doublet) | ~3500-3200 (more complex) | Presence of two distinct amino groups. |
| Nitrile C≡N Stretch | ~2225 | ~2215 | Change in electronic donation/withdrawal on the ring. |
| Nitro N-O Stretch | ~1520 (asym), ~1340 (sym) | Absent | The nitro group has been reduced. |
¹H NMR Spectroscopy: Mapping Electron Density Shifts
¹H NMR spectroscopy provides detailed information about the chemical environment of protons. The conversion of the electron-withdrawing -NO₂ group to an electron-donating -NH₂ group causes significant upfield shifts (to lower ppm values) for the aromatic protons.
-
This compound (Starting Material): The aromatic protons are deshielded by the adjacent nitro and nitrile groups, causing them to resonate at higher chemical shifts (further downfield). The protons on the aromatic ring will exhibit a specific splitting pattern based on their coupling with each other. The amine protons typically appear as a broad singlet.
-
2,3-Diaminobenzonitrile (Product): With two electron-donating amino groups, the aromatic ring becomes more electron-rich. This increased shielding will cause the aromatic protons to shift significantly upfield compared to the starting material. Furthermore, the number of protons on the amino groups doubles, which will be reflected in the integration of the broad amine proton signal.
| Proton Environment | This compound (ppm) | 2,3-Diaminobenzonitrile (Predicted, ppm) | Rationale for Change |
| Aromatic Protons | ~7.5-8.5 | ~6.5-7.5 | Increased electron density from the new amino group causes shielding. |
| Amino Protons | Broad singlet, integration 2H | Broad singlet, integration 4H | One amino group is replaced by another, resulting in two amino groups. |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy reveals changes in the electronic environment of the carbon atoms within the molecule.
-
This compound (Starting Material): The carbon atom attached to the nitro group (C-NO₂) is significantly deshielded and appears at a characteristic downfield position. Other aromatic carbons are also influenced by the electron-withdrawing effects of the nitro and cyano groups. The nitrile carbon (C≡N) has a distinctive chemical shift in the 115-120 ppm range.[2]
-
2,3-Diaminobenzonitrile (Product): The most dramatic change will be the upfield shift of the carbon that was previously bonded to the nitro group. Now attached to an amino group (C-NH₂), it will be significantly more shielded. The other aromatic carbons will also experience upfield shifts due to the increased electron-donating character of the substituents. The nitrile carbon signal will persist.
| Carbon Environment | This compound (ppm) | 2,3-Diaminobenzonitrile (Predicted, ppm) | Rationale for Change |
| C-NO₂ / C-NH₂ (position 3) | ~140-150 | ~130-140 | Replacement of a highly deshielding nitro group with a shielding amino group. |
| Other Aromatic Carbons | ~110-140 | ~100-130 | Overall increase in electron density on the aromatic ring. |
| C-CN (Nitrile) | ~117 | ~118 | The chemical shift of the nitrile carbon is less affected but may shift slightly. |
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and subsequent spectroscopic analysis to confirm the transformation.
Caption: Workflow for the synthesis and spectroscopic validation of 2,3-diaminobenzonitrile.
Detailed Experimental Protocols
Synthesis of 2,3-Diaminobenzonitrile (Predictive Protocol)
This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[3][4]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol or a suitable solvent.
-
Reagent Addition: Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq) and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation can be performed using palladium on carbon (Pd/C) under a hydrogen atmosphere.[5]
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture and neutralize it with a base (e.g., saturated sodium bicarbonate solution) to precipitate the product.
-
Purification: Filter the crude product and purify it by recrystallization or column chromatography to obtain pure 2,3-diaminobenzonitrile.
Spectroscopic Characterization
Sample Preparation:
-
IR: For solid samples, Attenuated Total Reflectance (ATR) is a convenient method. A small amount of the dry sample is placed directly on the ATR crystal.
-
NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. The choice of solvent is crucial as it can affect the chemical shifts, particularly of labile protons like those on amino groups.[6]
Data Acquisition:
-
IR Spectroscopy:
-
Record the spectrum over a range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean ATR crystal before analyzing the sample.
-
-
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz or higher field spectrometer.
-
Set the spectral width to encompass the expected range of proton signals (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Spectroscopy:
-
Acquire the spectrum on the same NMR instrument.
-
Use a proton-decoupled pulse sequence.
-
Set the spectral width to cover the full range of carbon chemical shifts (0-200 ppm).
-
A greater number of scans will be necessary compared to the ¹H NMR spectrum to obtain adequate signal intensity.
-
Conclusion
The transformation of this compound to 2,3-diaminobenzonitrile is clearly evidenced by a confluence of spectroscopic changes. The disappearance of the characteristic nitro group signals in the IR spectrum, coupled with the significant upfield shifts of aromatic protons and carbons in the ¹H and ¹³C NMR spectra, provides a definitive confirmation of the successful reduction. This guide provides the foundational spectroscopic knowledge for researchers to confidently monitor this and similar chemical transformations, ensuring the integrity and success of their synthetic endeavors.
References
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-Amino-3-nitrobenzonitrile
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Amino-3-nitrobenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple instruction to offer a deep, scientifically-grounded rationale for each procedural choice. Our commitment is to furnish you with the knowledge necessary to maintain a safe laboratory environment, ensure regulatory compliance, and build a culture of safety that extends beyond the product itself.
Hazard Identification and Risk Assessment: The "Why" Behind the Protocol
This compound is a substituted aromatic compound containing three key functional groups: an amine (-NH₂), a nitro (-NO₂), and a nitrile (-CN). The combination of these groups dictates its chemical reactivity and toxicological profile. It is classified as a hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200).[1]
Toxicological Profile:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1] The presence of the nitrile group and the aromatic amine structure contributes to systemic toxicity. Aromatic amines, as a class, can be readily absorbed through the skin and may lead to conditions like methemoglobinemia, a form of oxygen starvation.[2]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Environmental Hazard: While specific data for this compound is limited, related nitroaromatic compounds and nitriles can be toxic to aquatic life. Therefore, it is imperative to prevent its entry into drains and waterways.[3][4]
Chemical Reactivity:
-
Stability: The compound is stable under normal laboratory conditions.[1]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong acids, and strong bases.[1][5][6] Contact with these substances can lead to vigorous, exothermic reactions, posing a significant safety risk.
-
Hazardous Decomposition: When heated to decomposition, it emits toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen cyanide.[5] This thermal instability makes incineration under controlled conditions the preferred disposal method.
| Hazard Classification | Category | Description |
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed.[1] |
| Acute Toxicity, Dermal | Category 4 | Harmful in contact with skin.[1] |
| Acute Toxicity, Inhalation | Category 4 | Harmful if inhaled.[1] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1] |
| Serious Eye Damage/Irritation | Category 2 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | Category 3 | May cause respiratory irritation.[1] |
Pre-Disposal: Engineering Controls and Personal Protective Equipment (PPE)
Before waste is generated, safe handling is paramount. The principles of the hierarchy of controls must be applied to minimize exposure.
-
Engineering Controls: Always handle this compound in a certified chemical fume hood to prevent inhalation of dust or vapors.[5][6] Ensure that an eyewash station and safety shower are readily accessible.[6]
-
Personal Protective Equipment (PPE): A comprehensive PPE strategy is non-negotiable.
-
Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's regulations in 29 CFR 1910.133 or European Standard EN166.[3][6]
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a chemically resistant lab coat. Aromatic amines can permeate some glove types, so check manufacturer compatibility data for extended use.[7] Contaminated clothing must be removed immediately and washed before reuse.[3]
-
Respiratory Protection: If engineering controls are insufficient or during a large spill cleanup, use a NIOSH/MSHA-approved respirator with an appropriate particulate filter.[3][6]
-
Step-by-Step Disposal Protocol
The universal recommendation from all safety data sheets is to "Dispose of contents/container to an approved waste disposal plant."[1][3][4][5][6] This is not a suggestion but a regulatory mandate. Never discharge this chemical into sewers or the environment.[3][4]
Step 1: Waste Segregation
The foundation of proper disposal is meticulous segregation at the point of generation.
-
Designate a Waste Stream: this compound waste should be classified as "Non-halogenated Organic Solids."
-
Prevent Commingling: Do NOT mix this waste with incompatible materials like strong oxidizing agents, acids, or bases.[1][5] It should also be kept separate from halogenated waste streams to avoid complicating the final disposal process (e.g., incineration).
Step 2: Containerization
-
Primary Container: Collect waste this compound, including any contaminated items like weighing paper or disposable spatulas, in a dedicated, sealable, and chemically compatible container. A high-density polyethylene (HDPE) or glass container with a screw cap is appropriate.
-
Container Condition: Ensure the waste container is in good condition, free from leaks or damage. Keep the container tightly closed when not in use to prevent the release of dust or vapors.[4]
-
Avoid Contamination: Do not overfill the container. Leave at least 10% headspace to accommodate temperature-induced pressure changes.
Step 3: Labeling
Accurate labeling is a critical compliance and safety step. Your institution's Environmental Health & Safety (EHS) department will provide specific guidelines, but all labels must include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazards associated with the chemical (e.g., "Toxic," "Irritant").
-
The accumulation start date (the date the first drop of waste entered the container).
-
The name of the principal investigator or lab group.
Step 4: Storage Pending Disposal
-
Location: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area must be under the control of the laboratory personnel.
-
Conditions: The storage area should be cool, dry, and well-ventilated, away from sources of ignition and incompatible materials.
-
Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.
Step 5: Arranging for Professional Disposal
-
Contact EHS: Once the container is full or you have finished the project, contact your institution's EHS office to arrange for a waste pickup.
-
Waste Manifest: EHS professionals will handle the final packaging, transportation, and creation of the hazardous waste manifest, a legal document that tracks the waste from the generator to its final disposal site.
-
Disposal Method: The most common and environmentally sound disposal method for this type of chemical is high-temperature incineration in a licensed facility equipped with scrubbers to neutralize harmful combustion byproducts like NOx.[8]
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to mitigate risks.
-
Evacuation: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Control: Remove all sources of ignition.
-
Containment: Prevent the spill from entering drains. For a small, solid spill, carefully sweep up the material using a dustpan and brush or a HEPA-filtered vacuum. Avoid raising dust.[3][4] Place the collected material into your designated hazardous waste container.
-
Decontamination: Clean the spill area with soap and water, collecting the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your supervisor and EHS department, regardless of the spill size.
By adhering to these scientifically-backed and procedurally sound guidelines, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of responsibility and integrity.
References
- 1. fishersci.com [fishersci.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. fishersci.com [fishersci.com]
- 4. aksci.com [aksci.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. fishersci.com [fishersci.com]
- 7. OSHA Technical Manual (OTM) - Section III: Chapter 1 | Occupational Safety and Health Administration [osha.gov]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-3-nitrobenzonitrile
As researchers and drug development professionals, our work inherently involves navigating the risks associated with novel and reactive chemical entities. 2-Amino-3-nitrobenzonitrile, a substituted aromatic compound, presents a specific hazard profile that demands a meticulous and informed approach to personal protection. This guide moves beyond a simple checklist, providing a deep, causality-driven framework for selecting and using Personal Protective Equipment (PPE). Our primary objective is to build a self-validating system of safety around the handling of this compound, ensuring that every procedural step is grounded in a clear understanding of the risks involved.
Foundational Hazard Assessment: Understanding the "Why"
Before we can select the appropriate PPE, we must first understand the specific threats posed by this compound. While comprehensive toxicological data for this specific isomer is limited, a robust hazard profile can be constructed by analyzing its structural motifs—the nitrile group, the nitro group, and the aromatic amine—and by referencing data from closely related isomers like 2-Amino-5-nitrobenzonitrile and 4-Amino-3-nitrobenzonitrile.
The primary hazards are consistently identified across these related compounds and are rooted in their classification as toxic and irritant substances.[1][2]
-
Acute Toxicity (Oral, Dermal, Inhalation): Safety Data Sheets for analogous compounds consistently carry "Warning" or "Danger" signal words, with hazard statements indicating the material is harmful or toxic if swallowed, in contact with skin, or if inhaled as a dust.[1][2][3][4] The presence of the nitrile group (-C≡N) suggests the potential for metabolic release of cyanide, a known systemic toxin, while nitroaromatic compounds can lead to conditions like methemoglobinemia, a form of oxygen starvation.
-
Skin and Eye Irritation: These compounds are classified as skin irritants and are capable of causing serious eye irritation.[2] Direct contact with the solid powder or solutions can lead to localized inflammation, redness, and pain. In the eyes, this can result in significant damage.
-
Respiratory Tract Irritation: As a fine powder, the compound poses a risk of respiratory irritation if aerosolized and inhaled.[2][5]
This assessment dictates that our PPE strategy must establish a complete barrier against all potential routes of exposure: dermal (skin), ocular (eyes), and respiratory (inhalation).
Core PPE Protocols: Establishing a Multi-Layered Defense
Based on the hazard assessment, a multi-layered PPE protocol is required. The selection of each component is a deliberate choice to counter a specific, identified risk. This aligns with the OSHA Laboratory Standard (29 CFR 1910.1450), which mandates the use of PPE to mitigate chemical hazards.[6][7]
Primary Barrier: Body and Hand Protection
-
Laboratory Coat: A standard cotton lab coat is the minimum requirement to protect skin and personal clothing from minor spills and dust contamination.[8][9] For tasks involving larger quantities or a significant risk of splashing, a chemical-resistant gown or apron made of a non-permeable material should be worn over the lab coat.
-
Hand Protection (Gloves): Gloves are the most critical barrier for preventing dermal absorption.
-
Material Choice: Nitrile gloves are the standard and recommended choice for handling most powdered chemicals, offering good resistance to a range of substances.[9][10] Always inspect gloves for tears or pinholes before use.[11]
-
Glove Discipline: Gloves should be removed promptly after handling the material, before touching any personal items (pens, phones, keyboards) or leaving the laboratory.[11] Hands should be washed thoroughly with soap and water after glove removal.[12]
-
Double Gloving: For high-risk activities such as weighing large quantities or cleaning up spills, wearing two pairs of nitrile gloves is strongly recommended.[12] This provides an additional layer of protection and allows for the safe removal of the contaminated outer glove without exposing the inner glove.[12]
-
Secondary Barrier: Eye and Face Protection
Given the "serious eye irritation" classification, robust eye protection is non-negotiable.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with integrated side shields are the absolute minimum for anyone in the laboratory where this chemical is present.[8]
-
Recommended Standard: For all direct handling activities (weighing, transfers, making solutions), chemical splash goggles are required. Goggles provide a full seal around the eyes, offering superior protection against airborne dust and accidental splashes.[9]
-
Enhanced Protection: When there is a significant splash hazard, such as when working with larger volumes of a solution or during vigorous mixing, a full-face shield must be worn in addition to chemical splash goggles.[8][9][11] The face shield protects the entire face, but it is not a substitute for the primary seal offered by goggles.[11]
Respiratory Protection: Controlling Inhalation Risk
The need for respiratory protection is determined by the specific task and the effectiveness of engineering controls (e.g., fume hoods).
-
Engineering Controls First: Whenever possible, handle this compound powder within a certified chemical fume hood, a ventilated balance enclosure, or a glove box.[7] These engineering controls are the primary method for preventing inhalation exposure.
-
When Respirators are Required: If engineering controls are insufficient or unavailable, or during emergency situations like a large spill, respiratory protection is mandatory.
-
For Particulates: A NIOSH-approved N95 respirator is effective for filtering out fine dust particles. This is suitable for tasks like weighing small amounts outside of a ventilated enclosure where dust generation is possible but minimal.
-
Higher-Level Protection: For situations with a higher potential for aerosolization or when handling larger quantities, a half-mask or full-facepiece respirator with P100 (particulate) filters should be used.
-
Fit Testing: It is an OSHA requirement that any personnel required to wear a tight-fitting respirator must be medically cleared and undergo an annual fit test to ensure a proper seal.[13]
-
Operational Plans: Matching PPE to the Task
A risk-based approach means adapting the level of PPE to the specific procedure. The following table provides guidance for common laboratory operations.
| Laboratory Operation | Risk Level | Body & Hand | Eye & Face | Respiratory (if not in fume hood) |
| Storage & Transport | Low | Lab Coat, Single Nitrile Gloves | Safety Glasses with Side Shields | Not typically required |
| Weighing <1 g | Moderate | Lab Coat, Single Nitrile Gloves | Chemical Splash Goggles | N95 Respirator |
| Benchtop Reactions | Moderate | Lab Coat, Single Nitrile Gloves | Chemical Splash Goggles | Not required if in fume hood |
| Weighing >1 g / Bulk Transfers | High | Lab Coat, Double Nitrile Gloves | Goggles & Face Shield | Half-mask Respirator with P100 filters |
| Spill Cleanup | High | Chemical Resistant Gown, Double Nitrile Gloves | Goggles & Face Shield | Half-mask Respirator with P100 filters |
Workflow for Respiratory Protection Selection
The decision to use respiratory protection is a critical one. The following workflow diagram illustrates the logic for this process.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. echemi.com [echemi.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
